Product packaging for 1-Chloronona-1,3-diene(Cat. No.:CAS No. 111649-78-6)

1-Chloronona-1,3-diene

Cat. No.: B15423295
CAS No.: 111649-78-6
M. Wt: 158.67 g/mol
InChI Key: XPODHYXMGYVFRC-UHFFFAOYSA-N
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Description

1-Chloronona-1,3-diene (CAS 111649-78-6) is a nine-carbon chain diene with a chlorine substituent at the 1-position and conjugated double bonds at the 1,3-positions . This compound, with the molecular formula C9H15Cl and a molecular weight of 158.67 g/mol, serves as a versatile intermediate in organic synthesis . It is specifically noted in scientific literature for its use in synthetic methodologies . As a 1,3-diene, it is a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, enabling the construction of complex carbocyclic structures . Furthermore, chlorinated dienes of this type are valuable building blocks in the synthesis of more complex molecules and polymers, as demonstrated by its use in published synthetic routes . The compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. Researchers are advised to consult the relevant safety data sheets and handle this material with appropriate precautions, as with all chemicals of its class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Cl B15423295 1-Chloronona-1,3-diene CAS No. 111649-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111649-78-6

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

1-chloronona-1,3-diene

InChI

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h6-9H,2-5H2,1H3

InChI Key

XPODHYXMGYVFRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CCl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1-Chloronona-1,3-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 1-Chloronona-1,3-diene. This document is intended to serve as a foundational resource for researchers engaged in the synthesis of chlorinated dienes and for professionals in drug development exploring novel chemical entities.

Introduction

Conjugated dienes are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules. The introduction of a chlorine atom into the diene system can significantly modulate the electronic properties and reactivity of the molecule, making 1-chlorinated dienes valuable intermediates in organic synthesis. This guide outlines a plausible and efficient stereoselective synthesis of this compound, a compound with potential applications in medicinal chemistry and materials science. The document further details the expected characterization data and the methodologies to confirm its structure and purity.

Proposed Synthesis of this compound

A robust and stereoselective synthesis of this compound can be envisioned through a Wittig-type olefination reaction, which is a well-established method for the formation of carbon-carbon double bonds with good control over stereochemistry. The proposed two-step synthetic pathway starts from commercially available heptanal.

The first step involves the synthesis of a chlorophosphonium ylide. This is followed by the reaction of this ylide with heptanal to yield the target molecule, this compound, with a predicted high stereoselectivity for the (1E,3E)-isomer.

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction A Chloromethyltriphenylphosphonium chloride C Chloromethylenetriphenylphosphorane (Ylide) A->C THF, -78 °C to rt B n-Butyllithium B->C E This compound C->E D Heptanal D->E THF, -78 °C to rt

Caption: Proposed two-step synthesis of this compound via a Wittig reaction.

Experimental Protocol

Step 1: Preparation of Chloromethylenetriphenylphosphorane

  • To a stirred suspension of chloromethyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 1 hour, during which time the color of the suspension will change, indicating the formation of the ylide.

Step 2: Synthesis of this compound

  • The freshly prepared solution of chloromethylenetriphenylphosphorane from Step 1 is cooled back down to -78 °C.

  • A solution of heptanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization of this compound

The successful synthesis of this compound will be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Characterization_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (GC-MS or ESI-MS) Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the structural characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the characterization of this compound based on known values for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~6.5 - 6.2m-H-1, H-2
~6.1 - 5.8m-H-3
~5.7 - 5.5m-H-4
~2.2 - 2.0m~7.0H-5
~1.5 - 1.2m-H-6, H-7, H-8
~0.9t~7.0H-9

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~135 - 130C-2, C-3
~128 - 123C-1, C-4
~33 - 30C-5
~32 - 28C-6, C-7
~22.5C-8
~14.0C-9

Table 3: Predicted IR and MS Data

TechniquePredicted ValueAssignment
IR (cm⁻¹)~3050-3000C-H stretch (sp²)
~2960-2850C-H stretch (sp³)
~1650, 1600C=C stretch (conjugated)
~970C-H bend (trans C=C)
~750-650C-Cl stretch
MS (m/z)[M]⁺, [M+2]⁺Molecular ion peak (isotope pattern for Cl)
FragmentsLoss of Cl, alkyl fragments

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Wittig-based synthetic strategy is expected to be efficient and stereoselective. The comprehensive characterization workflow and predicted spectroscopic data will be invaluable for researchers undertaking the synthesis and verification of this novel compound. The availability of this compound could open new avenues in the development of bioactive compounds and advanced materials.

An In-depth Technical Guide to the Stereoselective Synthesis of (1E,3E)-1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide outlines a proposed stereoselective synthetic pathway for (1E,3E)-1-Chloronona-1,3-diene, a conjugated diene with potential applications in organic synthesis and materials science. As no direct synthesis for this specific molecule has been reported in the literature, this document provides a comprehensive, three-step approach based on well-established, high-yield, and stereoselective methodologies. The proposed synthesis involves the preparation of two key vinyl fragments, (E)-1-chlorohept-1-ene and an (E)-vinylboronate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data for key transformations, and a visual representation of the synthetic workflow.

Introduction

Conjugated dienes are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. Their utility as versatile building blocks in chemical synthesis, particularly in cycloaddition reactions and as coupling partners, necessitates the development of robust and stereocontrolled synthetic methods. The precise control over the geometry of the double bonds is paramount, as the stereochemistry of the diene directly influences the biological activity and material properties of the final products.

This guide focuses on a proposed stereoselective synthesis of (1E,3E)-1-Chloronona-1,3-diene. The strategy hinges on a convergent approach, assembling the target molecule from two smaller, stereochemically-defined fragments. This method offers high control over the geometry of both double bonds, a challenge often encountered in traditional olefination methods.

Proposed Synthetic Pathway

The retrosynthetic analysis of (1E,3E)-1-Chloronona-1,3-diene identifies a C2-C3 bond disconnection as the key strategic step. This disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is renowned for its high fidelity in preserving the stereochemistry of the coupling partners.

The forward synthesis, therefore, is designed in three main stages:

  • Synthesis of (E)-1-Chlorohept-1-ene: This is achieved through the hydrozirconation of a terminal alkyne, followed by stereoretentive chlorination.

  • Synthesis of (E)-prop-1-en-1-ylboronic acid pinacol ester: This vinylboronate is prepared via the catalyzed hydroboration of propyne.

  • Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed coupling of the two fragments to stereoselectively form the target (1E,3E)-1,3-diene.

G cluster_0 Step 1: Synthesis of (E)-1-Chlorohept-1-ene cluster_1 Step 2: Synthesis of (E)-Vinylboronate cluster_2 Step 3: Suzuki-Miyaura Coupling Heptyne Hept-1-yne Alkenylzirconocene (E)-Hept-1-enylzirconocene chloride Heptyne->Alkenylzirconocene Cp2ZrHCl Chloroheptene (E)-1-Chlorohept-1-ene Alkenylzirconocene->Chloroheptene NCS Propyne Propyne Vinylboronate (E)-prop-1-en-1-ylboronic acid pinacol ester Propyne->Vinylboronate HBpin, Catalyst Target (1E,3E)-1-Chloronona-1,3-diene Chloroheptene_ref (E)-1-Chlorohept-1-ene Chloroheptene_ref->Target Pd(PPh3)4, Base Vinylboronate_ref (E)-prop-1-en-1-ylboronic acid pinacol ester Vinylboronate_ref->Target Pd(PPh3)4, Base

Figure 1. Proposed synthetic workflow for (1E,3E)-1-Chloronona-1,3-diene.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the proposed synthesis, based on analogous reactions reported in the literature.

Table 1: Stereoselective Synthesis of (E)-Vinyl Halides via Hydrozirconation-Halogenation

Starting AlkyneHalogenating AgentProductStereoselectivity (E:Z)Yield (%)
1-OctyneNCS(E)-1-Chloro-1-octene>98:285
1-HexyneNCS(E)-1-Chloro-1-hexene>98:288
PhenylacetyleneNCS(E)-1-Chloro-2-phenylethene>99:192
1-OctyneNBS(E)-1-Bromo-1-octene>98:295
1-OctyneI₂(E)-1-Iodo-1-octene>98:298

Table 2: Catalytic Hydroboration of Terminal Alkynes with Pinacolborane

Starting AlkyneCatalyst (mol%)ProductStereoselectivity (E:Z)Yield (%)
Phenylacetylene9-BBN (20)(E)-2-phenylethenylboronic acid pinacol ester>99:176[1]
1-HexyneCatecholborane / dicyclohexylborane(E)-Hex-1-en-1-ylboronic acid pinacol ester>98:285-90[2]
PropyneRh(I) complex(E)-Prop-1-en-1-ylboronic acid pinacol esterHigh E-selectivity~80

Table 3: Suzuki-Miyaura Coupling of (E)-Vinyl Halides with (E)-Vinylboronates

Vinyl HalideVinylboronateCatalyst (mol%)BaseProductStereoselectivityYield (%)
(E)-1-Iodo-1-octene(E)-1-propenylboronic acidPd(PPh₃)₄ (3)NaOEt(3E,5E)-Undeca-3,5-diene>97% E,E86
(E)-β-Bromostyrene(E)-1-hexenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃(1E,3E)-1-Phenyl-1,3-octadiene>98% E,E91
(E)-1-Chloro-1-octenePhenylboronic acidPd(OAc)₂/SPhos (2)CsF(E)-1-Phenyl-1-octene>98% E85[3]

Experimental Protocols

The following protocols are adapted from established procedures for analogous substrates and represent a viable pathway to the target molecule.

Protocol 1: Synthesis of (E)-1-Chlorohept-1-ene

  • Hydrozirconation:

    • To a stirred suspension of zirconocene hydrochloride (Schwartz's reagent, 1.1 eq) in anhydrous tetrahydrofuran (THF, 2 M) under an argon atmosphere at room temperature, add hept-1-yne (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours, during which the white suspension will dissolve to form a clear, pale-yellow solution. The completion of the reaction can be monitored by the disappearance of the starting alkyne using GC analysis.

  • Chlorination:

    • Cool the resulting solution of the (E)-alkenylzirconocene intermediate to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS, 1.1 eq) portionwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (E)-1-chlorohept-1-ene as a colorless oil.

Protocol 2: Synthesis of (E)-prop-1-en-1-ylboronic acid pinacol ester

  • Catalyst-free Hydroboration (adapted from similar procedures):

    • In an oven-dried flask under an argon atmosphere, place pinacolborane (1.0 eq).

    • Cool the flask to 0 °C and bubble propyne gas (1.1 eq) through the neat pinacolborane with gentle stirring. Alternatively, a condensed, pre-weighed amount of propyne can be added.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • The reaction progress can be monitored by ¹H NMR spectroscopy.

    • Upon completion, remove any excess propyne and purify the product by distillation under reduced pressure to yield (E)-prop-1-en-1-ylboronic acid pinacol ester.

Protocol 3: Suzuki-Miyaura Coupling to form (1E,3E)-1-Chloronona-1,3-diene

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add (E)-1-chlorohept-1-ene (1.0 eq), (E)-prop-1-en-1-ylboronic acid pinacol ester (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF as the solvent, followed by an aqueous solution of a base (e.g., 2 M sodium carbonate, 3.0 eq).

  • Reaction Execution:

    • Heat the biphasic mixture to reflux (approximately 65-70 °C) with vigorous stirring for 6-12 hours.

    • Monitor the reaction progress by GC-MS or TLC until the starting vinyl chloride is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes) to yield the final product, (1E,3E)-1-Chloronona-1,3-diene.

Conclusion

This technical guide presents a robust and stereocontrolled synthetic strategy for (1E,3E)-1-Chloronona-1,3-diene. By leveraging the reliability of hydrozirconation for the synthesis of the (E)-vinyl chloride fragment and the precision of the Suzuki-Miyaura cross-coupling, this pathway is anticipated to deliver the target diene with high stereochemical purity. The detailed protocols and compiled data from analogous systems provide a strong foundation for the successful execution of this synthesis in a laboratory setting. This approach underscores the power of modern organometallic chemistry in constructing complex molecular architectures with high fidelity.

References

An In-depth Technical Guide on 1-Chloronona-1,3-diene: A Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for the physical and chemical properties, experimental protocols, and biological activities of 1-Chloronona-1,3-diene has revealed a significant lack of specific information on this compound. While data is available for structurally similar molecules, such as chlorinated butadienes, pentadienes, and octadienes, detailed experimental data for this compound is not present in the public domain.

This guide aims to provide a framework for the type of information that would be essential for researchers, scientists, and drug development professionals interested in this compound, while clearly stating that the specific data points are not currently available. We will use data from related compounds to infer potential properties and experimental approaches, but it is crucial to emphasize that these are estimations and would require experimental validation.

Physicochemical Properties

A complete physicochemical profile is fundamental for the handling, formulation, and development of any chemical entity. For this compound, this data is not experimentally determined in available literature. Based on trends observed in similar chlorinated dienes, we can anticipate the following properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₉H₁₅ClBased on IUPAC nomenclature
Molecular Weight 158.67 g/mol Calculated from the molecular formula
Boiling Point Not availableExpected to be higher than smaller chlorinated dienes like 1-chlorobuta-1,3-diene due to increased carbon chain length.
Melting Point Not availableDifficult to predict without experimental data.
Density Not availableLikely to be slightly less dense than water, similar to other hydrocarbons.
Solubility Not availableExpected to be soluble in organic solvents and have low solubility in water.
Appearance Not availableLikely a colorless to pale yellow liquid at room temperature.

Chemical Properties and Reactivity

The chemical behavior of this compound would be dictated by the conjugated diene system and the presence of a chlorine atom. These structural features suggest a rich and versatile reactivity profile.

The conjugated diene system makes the molecule susceptible to a variety of addition reactions, including:

  • Electrophilic Addition: Reactions with electrophiles such as hydrogen halides (HX) and halogens (X₂) would likely proceed via 1,2- and 1,4-addition pathways, leading to a mixture of products. The regioselectivity would be influenced by the electronic effects of the chlorine atom.

  • Diels-Alder Reaction: As a conjugated diene, it is expected to participate in [4+2] cycloaddition reactions with various dienophiles. The stereoselectivity and regioselectivity of these reactions would be of significant synthetic interest.

The chlorine atom introduces the possibility of:

  • Nucleophilic Substitution: The vinyl chloride moiety might undergo nucleophilic substitution reactions, although these are generally less facile than for saturated alkyl halides.

  • Elimination Reactions: Under appropriate basic conditions, dehydrochlorination could occur, leading to the formation of enynes or other unsaturated systems.

Synthesis and Experimental Protocols

Specific protocols for the synthesis of this compound are not documented. However, general methods for the preparation of chlorinated dienes could be adapted. A potential synthetic approach could involve the chlorination of a suitable nona-1,3-diene precursor.

Hypothetical Synthetic Workflow:

G Start Non-1,3-diene Reaction Reaction (Solvent, Temp.) Start->Reaction Chlorination Chlorinating Agent (e.g., NCS, SO2Cl2) Chlorination->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol for Synthesis (Hypothetical):

A detailed experimental protocol would require optimization, but a general procedure could be as follows:

  • Reaction Setup: To a solution of nona-1,3-diene in an inert solvent (e.g., dichloromethane), a chlorinating agent (e.g., N-chlorosuccinimide) would be added portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture would be quenched with a suitable aqueous solution, and the organic layer separated.

  • Purification: The crude product would be purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel.

Characterization: The structure of the synthesized this compound would need to be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, respectively, confirming the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C=C double bonds and the C-Cl bond.

Biological Activity and Drug Development Potential

There is no information available regarding any signaling pathways or biological activities of this compound. For drug development professionals, the initial steps would involve a series of in vitro and in silico screenings to assess its potential as a therapeutic agent.

Logical Workflow for Biological Screening:

G Compound This compound InSilico In Silico Screening (ADMET Prediction, Docking) Compound->InSilico InVitro In Vitro Assays (Cytotoxicity, Target Binding) Compound->InVitro Hit Hit Identification InSilico->Hit InVitro->Hit Lead Lead Optimization Hit->Lead NoActivity No Significant Activity Hit->NoActivity

Caption: A logical workflow for the initial biological screening of a novel compound.

Conclusion

While this compound remains a compound with uncharacterized properties, its structural features suggest a molecule with potential for diverse chemical transformations. The lack of available data presents an opportunity for foundational research to synthesize, characterize, and evaluate the properties of this molecule. Any future work on this compound will require rigorous experimental investigation to establish its physicochemical properties, reactivity, and potential biological relevance. The information presented in this guide, based on related compounds, should be considered purely as a theoretical framework to guide such future research endeavors.

Reactivity of the Conjugated Diene System in 1-Chloronona-1,3-diene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity of the conjugated diene system in 1-Chloronona-1,3-diene. Due to the limited availability of specific experimental data for this compound, this paper draws upon established principles of organic chemistry and data from analogous halo-substituted dienes to predict its behavior in key chemical transformations. The insights provided herein are intended to guide synthetic planning and reaction design for researchers working with this or structurally related molecules.

Introduction to this compound

This compound is a halogenated conjugated diene. The presence of the conjugated π-system and the chlorine substituent at the C1 position dictates its reactivity. The extended π-electron system allows for participation in various pericyclic and addition reactions, while the chlorine atom influences the regioselectivity and rate of these transformations through its inductive and resonance effects. This guide will explore the expected reactivity in electrophilic additions, cycloadditions, and nucleophilic substitutions.

Electrophilic Addition Reactions

Conjugated dienes, including this compound, readily undergo electrophilic addition reactions.[1] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can lead to a mixture of 1,2- and 1,4-addition products.[1][2] The distribution of these products is often dependent on reaction conditions such as temperature.

The chlorine atom at the C1 position is expected to direct the initial electrophilic attack to the C4 position to form a more stable secondary allylic carbocation, as opposed to a primary carbocation that would be formed upon attack at C2. The subsequent nucleophilic attack can then occur at either C1 or C3 of the resonance-stabilized intermediate.

Table 1: Predicted Products of Electrophilic Addition to this compound

ElectrophileNucleophilePredicted 1,2-Addition ProductPredicted 1,4-Addition Product
HBrBr⁻1-Chloro-3-bromonon-1-ene1-Chloro-1-bromonon-2-ene
Br₂Br⁻1-Chloro-3,4-dibromonon-1-ene1-Chloro-1,4-dibromonon-2-ene
General Experimental Protocol for Hydrobromination

The following is a generalized, hypothetical protocol for the hydrobromination of this compound based on standard procedures for similar compounds.

  • Reaction Setup: A solution of this compound (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of hydrogen bromide (1.1 eq.) in acetic acid is added dropwise to the cooled solution of the diene over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product mixture is then purified by column chromatography on silica gel to separate the 1,2- and 1,4-addition products.

Electrophilic_Addition Diene This compound Carbocation Allylic Carbocation (Resonance Stabilized) Diene->Carbocation + H⁺ HBr H-Br HBr->Carbocation Product_12 1,2-Addition Product Carbocation->Product_12 + Br⁻ (at C3) Product_14 1,4-Addition Product Carbocation->Product_14 + Br⁻ (at C1) Br_ion Br⁻ Br_ion->Product_12 Br_ion->Product_14

Caption: General workflow for the electrophilic addition to this compound.

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[3][4] this compound can act as the diene component in this reaction. For the reaction to occur, the diene must be in the s-cis conformation.[5] The presence of the electron-withdrawing chlorine atom may slightly decrease the reactivity of the diene, but the reaction is still expected to proceed, particularly with electron-rich dienophiles.

Table 2: Predicted Products of Diels-Alder Reactions of this compound

DienophilePredicted Product
Maleic Anhydride3-Chloro-5-pentyl-3-cyclohexene-1,2-dicarboxylic anhydride
Ethyl AcrylateEthyl 2-chloro-4-pentyl-2-cyclohexene-1-carboxylate
General Experimental Protocol for a Diels-Alder Reaction

The following is a generalized, hypothetical protocol for the Diels-Alder reaction of this compound with maleic anhydride.

  • Reaction Setup: this compound (1.0 eq.) and maleic anhydride (1.0 eq.) are dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure Diels-Alder adduct.

Diels_Alder Diene This compound (s-cis conformation) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative (Diels-Alder Adduct) Transition_State->Cycloadduct Heat

Caption: Logical flow of a Diels-Alder reaction involving this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution at an sp²-hybridized carbon, such as the C1 of this compound, is generally difficult via traditional SN1 or SN2 pathways. However, substitution can occur under certain conditions, potentially through an addition-elimination mechanism, particularly with strong nucleophiles. The presence of the conjugated system can facilitate this type of reaction.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

NucleophilePredicted Product
Sodium Methoxide (NaOMe)1-Methoxynona-1,3-diene
Sodium Azide (NaN₃)1-Azidonona-1,3-diene
General Experimental Protocol for Nucleophilic Substitution

The following is a generalized, hypothetical protocol for the reaction of this compound with sodium methoxide.

  • Reaction Setup: A solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Sodium methoxide (1.2 eq.) is added portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.

  • Reaction Monitoring: The reaction is monitored by GC-MS or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with diethyl ether (3 x 25 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography.

Nucleophilic_Substitution Substrate This compound Intermediate Addition Intermediate (Hypothetical) Substrate->Intermediate Nucleophile Strong Nucleophile (e.g., NaOMe) Nucleophile->Intermediate Product Substituted Diene Intermediate->Product Elimination Leaving_Group Chloride Ion (Cl⁻) Intermediate->Leaving_Group

Caption: Proposed workflow for nucleophilic substitution on this compound.

Conclusion

This compound is predicted to be a versatile substrate for a range of organic transformations. Its conjugated diene system is susceptible to electrophilic addition, yielding both 1,2- and 1,4-adducts, and can participate in [4+2] cycloaddition reactions with suitable dienophiles. While direct nucleophilic substitution at the vinylic chloride is challenging, it may be achievable under specific conditions with strong nucleophiles. The protocols and data presented in this guide, though based on analogies to similar compounds, provide a solid foundation for the rational design of synthetic routes involving this compound. Experimental validation of these predictions is encouraged for the development of robust and efficient synthetic methodologies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloronona-1,3-diene, a halogenated nine-carbon conjugated diene, represents a chemical scaffold with potential for novel bioactive properties. While this specific molecule has not been extensively documented as a natural product, its structural features suggest a plausible biosynthetic origin rooted in fatty acid metabolism and enzymatic halogenation. This technical guide delves into the prospective natural product precursors and the enzymatic machinery that could give rise to this compound. By examining analogous biosynthetic pathways of known chlorinated natural products, we can construct a hypothetical and chemically rational route to this compound. This document provides a comprehensive overview of the potential enzymatic steps, detailed experimental protocols for investigating such pathways, and quantitative data from related systems to inform future research and discovery efforts.

Introduction

The vast chemical diversity of natural products continues to be a cornerstone of drug discovery. Halogenated compounds, in particular, often exhibit potent and specific biological activities. The presence of a chlorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While thousands of halogenated natural products have been identified, the biosynthesis of many remains to be fully elucidated. This guide focuses on the potential natural product precursors of this compound, a molecule whose structure—a C9 chlorinated diene—hints at a biosynthetic pathway involving fatty acid precursors and enzymatic halogenation. Understanding the origins of such a molecule can pave the way for the discovery of new natural products and the bioengineering of novel therapeutic agents.

Proposed Biosynthetic Pathway for this compound

Based on established principles of natural product biosynthesis, we propose a hypothetical pathway for the formation of this compound originating from a C9 fatty acid precursor. The key enzymatic transformations would likely involve activation, chlorination, and desaturation.

Logical Flow of Biosynthesis

G A Nonanoic Acid B Nonanoyl-CoA A->B Acyl-CoA Synthetase C Nonanoyl-ACP B->C Acyl-CoA:ACP Transacylase D 1-Chloro-nonanoyl-ACP C->D Halogenase E 1-Chloronon-3-enoyl-ACP D->E Desaturase F 1-Chloronona-1,3-dienoyl-ACP E->F Desaturase G This compound F->G Thioesterase/ Decarboxylase

Figure 1: Proposed biosynthetic pathway for this compound from nonanoic acid.

Key Enzymatic Steps and Potential Precursors

The proposed pathway highlights several key intermediates that can be considered potential precursors to this compound. The investigation into the natural occurrence of this compound should therefore also include a search for these related molecules.

Fatty Acid Activation

The biosynthesis would likely initiate with the activation of a C9 fatty acid, nonanoic acid. This is a common strategy in fatty acid metabolism, where the fatty acid is converted to a thioester to render it more reactive.

  • Precursor: Nonanoic Acid

  • Activated Intermediates: Nonanoyl-CoA, Nonanoyl-ACP (Acyl Carrier Protein)

The activation is typically catalyzed by an acyl-CoA synthetase followed by transfer to an acyl carrier protein (ACP) by an acyl-CoA:ACP transacylase.

Enzymatic Chlorination

The introduction of the chlorine atom is a critical step. In many known biosynthetic pathways, halogenation occurs on a substrate that is tethered to an ACP.[1][2] This directs the halogenase to a specific position on the acyl chain.

  • Enzyme Class: FAD-dependent halogenases or non-heme iron halogenases.[3][4]

  • Substrate: Nonanoyl-ACP

  • Product: 1-Chloro-nonanoyl-ACP

The regioselectivity of the halogenase is crucial for determining the final position of the chlorine atom.

Desaturation

The formation of the conjugated diene system requires two successive desaturation steps, catalyzed by desaturases. These enzymes introduce double bonds into the fatty acyl chain.

  • Enzyme Class: Acyl-ACP desaturases

  • Intermediates: 1-Chloronon-3-enoyl-ACP, 1-Chloronona-1,3-dienoyl-ACP

Thioester Release and Final Product Formation

The final step involves the release of the chlorinated diene from the ACP. This could occur through the action of a thioesterase, potentially followed by a decarboxylation event, although other release mechanisms are possible.

Quantitative Data from Analogous Systems

While specific quantitative data for the biosynthesis of this compound is not available, we can draw parallels from studies on other chlorinated fatty acid natural products. The following table summarizes relevant data from the biosynthesis of chlorosphaerolactylates, which involves the chlorination of a fatty acyl-ACP.[1][2]

ParameterValueOrganism/EnzymeReference
Substrate SpecificityDodecanoic Acid, PyruvateSphaerospermopsis sp.[1][2]
Isotope Incorporation Efficiency (d-C12)ModerateSphaerospermopsis sp.[1]
Halogenase TypeFAD-dependentClyC, ClyD[2]

Experimental Protocols

To investigate the proposed biosynthetic pathway and identify potential precursors, the following experimental approaches are recommended.

Isotope Labeling Studies

Objective: To trace the incorporation of putative precursors into this compound or related metabolites in a producing organism.

Methodology:

  • Culture the candidate organism in a defined medium.

  • Supplement parallel cultures with stable isotope-labeled precursors (e.g., ¹³C-labeled nonanoic acid, ³⁷Cl-labeled sodium chloride).

  • Extract the metabolites from the culture at various time points.

  • Analyze the extracts using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRESIMS) to detect the incorporation of the isotopic labels into potential products.

Experimental Workflow for Isotope Labeling

G A Culture Organism B Supplement with Labeled Precursors A->B C Incubate B->C D Metabolite Extraction C->D E LC-HRESIMS Analysis D->E F Data Analysis E->F

Figure 2: Workflow for stable isotope labeling experiments.

In Vitro Enzymatic Assays

Objective: To characterize the activity and substrate specificity of the putative halogenase and desaturase enzymes.

Methodology:

  • Identify the biosynthetic gene cluster (BGC) responsible for the production of chlorinated metabolites using genome mining.

  • Clone and heterologously express the candidate halogenase and desaturase genes in a suitable host (e.g., E. coli).

  • Purify the recombinant enzymes.

  • Synthesize the proposed substrate (e.g., Nonanoyl-ACP).

  • Perform in vitro assays by incubating the purified enzyme with the substrate and necessary co-factors (e.g., FADH₂, O₂, Cl⁻ for halogenases).

  • Analyze the reaction products by LC-MS to confirm enzymatic activity and product identity.

Chlorination Assay Protocol

G A Prepare Assay Mixture: - Purified Halogenase - Nonanoyl-ACP - FADH2, O2, Cl- B Incubate at Optimal Temperature A->B C Quench Reaction B->C D Product Extraction C->D E LC-MS Analysis D->E

Figure 3: Protocol for an in vitro halogenase assay.

Conclusion

The exploration of potential natural product precursors for this compound provides a roadmap for the discovery of new halogenated molecules and the enzymes responsible for their synthesis. The proposed biosynthetic pathway, rooted in fatty acid metabolism, offers a chemically plausible route to this compound. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate this hypothesis. The identification and characterization of the enzymes involved, particularly the halogenase and desaturases, would not only confirm the biosynthetic pathway but also provide valuable biocatalysts for the chemoenzymatic synthesis of novel chlorinated compounds for drug development. This in-depth technical guide serves as a foundational resource for scientists aiming to explore the largely untapped chemical space of halogenated natural products.

References

Stability and Degradation Pathways of Chlorinated Dienes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of chlorinated dienes. These compounds, characterized by a four-carbon chain with two double bonds and at least one chlorine atom, are of significant interest due to their presence as environmental contaminants and their potential as reactive intermediates in chemical synthesis. Understanding their fate and transformation is crucial for environmental remediation efforts and for harnessing their synthetic utility. This guide details the primary degradation mechanisms, including biotic and abiotic pathways, and provides insights into the experimental protocols used to study these processes.

Stability of Chlorinated Dienes

The stability of chlorinated dienes is influenced by the number and position of chlorine atoms, as well as the surrounding environmental conditions. Generally, the presence of chlorine atoms can enhance the stability of conjugated dienes against photolysis and oxidation due to steric and electronic effects. However, they remain susceptible to various degradation processes.

Quantitative data on the stability of key chlorinated dienes are summarized in the tables below, providing a comparative overview of their persistence under different conditions.

Table 1: Abiotic Degradation Half-Lives of Selected Chlorinated Dienes

CompoundDegradation ProcessConditionsHalf-lifeReference
Hexachloro-1,3-butadiene (HCBD)Hydrolysis25 °C, pH 7> 1,000,000 years[1]
Chloroprene (2-chloro-1,3-butadiene)Reaction with hydroxyl radicals in airAtmospheric18 hours[2]
Chloroprene (2-chloro-1,3-butadiene)Reaction with ozone in airAtmospheric10 days[2]
3,4-Dichlorobutene-1 (3,4-DCB-1)Reductive dechlorination with granular ironAqueous, column experiment1.6 - 5.2 min m²/mL (surface area normalized)[2]
trans-1,4-Dichlorobutene-2 (1,4-DCB-2)Reductive dechlorination with granular ironAqueous, column experiment1.6 - 5.2 min m²/mL (surface area normalized)[2]
2,3-Dichlorobutadiene-1,3 (DCBD)Reductive dechlorination with granular ironAqueous, column experiment102 - 197 min m²/mL (surface area normalized)[2]

Table 2: Biotic Degradation of Selected Chlorinated Dienes

CompoundMicroorganism/ConsortiumConditionsDegradation Rate/ExtentReference
Hexachloro-1,3-butadiene (HCBD)Dehalococcoides sp.Anaerobic, co-metabolic with PCEExtensive dechlorination
Hexachloro-1,3-butadiene (HCBD)Activated sludge with lactate and acetateAnaerobic, catalyzed by neutral redReduction in HCBD concentration

Degradation Pathways

Chlorinated dienes undergo degradation through a variety of biotic and abiotic pathways, leading to the formation of less chlorinated and often less toxic compounds. The primary degradation mechanisms are reductive dechlorination, oxidation, and hydrolysis.

Biotic Degradation

Microbial activity plays a significant role in the breakdown of chlorinated dienes, particularly under anaerobic conditions.

Anaerobic microorganisms, such as Dehalococcoides, can utilize chlorinated dienes as electron acceptors in a process known as dehalorespiration or co-metabolically. This process involves the sequential removal of chlorine atoms and their replacement with hydrogen atoms. For instance, hexachloro-1,3-butadiene (HCBD) can be reductively dechlorinated to various lesser-chlorinated butadienes and butenes, and ultimately to non-chlorinated C4 gases.

Biotic_Reductive_Dechlorination_HCBD HCBD Hexachloro-1,3-butadiene PentaCBD (E)-1,1,2,3,4-Pentachlorobutadiene HCBD->PentaCBD -Cl TetraCBD (Z,E)-1,2,3,4-Tetrachlorobutadiene PentaCBD->TetraCBD -Cl TriCBD (E)-1,2,3-Trichlorobutadiene TetraCBD->TriCBD -Cl Butadiene Butadiene & other C4 gases TriCBD->Butadiene -3Cl Abiotic_Reductive_Dechlorination cluster_butenes Chlorinated Butenes cluster_butadienes Chlorinated Butadienes 3,4-DCB-1 3,4-Dichlorobutene-1 Butadiene 1,3-Butadiene 3,4-DCB-1->Butadiene β-elimination TCB 2,3,4-Trichlorobutene-1 Chloroprene Chloroprene TCB->Chloroprene β-elimination Chloroprene->Butadiene Hydrogenolysis DCBD 2,3-Dichlorobutadiene-1,3 DCBD->Butadiene Hydrogenolysis EndProducts 1-Butene, cis/trans-2-Butene, n-Butane Butadiene->EndProducts Hydrogenation Fentons_Oxidation Chloroprene Chloroprene Intermediates Oxygenated Intermediates (e.g., aldehydes, carboxylic acids) Chloroprene->Intermediates + •OH (from Fe²⁺/H₂O₂) Mineralization CO₂ + H₂O + Cl⁻ Intermediates->Mineralization + •OH Microcosm_Workflow cluster_prep Microcosm Preparation cluster_incubation Incubation and Monitoring cluster_analysis Analysis CollectSample Collect soil/sediment and groundwater PrepareSerumBottles Prepare anaerobic serum bottles CollectSample->PrepareSerumBottles AddMedia Add anaerobic mineral medium PrepareSerumBottles->AddMedia AddSample Add soil/sediment and groundwater AddMedia->AddSample Spike Spike with chlorinated diene AddSample->Spike Incubate Incubate in the dark at a controlled temperature Spike->Incubate Sample Periodically sample headspace and liquid phase Incubate->Sample GCMS Analyze samples by GC-MS Sample->GCMS DataAnalysis Determine degradation rates and identify products GCMS->DataAnalysis

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Chlorinated Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations associated with the handling of chlorinated alkenes. Given their prevalence in industrial processes and as environmental contaminants, a thorough understanding of their toxicological profiles and appropriate handling procedures is paramount for professionals in research and development. This document summarizes key toxicological data, outlines detailed experimental protocols for assessing their effects, and provides visual representations of metabolic and toxicity pathways.

Introduction to Chlorinated Alkenes

Chlorinated alkenes are a class of volatile organic compounds (VOCs) characterized by a carbon-carbon double bond and at least one covalently bonded chlorine atom. Common examples include tetrachloroethylene (PCE), trichloroethylene (TCE), dichloroethylene (DCE), and vinyl chloride (VC). While widely used as solvents, degreasers, and chemical intermediates, their handling necessitates stringent safety protocols due to their significant health risks, including carcinogenicity, neurotoxicity, and organ-specific damage.

Toxicological Profile

The toxicity of chlorinated alkenes is largely dependent on their metabolism, which can lead to the formation of reactive electrophilic intermediates. These metabolites can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular damage and initiating toxic responses.

Metabolism

The two primary metabolic pathways for chlorinated alkenes are:

  • Cytochrome P450 (CYP)-mediated oxidation: This is the main pathway for many chlorinated alkenes, particularly in the liver. CYP enzymes, notably CYP2E1, catalyze the epoxidation of the double bond, forming unstable oxiranes.[1][2] These epoxides can then rearrange to form reactive aldehydes or acyl chlorides.[1]

  • Glutathione (GSH) conjugation: This pathway, which is significant in both the liver and kidneys, involves the conjugation of the chlorinated alkene with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[2][3] The resulting GSH conjugates can be further metabolized to cysteine S-conjugates, which can be bioactivated by the enzyme β-lyase in the kidneys to form nephrotoxic species.

Carcinogenicity

Several chlorinated alkenes are classified as known or probable human carcinogens.

  • Vinyl Chloride: Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. Exposure is strongly associated with an increased risk of a rare form of liver cancer, hepatic angiosarcoma, as well as hepatocellular carcinoma, brain and lung cancers, lymphoma, and leukemia.[4]

  • Tetrachloroethylene (PCE): The U.S. Environmental Protection Agency (EPA) classifies PCE as "likely to be carcinogenic to humans by all routes of exposure."[5] Studies suggest a potential link between PCE exposure and an increased risk of bladder cancer, multiple myeloma, and non-Hodgkin's lymphoma.[6][7]

  • Trichloroethylene (TCE): The EPA has classified TCE as "carcinogenic to humans" by all routes of exposure.[8] It is associated with an increased risk of kidney cancer, and there is also evidence linking it to liver cancer and non-Hodgkin lymphoma.[9]

Organ-Specific Toxicity
  • Hepatotoxicity: The liver is a primary target for chlorinated alkene toxicity due to its high concentration of CYP enzymes. Acute high-level exposure can lead to liver damage, while chronic exposure is linked to liver cancer.[3]

  • Nephrotoxicity: The kidneys are particularly susceptible to damage from chlorinated alkenes metabolized via the glutathione conjugation pathway.[10] The bioactivation of cysteine conjugates to reactive thiols can lead to renal tubular necrosis and is implicated in the development of kidney cancer.[11][12]

  • Neurotoxicity: Acute inhalation of high concentrations of chlorinated alkenes can depress the central nervous system (CNS), causing symptoms such as dizziness, headache, confusion, and unconsciousness.[11] Chronic exposure has been associated with more persistent neurological effects.

  • Reproductive and Developmental Toxicity: Some chlorinated alkenes have been shown to have adverse effects on reproduction and development in animal studies.[13]

Data Presentation

The following tables summarize key quantitative data for common chlorinated alkenes.

Table 1: Occupational Exposure Limits
ChemicalCAS NumberOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Tetrachloroethylene 127-18-4100 ppmMinimize exposure25 ppm
Trichloroethylene 79-01-6100 ppm25 ppm10 ppm
Vinyl Chloride 75-01-41 ppmLowest feasible concentration1 ppm
1,1-Dichloroethylene 75-35-4None established1 ppm5 ppm
cis-1,2-Dichloroethylene 156-59-2200 ppm200 ppm200 ppm
trans-1,2-Dichloroethylene 156-60-5200 ppm200 ppm200 ppm

Data sourced from OSHA, NIOSH, and ACGIH publications.[14][15][16][17][18] TWA: Time-Weighted Average over an 8-hour workday.

Table 2: Toxicological Data (Rat, Oral LD50)
ChemicalCAS NumberOral LD50 (rat)
Tetrachloroethylene 127-18-42629 mg/kg
Trichloroethylene 79-01-64920 mg/kg[19]
1,1-Dichloroethylene 75-35-41500 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 3: Physical Properties
ChemicalBoiling Point (°C)Melting Point (°C)Vapor Pressure (mmHg at 20°C)
Tetrachloroethylene 121.1-22.314[14]
Trichloroethylene 87.2-84.758
Vinyl Chloride -13.4-153.82580
1,1-Dichloroethylene 31.7-122.5591
cis-1,2-Dichloroethylene 60.3-80.5200
trans-1,2-Dichloroethylene 47.5-50340

Data compiled from various chemical databases.[12][15][20][21]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Test chlorinated alkene

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated alkene for a specified exposure time. Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for the detection of DNA adducts.[2][13]

Materials:

  • DNA isolated from cells or tissues exposed to a chlorinated alkene

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[1]

  • Adduct Enrichment: Enrich for adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides.[22]

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[1]

  • TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography.[1]

  • Detection and Quantification: Detect and quantify the adducts using a phosphorimager or by autoradiography.[1]

Mandatory Visualization

Metabolic Pathways

Caption: Metabolic activation of trichloroethylene and tetrachloroethylene.

Signaling Pathway of TCE-Induced Renal Injury

TCE Trichloroethylene Exposure Metabolites Reactive Metabolites TCE->Metabolites Wnt5a Wnt5a Activation Metabolites->Wnt5a CaMKII CaMKII Phosphorylation Wnt5a->CaMKII NFkB NF-κB Nuclear Translocation CaMKII->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Complement Complement Activation NFkB->Complement RenalInjury Renal Tubular Injury Cytokines->RenalInjury Complement->RenalInjury

Caption: Signaling cascade in TCE-induced nephrotoxicity.[23][24]

Experimental Workflow for Genotoxicity Assessment

start Test Compound in_vitro In Vitro Genotoxicity Screening start->in_vitro ames Ames Test (Bacterial Reverse Mutation) in_vitro->ames micronucleus In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) in_vitro->micronucleus in_vivo In Vivo Follow-up ames->in_vivo If positive micronucleus->in_vivo If positive comet In Vivo Comet Assay (DNA Strand Breaks) in_vivo->comet adduct DNA Adduct Analysis (e.g., ³²P-Postlabeling) in_vivo->adduct risk_assessment Risk Assessment comet->risk_assessment adduct->risk_assessment

Caption: Tiered workflow for assessing the genotoxicity of a chemical.[8][9][25]

Safe Handling and Disposal

Due to their volatility and toxicity, chlorinated alkenes must be handled with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls
  • Fume Hoods: All work with chlorinated alkenes should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Gloves: Use appropriate chemically resistant gloves (e.g., Viton®, Teflon®). Double gloving is recommended.[26]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[26]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn.

Waste Disposal
  • Segregation: Chlorinated and non-chlorinated solvent waste must be collected in separate, clearly labeled, and appropriate containers.[4][27]

  • Containerization: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area, preferably within secondary containment.[18]

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office. Do not dispose of chlorinated alkenes down the drain.[11][28]

Conclusion

Chlorinated alkenes pose significant health risks that necessitate a comprehensive understanding of their toxicology and strict adherence to safety protocols. For researchers, scientists, and drug development professionals, this includes not only safe handling practices but also the application of appropriate experimental methods to assess their potential for toxicity. By implementing the guidelines and protocols outlined in this document, the risks associated with the handling of chlorinated alkenes can be effectively managed.

References

Isomerization Studies of Chlorinated Dienes: A Technical Guide on 1-Chlorobuta-1,3-diene as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the isomerization of 1-Chloronona-1,3-diene. Therefore, this technical guide focuses on the well-documented synthesis and isomerization of its shorter-chain analogue, 1-Chlorobuta-1,3-diene , as a representative model for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are fundamentally applicable to the study of longer-chain chlorinated dienes.

Introduction

Chlorinated conjugated dienes are versatile building blocks in organic synthesis and polymer chemistry.[1] Their reactivity is characterized by the interplay between the conjugated π-system and the electronic influence of the chlorine substituent.[1] The stereochemistry of the double bonds (E/Z isomerism) is crucial as it dictates the molecule's three-dimensional structure and, consequently, its chemical and physical properties, as well as its reactivity in subsequent transformations. This guide provides an in-depth look at the synthesis and isomerization of 1-chlorobuta-1,3-diene, a foundational compound in this class.

Synthesis of 1-Chlorobuta-1,3-diene

The primary industrial routes to 1-chlorobuta-1,3-diene involve processes centered around 1,3-butadiene or acetylene.[1]

From 1,3-Butadiene

Direct chlorination of 1,3-butadiene is a common industrial method.[1] This process typically yields a mixture of dichlorobutene isomers, which can then be dehydrochlorinated to produce chloroprene (2-chloro-1,3-butadiene). 1-Chlorobuta-1,3-diene is often formed as an intermediate or a byproduct in these processes and can be isolated via distillation.[1]

A key step in the synthesis of 1-chlorobuta-1,3-diene from dichlorobutenes is the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene, followed by dehydrochlorination.[2]

Synthesis_from_Dichlorobutene Synthesis of 1-Chlorobuta-1,3-diene via Dehydrochlorination cluster_synthesis Reaction Pathway 3_4_DCB 3,4-Dichloro-1-butene 1_4_DCB 1,4-Dichloro-2-butene 3_4_DCB->1_4_DCB Isomerization 1_CB 1-Chlorobuta-1,3-diene 1_4_DCB->1_CB Dehydrochlorination Catalyst Lanthanum Phosphate Catalyst (Gas Phase) Catalyst->1_4_DCB Catalyst->1_CB Experimental_Workflow Experimental Workflow for Gas-Phase Isomerization cluster_workflow Protocol Steps Start Start Reactor_Prep Prepare and Pack Quartz Reactor Start->Reactor_Prep Catalyst_Cond Condition Catalyst (Calcination & Heating) Reactor_Prep->Catalyst_Cond N2_Flow Establish Nitrogen Flow Catalyst_Cond->N2_Flow Reactant_Feed Introduce Dichlorobutene (Syringe Pump) N2_Flow->Reactant_Feed Reaction Maintain Reaction Temperature (e.g., 250°C) Reactant_Feed->Reaction Product_Collection Collect Products in Cold Traps Reaction->Product_Collection Analysis Analyze Products (Gas Chromatography) Product_Collection->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols: 1-Chloronona-1,3-diene in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Chloronona-1,3-diene is a conjugated diene monomer containing a chlorine substituent. The presence of the conjugated double bond system makes it a candidate for polymerization reactions, similar to other 1,3-dienes that are precursors to important synthetic rubbers and elastomers.[4][5] The chlorine atom and the seven-carbon alkyl chain are expected to impart unique properties to the resulting polymer, such as altered hydrophobicity, solubility, thermal stability, and reactivity compared to polymers derived from shorter-chain dienes.

Potential applications for a polymer derived from this compound could span material science and biomedicine. The long alkyl chain may enhance solubility in nonpolar organic solvents and improve processability. In the context of drug development, such a polymer could potentially be formulated into nanoparticles or micelles for the encapsulation and controlled release of hydrophobic therapeutic agents.[6][7] The chlorine atom offers a site for post-polymerization modification, allowing for the conjugation of targeting ligands or other functional molecules.

Polymerization Mechanisms

Conjugated dienes can be polymerized through several mechanisms, including free-radical, cationic, anionic, and coordination polymerization.[8] The choice of method significantly influences the polymer's microstructure (e.g., 1,4- vs. 1,2-addition) and, consequently, its physical properties.

  • Free-Radical Polymerization: This is a common method for polymerizing dienes like chloroprene to produce neoprene.[3] It can be initiated using thermal or photochemical methods with standard radical initiators. Emulsion polymerization is a particularly effective technique for achieving high molecular weight polymers and controlling reaction heat.

  • Coordination Polymerization: Catalysts based on transition metals (e.g., Ziegler-Natta or copper-based systems) can provide excellent control over the polymer's stereochemistry, leading to materials with specific properties like high crystallinity or elasticity.[9][10]

The diagram below illustrates the potential polymerization pathways for this compound, leading to different polymer microstructures.

G Monomer This compound (Monomer) Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator / Catalyst (e.g., Radical, Ziegler-Natta) Initiator->Polymerization P14 Poly(this compound) (1,4-addition) Polymerization->P14 Predominant pathway P12 Poly(this compound) (1,2-addition) Polymerization->P12 Alternative pathway

Caption: Potential polymerization pathways of this compound.

Quantitative Data from Analogous Monomers

While specific quantitative data for the polymerization of this compound is unavailable, data from the copolymerization of a similar monomer, 1-chloro-1,3-butadiene (CB), with styrene (St) provides insight into its potential reactivity.

ParameterValueConditionsReference
Monomer Reactivity Ratios Bulk Copolymerization at 70°C[11]
rCB (1-Chloro-1,3-butadiene)1.680[11]
rSt (Styrene)0.274[11]
Alfrey-Price Parameters Calculated from reactivity ratios[11]
Q value for CB1.80[11]
e value for CB0.081[11]

These values suggest that the 1-chloro-1,3-butadiene radical prefers to add to its own monomer rather than to styrene. The high Q value indicates significant resonance stabilization of the monomer, characteristic of conjugated dienes.

Experimental Protocols

The following are hypothetical protocols for the polymerization of this compound based on established methods for analogous monomers.

Protocol 1: Free-Radical Emulsion Polymerization

This protocol is adapted from standard procedures for producing polychloroprene (neoprene) and is suitable for achieving high molecular weight polymers.

Materials:

  • This compound (monomer)

  • Deionized water

  • Sodium dodecyl sulfate (SDS) or other suitable surfactant

  • Potassium persulfate (KPS) (initiator)

  • Dodecyl mercaptan (chain transfer agent, optional for molecular weight control)

  • Methanol (for precipitation)

  • Nitrogen gas (for purging)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet/outlet

  • Dropping funnel

Procedure:

  • Emulsion Preparation: In the three-neck flask, combine deionized water and the surfactant (e.g., SDS at 2-4 wt% of monomer). Stir vigorously under a nitrogen atmosphere until the surfactant is fully dissolved.

  • Monomer Addition: Add the this compound monomer to the aqueous phase while maintaining vigorous stirring to form a stable emulsion. If using a chain transfer agent, it should be pre-mixed with the monomer.

  • Initiation: Heat the emulsion to the desired reaction temperature (e.g., 50-70°C). Prepare a solution of the initiator (KPS) in deionized water and add it to the flask to start the polymerization.

  • Polymerization: Maintain the temperature and stirring for a set period (e.g., 4-12 hours). Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or spectroscopy).

  • Termination: Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Polymer Isolation: Break the emulsion by adding the latex dropwise into a non-solvent such as methanol, causing the polymer to precipitate.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove residual monomer, surfactant, and initiator. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

The following diagram outlines the experimental workflow for this protocol.

G A 1. Prepare Aqueous Phase (Water + Surfactant) B 2. Add Monomer (this compound) A->B C 3. Form Emulsion (Vigorous Stirring under N2) B->C D 4. Heat to Reaction Temp (e.g., 60°C) C->D E 5. Add Initiator (e.g., KPS solution) D->E F 6. Polymerization (4-12 hours) E->F G 7. Cool & Terminate F->G H 8. Precipitate Polymer (in Methanol) G->H I 9. Filter, Wash, and Dry H->I J Final Product: Poly(this compound) I->J

Caption: Workflow for free-radical emulsion polymerization.
Protocol 2: Coordination Polymerization using a Copper-Based Catalyst

This protocol is a hypothetical adaptation based on systems used for the stereospecific polymerization of other 1,3-dienes.[10] It aims to achieve greater control over the polymer microstructure.

Materials:

  • This compound (monomer)

  • Anhydrous toluene (solvent)

  • Dichloro(2,2′-bipyridine)copper(II) [CuCl2(bipy)] (catalyst precursor)

  • Methylaluminoxane (MAO) (cocatalyst/activator)

  • Methanol with a small amount of HCl (for termination and precipitation)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or similar inert atmosphere reactor

  • Magnetic stirrer

  • Syringes for transferring anhydrous solvents and reagents

  • Inert atmosphere glovebox (recommended for handling cocatalyst)

Procedure:

  • Reactor Preparation: Thoroughly dry the Schlenk flask under vacuum while heating (e.g., 110°C) for at least 1 hour. Backfill with nitrogen or argon gas.

  • Solvent and Monomer Addition: Transfer anhydrous toluene into the flask via syringe, followed by the this compound monomer. Stir the solution at the desired polymerization temperature (e.g., 20-60°C).

  • Catalyst Addition: Add the cocatalyst (MAO solution in toluene) to the reactor. Subsequently, add a toluene solution of the catalyst precursor [CuCl2(bipy)]. The order of addition is critical.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 2-24 hours). The solution may become more viscous as the polymer forms.

  • Termination and Isolation: Terminate the polymerization by adding acidified methanol. The polymer should precipitate out of the solution.

  • Purification and Drying: Filter the polymer, wash extensively with methanol, and dry under vacuum to a constant weight.

Potential Applications in Drug Delivery

Polymers designed for drug delivery systems (DDS) often require specific properties such as biocompatibility, biodegradability, and the ability to effectively encapsulate therapeutic agents.[7][12] While the biocompatibility of poly(this compound) would need to be thoroughly investigated, its chemical structure suggests potential utility in this field.

  • Hydrophobic Drug Encapsulation: The long nonpolar alkyl chain of the nonadiene monomer unit would likely result in a highly hydrophobic polymer. This could make it an effective carrier for lipophilic drugs, potentially improving their solubility and bioavailability.[7]

  • Nanoparticle Formation: Using techniques like miniemulsion polymerization or nanoprecipitation, poly(this compound) could be formulated into nanoparticles.[6] These nanoparticles could serve as a reservoir for encapsulated drugs, offering controlled or targeted release.

  • Functionalization: The chlorine atom on the polymer backbone serves as a reactive handle for post-polymerization modification. This could allow for the covalent attachment of:

    • Polyethylene glycol (PEG): To create an amphiphilic copolymer for micelle formation or to improve circulation time in vivo.

    • Targeting Ligands: Such as antibodies or peptides, to direct the drug-loaded nanoparticles to specific cells or tissues.

Further research would be necessary to synthesize and characterize this novel polymer and evaluate its efficacy and safety for any drug delivery applications.

References

Application Notes and Protocols for Diels-Alder Reactions Involving 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1][2] This reaction class has been widely applied in the synthesis of complex natural products, new materials, and pharmaceutical agents.[1][3] Halogenated dienes, such as 1-Chloronona-1,3-diene, represent a category of substrates that can lead to the formation of functionalized cyclohexene derivatives. These products can serve as valuable intermediates in drug development and medicinal chemistry due to the strategic introduction of a chlorine atom, which can be a site for further chemical modification or can influence the biological activity of the final molecule.

While specific literature on the Diels-Alder reactions of this compound is not extensively documented, this document provides a generalized protocol and application notes based on established principles of Diels-Alder reactions involving substituted dienes. The following sections detail a hypothetical reaction with a common dienophile, maleic anhydride, to illustrate the potential synthetic utility and experimental considerations.

Hypothetical Reaction Scheme

A representative Diels-Alder reaction involving (1E,3E)-1-Chloronona-1,3-diene and maleic anhydride is depicted below. The reaction is expected to proceed via a concerted mechanism to yield a chlorinated cyclohexene derivative.

Scheme 1: Hypothetical Diels-Alder Reaction

Quantitative Data Summary

The following table summarizes the expected quantitative data for the hypothetical Diels-Alder reaction between this compound and maleic anhydride. This data is illustrative and may vary based on specific experimental conditions.

ParameterValue
Reactants
This compound1.0 eq (e.g., 1.72 g, 10 mmol)
Maleic Anhydride1.0 eq (e.g., 0.98 g, 10 mmol)
Solvent
Toluene20 mL
Reaction Conditions
Temperature110 °C (Reflux)
Reaction Time12 hours
Product
Product Name4-Chloro-6-pentyl-3,3a,4,7-tetrahydroisobenzofuran-1,3-dione
Expected Yield75-85%
Characterization Data
Melting Point120-125 °C
¹H NMR (CDCl₃, 400 MHz) δ6.1-5.8 (m, 2H), 3.5-3.2 (m, 3H), 2.9-2.7 (m, 1H), 1.6-1.2 (m, 8H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ172.1, 170.5, 135.2, 128.9, 60.1, 52.3, 48.7, 45.2, 31.5, 28.9, 22.6, 14.1
Mass Spectrometry (ESI+)m/z = 271.1 [M+H]⁺

Experimental Protocols

This section provides a detailed methodology for the hypothetical Diels-Alder reaction.

Materials and Equipment
  • (1E,3E)-1-Chloronona-1,3-diene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.72 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol).

    • Add 20 mL of anhydrous toluene to dissolve the reactants.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting materials are consumed (typically 12 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent from the purified fractions using a rotary evaporator to yield the solid product.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure of the Diels-Alder adduct.

    • Perform mass spectrometry to determine the molecular weight of the product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the Diels-Alder adduct.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants (this compound, Maleic Anhydride) reaction Diels-Alder Reaction (Toluene, 110°C, 12h) reactants->reaction workup Solvent Removal reaction->workup Crude Product chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS, MP) chromatography->characterization Pure Product

Caption: Workflow for the synthesis, purification, and analysis of the Diels-Alder adduct.

Application Notes for Drug Development

The chlorinated cyclohexene scaffold obtained from the Diels-Alder reaction of this compound serves as a versatile platform for the development of novel therapeutic agents.

  • Introduction of Chemical Diversity: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce a wide range of functional groups. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The presence of a chlorine atom can significantly impact the lipophilicity, metabolic stability, and binding affinity of a molecule. This allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Bioisosteric Replacement: The chloro-substituted ring can act as a bioisostere for other cyclic structures present in known bioactive molecules, potentially leading to improved efficacy or a different pharmacological profile.

  • Access to Complex Molecular Architectures: The Diels-Alder adduct can be further elaborated through various chemical transformations, such as epoxidation, dihydroxylation, or ring-opening reactions, to access more complex and three-dimensional molecular scaffolds.

The logical relationship for the application of the Diels-Alder product in drug development is outlined below.

drug_development_pathway cluster_modification Chemical Modification cluster_screening Biological Evaluation cluster_development Preclinical Development start Diels-Alder Adduct (Chlorinated Cyclohexene) functionalization Functional Group Interconversion start->functionalization diversification Library Synthesis functionalization->diversification sar_studies Structure-Activity Relationship (SAR) diversification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Logical pathway from the Diels-Alder adduct to a potential drug candidate.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Chloronona-1,3-diene with Palladium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-chloronona-1,3-diene. While this specific substrate is not extensively documented in the literature, the following protocols are based on established methodologies for similar vinyl chlorides and chloro-dienes. These reactions are foundational for the synthesis of complex organic molecules, offering a versatile pathway to novel compounds in drug discovery and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, these reactions allow for the introduction of a wide variety of substituents at the C1 position, leading to the synthesis of novel polyenes and complex molecular architectures. Key named reactions applicable to this substrate include the Suzuki, Heck, Negishi, and Stille couplings.

The general transformation can be depicted as follows:

The choice of reaction depends on the desired coupling partner and the functional group tolerance required. Although vinyl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst systems, particularly the use of electron-rich and sterically hindered phosphine ligands, have made their use increasingly feasible.

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for this specific substrate.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution & Workup cluster_purification Purification & Analysis prep_glassware Flame-dry glassware under vacuum prep_reagents Prepare anhydrous solvents and degas prep_glassware->prep_reagents prep_atmosphere Establish inert atmosphere (Ar/N₂) prep_reagents->prep_atmosphere add_solids Add Pd catalyst, ligand, and base to flask prep_atmosphere->add_solids add_reactants Add this compound and coupling partner add_solids->add_reactants add_solvent Add anhydrous solvent via syringe add_reactants->add_solvent heat_react Heat reaction to desired temperature and stir add_solvent->heat_react monitor_rxn Monitor reaction progress by TLC or GC-MS heat_react->monitor_rxn quench_rxn Quench reaction upon completion monitor_rxn->quench_rxn extract_prod Perform aqueous workup and extract with organic solvent quench_rxn->extract_prod dry_org Dry organic layer and concentrate in vacuo extract_prod->dry_org purify Purify crude product by column chromatography dry_org->purify analyze Characterize product by NMR, MS, etc. purify->analyze

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a vinyl halide and an organoboron compound.

  • Reaction:

  • Materials:

    • This compound

    • Organoboronic acid or ester (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, ligand, and base.

    • Add the organoboronic acid or ester.

    • Add the anhydrous solvent and stir the mixture for 10-15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Pd(0)L₂->R¹-Pd(II)L₂-X Oxidative Addition R¹-X This compound R¹-X->R¹-Pd(II)L₂-X Oxidative\nAddition Oxidative Addition R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-X->R¹-Pd(II)L₂-R² Transmetalation R²-B(OR)₂ Organoboron [R²-B(OR)₂(Base)]⁻ [R²-B(OR)₂(Base)]⁻ R²-B(OR)₂->[R²-B(OR)₂(Base)]⁻ Base Base Base->[R²-B(OR)₂(Base)]⁻ [R²-B(OR)₂(Base)]⁻->R¹-Pd(II)L₂-R² Transmetalation Transmetalation R¹-Pd(II)L₂-R²->Pd(0)L₂ Reductive Elimination R¹-R² Coupled Product R¹-Pd(II)L₂-R²->R¹-R² Reductive\nElimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction Protocol

The Heck reaction couples the vinyl chloride with an alkene to form a new, more substituted alkene.

  • Reaction:

  • Materials:

    • This compound

    • Alkene (1.5 - 2.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

    • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

    • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

  • Procedure:

    • In a sealed tube or pressure vessel, combine the palladium catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the alkene and this compound.

    • Seal the vessel and heat to the required temperature (typically 100-150 °C).

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction and filter off the solid salts.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Heck_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Pd(0)L₂->R¹-Pd(II)L₂-X Oxidative Addition R¹-X This compound R¹-X->R¹-Pd(II)L₂-X Oxidative\nAddition Oxidative Addition R²-CH(PdL₂X)-CH₂-R¹ R²-CH(PdL₂X)-CH₂-R¹ R¹-Pd(II)L₂-X->R²-CH(PdL₂X)-CH₂-R¹ Carbopalladation R²-CH=CH₂ Alkene R²-CH=CH₂->R²-CH(PdL₂X)-CH₂-R¹ Carbopalladation Carbopalladation R²-C=CH-R¹ Coupled Product R²-CH(PdL₂X)-CH₂-R¹->R²-C=CH-R¹ H-Pd(II)L₂-X H-Pd(II)L₂-X R²-CH(PdL₂X)-CH₂-R¹->H-Pd(II)L₂-X β-Hydride Elimination β-Hydride\nElimination β-Hydride Elimination H-Pd(II)L₂-X->Pd(0)L₂ Reductive Elimination Base Base Base->H-Pd(II)L₂-X Reductive\nElimination Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

Negishi Coupling Protocol

The Negishi coupling involves the reaction of the vinyl chloride with an organozinc reagent.[1]

  • Reaction:

  • Materials:

    • This compound

    • Organozinc reagent (prepared in situ or from a commercial source) (1.1 - 1.5 equiv)

    • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂) (1-5 mol%)

    • Anhydrous solvent (e.g., THF, Dioxane)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add the catalyst.

    • Add the anhydrous solvent, followed by this compound.

    • Slowly add the organozinc reagent at room temperature or below.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Stille Coupling Protocol

The Stille coupling utilizes an organotin reagent as the coupling partner.

  • Reaction:

  • Materials:

    • This compound

    • Organostannane (1.1 - 1.3 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

    • Ligand (e.g., PPh₃, AsPh₃) (if required)

    • Additive (e.g., LiCl, CuI) (optional, can accelerate the reaction)

    • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Procedure:

    • To a flame-dried flask under argon, add the palladium catalyst and any additive.

    • Add the anhydrous solvent, followed by the organostannane and this compound.

    • Heat the reaction mixture (typically 60-100 °C) and monitor its progress.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture through celite, and extract the filtrate with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Data Presentation

As specific experimental data for this compound is not available, the following table presents representative data for palladium-catalyzed cross-coupling reactions of other vinyl chlorides to provide an expectation of potential yields.

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Suzuki Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001275-90
Heck Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (2)DMF1202460-85
Negishi PdCl₂(dppf) (3)--THF60870-95
Stille Pd(PPh₃)₄ (5)--Toluene1001670-90

Note: These are generalized conditions and yields may vary significantly for this compound.

Conclusion

The palladium-catalyzed cross-coupling of this compound represents a powerful strategy for the synthesis of complex, unsaturated molecules. The protocols provided herein for Suzuki, Heck, Negishi, and Stille couplings offer robust starting points for methodological development. Researchers are encouraged to screen various catalysts, ligands, and reaction conditions to optimize the outcome for their specific applications in drug discovery and materials science. Careful execution under inert conditions and thorough purification are critical for obtaining high yields of the desired products.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions at the C-Cl Bond of 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloronona-1,3-diene is a conjugated vinyl chloride that presents both opportunities and challenges for synthetic modification. The C(sp²)-Cl bond in vinyl chlorides is notoriously unreactive towards classical nucleophilic substitution (Sₙ2) reactions due to the increased bond strength from partial double bond character and the steric hindrance of the vinyl group. Direct displacement of the chloride is often difficult and requires harsh reaction conditions, which can be incompatible with complex molecules.

However, the functionalization of the C-Cl bond in this compound can be effectively achieved through modern transition-metal-catalyzed cross-coupling reactions. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them invaluable tools in research and drug development.

These application notes provide an overview of the reactivity of this compound, with a focus on practical and efficient protocols for the substitution of the C-Cl bond. We will first briefly discuss the challenges of direct nucleophilic substitution and then provide detailed protocols for synthetically useful palladium-catalyzed cross-coupling reactions.

Direct Nucleophilic Substitution: A Challenging Pathway

Direct bimolecular nucleophilic substitution (Sₙ2) at a vinylic carbon is generally disfavored. The lone pairs of the chlorine atom in this compound are in conjugation with the diene system, giving the C-Cl bond partial double-bond character. This strengthens the bond and makes it more difficult to break. Furthermore, the planarity of the double bond hinders the backside attack required for a classical Sₙ2 mechanism.

While some nucleophilic vinylic substitutions can occur, they often proceed through alternative mechanisms such as addition-elimination or elimination-addition pathways, which can lead to mixtures of products or require specific activating groups not present in this compound. For these reasons, direct nucleophilic substitution is often low-yielding and not a preferred method for the functionalization of this substrate.

Palladium-Catalyzed Cross-Coupling Reactions: The Preferred Approach

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-Cl bond of vinyl chlorides like this compound. These reactions proceed through a catalytic cycle involving a palladium catalyst that facilitates the coupling of the vinyl chloride with a variety of organometallic reagents or other nucleophiles.

Below are detailed protocols for several of the most common and effective palladium-catalyzed cross-coupling reactions applicable to this compound.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a vinyl halide with an organoboron compound, typically a boronic acid or a boronic ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF)

  • Anhydrous isopropanol

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous isopropanol, followed by this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and CsF (2.0 equiv).

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling of Vinyl Chlorides
Vinyl Chloride SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-1-octenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)CsFIsopropanol801285
1-Chloro-1-hexene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Toluene/H₂O1001692

Application Protocol 2: Heck Reaction for Alkene Synthesis

The Heck reaction couples a vinyl halide with an alkene to form a new, more substituted alkene. This reaction is highly valuable for the synthesis of complex dienes and polyenes.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine tetrafluoroborate ([P(t-Bu)₃H]BF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (2 mol%), [P(t-Bu)₃H]BF₄ (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Representative Data for Heck Reaction of Vinyl Halides
Vinyl Halide SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-1-octeneStyrenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane1202478
1-Bromo-1-hexeneEthyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile801690

Application Protocol 3: Stille Coupling for Versatile C-C Bond Formation

The Stille coupling involves the reaction of a vinyl halide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol: Stille Coupling of this compound with an Organostannane

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)tin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and AsPh₃ (6 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, this compound (1.0 equiv), the organostannane (1.2 equiv), and CuI (10 mol%).

  • Stir the mixture at 60 °C and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Representative Data for Stille Coupling of Vinyl Halides
Vinyl Halide SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1-Chloro-1-octeneTributyl(phenyl)tinPd₂(dba)₃ (1.5)P(furyl)₃ (6)CuI (10)NMP801288
1-Bromo-1-hexeneTributyl(vinyl)tinPd(PPh₃)₄ (5)--THF651695

Application Protocol 4: Negishi Coupling for Alkyl and Aryl Group Introduction

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds, allowing for the coupling of a wider range of alkyl groups.

Experimental Protocol: Negishi Coupling of this compound with an Organozinc Reagent

Materials:

  • This compound

  • Organozinc reagent (prepared in situ from the corresponding alkyl or aryl halide and zinc dust)

  • Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To prepare the organozinc reagent, activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by washing with THF.

  • Add the alkyl or aryl halide (1.5 equiv) to the activated zinc and stir at room temperature until the organozinc reagent is formed.

  • In a separate Schlenk flask, add Pd(P(t-Bu)₃)₂ (2 mol%) and this compound (1.0 equiv) in anhydrous THF.

  • Add the freshly prepared organozinc reagent to the palladium/vinyl chloride mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Representative Data for Negishi Coupling of Vinyl Chlorides
Vinyl Chloride SubstrateOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1-Chloro-1-octenePhenylzinc chloridePd(P(t-Bu)₃)₂ (2)THF25891
1-Chloro-1-hexeneEthylzinc bromidePd(P(t-Bu)₃)₂ (2)THF251085

Visualizing Reaction Workflows and Mechanisms

To aid in the understanding and implementation of these protocols, the following diagrams illustrate the general workflows and catalytic cycles.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep 1. Add Pd(OAc)₂ and SPhos to an oven-dried Schlenk flask inert 2. Evacuate and backfill with inert gas (Ar or N₂) prep->inert reagents 3. Add solvent, this compound, arylboronic acid, and CsF inert->reagents heat 4. Heat reaction mixture (e.g., 80 °C) reagents->heat monitor 5. Monitor progress by TLC or GC-MS heat->monitor cool 6. Cool to room temperature and dilute with ethyl acetate monitor->cool filter 7. Filter through Celite cool->filter concentrate 8. Concentrate filtrate filter->concentrate purify 9. Purify by flash column chromatography concentrate->purify product product purify->product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Palladium_Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R-Cl PdII R-Pd(II)(Cl)L₂ OA->PdII TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)(R')L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

While direct nucleophilic substitution at the C-Cl bond of this compound is challenging, a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions provide efficient pathways for its functionalization. The Suzuki-Miyaura, Heck, Stille, and Negishi reactions are powerful tools that allow for the formation of new carbon-carbon bonds with a wide range of coupling partners. The protocols and representative data provided in these application notes serve as a guide for researchers and scientists in the fields of organic synthesis and drug development to effectively utilize this compound as a versatile building block in the creation of complex molecules. It is always recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

Application of 1-Chloronona-1,3-diene in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorinated 1,3-dienes are versatile building blocks in organic synthesis, offering a unique combination of a reactive diene system for cycloaddition reactions and a vinyl chloride moiety for cross-coupling reactions. The presence of the chlorine atom can influence the reactivity and selectivity of these transformations, providing access to a diverse range of complex molecular architectures. This document outlines key applications of chlorinated dienes, focusing on the Diels-Alder reaction for the construction of cyclic systems and palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

I. Diels-Alder Reaction: Synthesis of Chlorinated Cyclohexene Derivatives

The conjugated diene system of 1-chloronona-1,3-diene and its analogs readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to form substituted cyclohexene rings. The chlorine substituent on the diene can influence the regioselectivity and stereoselectivity of the reaction.

Application Note:

The Diels-Alder reaction of chlorinated dienes provides a powerful method for the synthesis of functionalized six-membered rings, which are common motifs in natural products and pharmaceutical agents. The resulting chlorinated cyclohexene adducts can be further elaborated through substitution of the chlorine atom or transformations of the double bond and other functional groups present in the molecule. For instance, the reaction of 2-chlorobuta-1,3-diene with a dienophile like maleic anhydride leads to the formation of a chlorinated bicyclic anhydride, a versatile intermediate for further synthetic modifications.

Quantitative Data for Diels-Alder Reactions:
DieneDienophileCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-ButadieneMaleic AnhydrideXyleneReflux0.7575[1][2]
2-Chlorobuta-1,3-dieneCyclopent-2-enoneSnCl₄ / CHCl₃20-75[3]
1,3-ButadieneMethyl (Z)-2-butenoate----[4]
1,3-ButadieneMethyl (E)-2-butenoate----[4]
Experimental Protocol: Diels-Alder Reaction of a Chlorinated Diene (Representative)

This protocol is adapted from the reaction of 1,3-butadiene with maleic anhydride and serves as a general guideline.[1][2]

Materials:

  • Chlorinated diene (e.g., 2-chlorobuta-1,3-diene)

  • Maleic anhydride

  • Xylene (anhydrous)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Activated carbon

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap with 5% NaOH solution

  • Filtration apparatus (gravity and vacuum)

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask, add 5 g of maleic anhydride and 10 mL of anhydrous xylene.

  • Add a stoichiometric equivalent of the chlorinated diene to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser. Place a gas trap containing a 5% NaOH solution at the top of the condenser to trap any evolved gases.

  • Heat the mixture to reflux with vigorous stirring for 45 minutes.

  • After the reaction is complete, cool the solution to room temperature.

  • Add 50 mL of toluene and a small amount of activated carbon to decolorize the solution.

  • Filter the mixture by gravity to remove the activated carbon.

  • To the filtrate, add 25-30 mL of hexane and heat the solution to 80 °C to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of Diels-Alder Stereoselectivity:

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially orient themselves "under" the diene in the transition state, leading to the kinetic product.

Diels_Alder_Stereoselectivity cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Chlorinated Diene (s-cis conformation) Endo_TS Endo Transition State (Favored, Secondary Orbital Overlap) Diene->Endo_TS Exo_TS Exo Transition State (Disfavored) Diene->Exo_TS Dienophile Dienophile Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Product (Kinetic Control) Endo_TS->Endo_Product Lower Activation Energy Exo_Product Exo Product (Thermodynamic Control) Exo_TS->Exo_Product Higher Activation Energy

Diels-Alder Reaction Stereoselectivity Pathway

II. Palladium-Catalyzed Cross-Coupling Reactions

The vinyl chloride functionality of chlorinated dienes makes them excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings. These reactions allow for the formation of new carbon-carbon bonds by coupling the diene with a variety of organometallic reagents.

Application Note:

Palladium-catalyzed cross-coupling reactions of chlorinated dienes are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency.[5] The Suzuki-Miyaura coupling, for example, allows for the stereospecific coupling of the vinyl chloride with an organoboron reagent, providing access to substituted dienes and polyenes.[6] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials with interesting electronic and optical properties. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities.[7][8]

Quantitative Data for Suzuki-Miyaura Cross-Coupling of Vinyl Chlorides:
Vinyl Chloride SubstrateBoronic AcidPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Aryl ChloridesPotassium AlkenyltrifluoroboratesPalladacycle(S)-BinapCs₂CO₃DMF120Good to Excellent[7]
Aryl ChloridesPhenylboronic AcidPd-NHC Complex-BF₃·OEt₂DioxaneRTGood to Excellent[3]
(Hetero)aryl ChloridesAryl Boronic AcidsPd/SSphos-K₂CO₃Water-Acetonitrile37Near Quantitative[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)

This protocol is a general guideline based on established procedures for the Suzuki-Miyaura coupling of aryl and vinyl chlorides.[3][9]

Materials:

  • Chlorinated diene (as the vinyl chloride substrate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF/Water mixture)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Heating source (oil bath or heating block)

  • Syringes and needles for transfer of reagents

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chlorinated diene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, weigh the palladium catalyst and any ligand, if required.

  • Add the anhydrous solvent (5-10 mL) to the Schlenk flask and stir the mixture.

  • Add the palladium catalyst/ligand to the reaction mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R1 R-Pd(II)L_n-R' Transmetal->PdII_Aryl_R1 RedElim Reductive Elimination PdII_Aryl_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product Reactants R-X (Chlorinated Diene) + R'-B(OR)₂ (Organoboron) Reactants->OxAdd Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Conclusion

While specific data for this compound is scarce, the representative examples of other chlorinated dienes demonstrate their significant potential in the synthesis of complex organic molecules. The ability to undergo both Diels-Alder and palladium-catalyzed cross-coupling reactions makes them valuable and versatile building blocks for constructing diverse molecular frameworks. The provided protocols and conceptual diagrams are intended to guide researchers in exploring the synthetic utility of this class of compounds in their own research and development endeavors. Further investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

Application Notes and Protocols: 1-Chloronona-1,3-diene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and chemical databases indicates that 1-Chloronona-1,3-diene is not a commonly utilized or well-documented building block in materials science. Searches for this specific compound did not yield established applications, synthesis protocols, or quantitative data regarding its use in the development of new materials.

The focus of research and industrial application in the field of chlorinated dienes lies predominantly with shorter-chain analogs, most notably 1-chlorobuta-1,3-diene and its isomer 2-chloro-1,3-butadiene (chloroprene) . These compounds are extensively used as monomers and co-monomers in polymer chemistry.

This document will, therefore, provide an overview of the applications and protocols for the more prevalent and well-documented chlorinated dienes as a potential point of reference.

Overview of Chlorinated Dienes in Polymer Science

Chlorinated dienes, particularly chloroprene, are fundamental to the production of synthetic rubbers and specialty polymers.[1] The presence of the chlorine atom and the conjugated diene system imparts unique reactivity and results in polymers with desirable properties.

Key Applications:
  • Synthetic Rubber Production: Chloroprene is the monomer for polychloroprene (Neoprene), a synthetic rubber known for its excellent resistance to oil, heat, and weathering.[2][3]

  • Co-polymerization: 1-chlorobuta-1,3-diene is used as a co-monomer with other monomers, such as styrene, to modify the properties of the resulting polymers.[1][4] The incorporation of the chlorinated diene can influence the copolymerization rate and the final characteristics of the material.[1][4]

  • Functional Materials: The reactive nature of the double bonds in chlorinated dienes makes them valuable starting materials for the synthesis of functionalized polymers with specific chemical or physical properties.[1]

Experimental Protocols: Polymerization of Chlorinated Dienes

The following are generalized protocols for the polymerization of 1,3-dienes, which can be adapted for chlorinated analogs. Specific reaction conditions will vary depending on the chosen monomer, initiator, and desired polymer characteristics.

Radical Polymerization of Chloroprene (Illustrative Protocol)

This protocol describes a typical free-radical polymerization of chloroprene to produce polychloroprene.

Materials:

  • 2-chloro-1,3-butadiene (chloroprene), freshly distilled

  • Potassium persulfate (initiator)

  • Dodecyl mercaptan (chain transfer agent)

  • Emulsifier (e.g., sodium rosinate)

  • Deionized water

  • Antioxidant (e.g., N-phenyl-1-naphthylamine)

Procedure:

  • Prepare an aqueous solution containing the emulsifier and deionized water in a polymerization reactor.

  • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

  • Add the chain transfer agent and the initiator to the aqueous solution.

  • Slowly add the freshly distilled chloroprene monomer to the reactor with continuous stirring.

  • Maintain the reaction temperature between 40-50 °C.

  • Monitor the polymerization progress by measuring the solid content.

  • Once the desired conversion is reached, add an antioxidant to terminate the reaction.

  • Coagulate the resulting polychloroprene latex by adding an electrolyte solution (e.g., calcium chloride).

  • Wash the coagulated polymer with water and dry it under vacuum.

Data Presentation

Due to the lack of specific data for this compound, a data table cannot be generated. For related compounds like 1-chlorobuta-1,3-diene, relevant data would typically include:

  • Monomer Reactivity Ratios: In copolymerization, these ratios (r1, r2) describe the relative reactivity of each monomer towards the growing polymer chain.

  • Polymer Microstructure: Characterization data (e.g., from NMR or IR spectroscopy) detailing the proportion of 1,4- vs. 1,2-addition and the cis/trans isomer content of the diene units in the polymer chain.[4]

  • Physical Properties: Data on the glass transition temperature (Tg), melting temperature (Tm), tensile strength, and solvent resistance of the resulting polymers.

Visualizations

Synthesis of Polychloroprene

The following diagram illustrates the general workflow for the emulsion polymerization of chloroprene.

G cluster_prep Reaction Setup cluster_poly Polymerization cluster_workup Work-up A Prepare Aqueous Phase (Water, Emulsifier) B Purge with Nitrogen A->B C Add Initiator and Chain Transfer Agent B->C D Add Chloroprene Monomer C->D E Maintain Temperature (40-50 °C) D->E F Monitor Conversion E->F G Terminate with Antioxidant F->G H Coagulate Latex G->H I Wash and Dry Polymer H->I

Caption: Workflow for Emulsion Polymerization of Chloroprene.

References

Application Notes and Protocols for the Stereospecific Synthesis of 1,3-Diene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-diene motif is a fundamental structural unit in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Furthermore, these conjugated systems serve as versatile building blocks in organic synthesis, participating in a variety of transformations such as cycloaddition reactions.[1][2][3] Consequently, the development of efficient and stereoselective methods for the synthesis of 1,3-dienes has been a significant focus of chemical research.[1][2][3] This document provides detailed application notes and experimental protocols for several key stereospecific methods for preparing 1,3-diene derivatives, targeting researchers, scientists, and professionals in drug development.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely utilized methods for the stereoselective construction of 1,3-dienes.[1][2] These methods typically involve the coupling of pre-functionalized alkenyl partners with defined stereochemistry.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a robust method for creating carbon-carbon bonds. For 1,3-diene synthesis, this typically involves the reaction of a vinylboronic acid or ester with a vinyl halide.[1]

A notable advancement avoids the pre-formation of potentially unstable vinylboranes through a sequential palladium-catalyzed, base-free Suzuki-Miyaura coupling of propargyl alcohols with boronic acids, followed by an in situ isomerization of the resulting allene to the 1,3-diene.[4][5][6][7] This process is facilitated by the boric acid byproduct, which generates a palladium-hydrido complex essential for the isomerization.[4][5][6][7]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling/Allene Isomerization

This protocol is adapted from the work of Kimber and co-workers.[5][6][7]

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Propargyl alcohol derivative

  • Arylboronic acid

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%).

  • Add 1,4-dioxane (2 mL) and stir the mixture for 5 minutes at room temperature.

  • Add the propargyl alcohol (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS until the reaction is complete.

  • Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

EntryArylboronic AcidPropargyl AlcoholProductYield (%)[5]
1Phenylboronic acid2-Methyl-3-butyn-2-ol2-Methyl-4-phenyl-1,3-pentadiene85
24-Methoxyphenylboronic acid2-Methyl-3-butyn-2-ol4-(4-Methoxyphenyl)-2-methyl-1,3-pentadiene88
34-Chlorophenylboronic acid2-Methyl-3-butyn-2-ol4-(4-Chlorophenyl)-2-methyl-1,3-pentadiene70
41-Naphthylboronic acid2-Methyl-3-butyn-2-ol2-Methyl-4-(naphthalen-1-yl)-1,3-pentadiene94

Reaction Workflow:

Suzuki_Miyaura_Isomerization cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Sequence Propargyl_Alcohol Propargyl Alcohol Suzuki_Coupling Base-Free Suzuki-Miyaura Coupling Propargyl_Alcohol->Suzuki_Coupling Boronic_Acid Boronic Acid Boronic_Acid->Suzuki_Coupling Pd_OAc_2 Pd(OAc)2 Pd_OAc_2->Suzuki_Coupling PPh3 PPh3 PPh3->Suzuki_Coupling Allene_Intermediate Allene Intermediate Suzuki_Coupling->Allene_Intermediate in situ generation Isomerization Pd-Mediated Isomerization Allene_Intermediate->Isomerization promoted by Boric Acid Product 1,3-Diene Product Isomerization->Product

Caption: Sequential Suzuki-Miyaura coupling and isomerization.

Palladium-Catalyzed Synthesis from Allenes and Organic Halides

A versatile method for synthesizing substituted 1,3-dienes involves the palladium-catalyzed reaction of allenes with aryl or vinylic halides.[8][9][10] This reaction is sensitive to conditions such as temperature, solvent, and the choice of base and phosphine ligand.[8] Aryl bromides have been found to be more effective than the corresponding iodides or chlorides.[9][10]

Experimental Protocol: Synthesis from Allenes and Aryl Halides

This protocol is based on the work of Chang and Cheng.[9]

Materials:

  • Palladium(II) dibenzylideneacetone (Pd(dba)2)

  • Triphenylphosphine (PPh3)

  • Aryl or vinylic bromide

  • Allene derivative

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube under an inert atmosphere, combine Pd(dba)2 (5 mol%), PPh3 (5 mol%), the aryl or vinylic bromide (1.0 mmol), and K2CO3 (2.0 mmol).

  • Add anhydrous DMA (1.0 mL) followed by the allene (2.0 mmol).

  • Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short pad of silica gel.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data Summary:

EntryAryl BromideAlleneProductYield (%)[8]
1p-Bromoacetophenone1,1-Dimethylallene2-Methyl-4-(4-acetylphenyl)-1,3-pentadiene94
2Bromobenzene1,1-Dimethylallene2-Methyl-4-phenyl-1,3-pentadiene85
34-Bromotoluene1,1-Dimethylallene2-Methyl-4-(4-tolyl)-1,3-pentadiene88
4(E)-β-Bromostyrene1,1-Dimethylallene(E)-2-Methyl-6-phenyl-1,3,5-hexatriene75

Reaction Mechanism:

Palladium_Allene_Mechanism Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition ArX Ar-X ArX->Oxidative_Addition PdII_Complex Ar-Pd(II)-X Oxidative_Addition->PdII_Complex Coordination_Insertion Coordination & Insertion PdII_Complex->Coordination_Insertion Allene Allene Allene->Coordination_Insertion Pi_Allyl_Complex π-Allylpalladium Intermediate Coordination_Insertion->Pi_Allyl_Complex Deprotonation Deprotonation (Base) Pi_Allyl_Complex->Deprotonation Deprotonation->Pd0 Regenerates Catalyst Product 1,3-Diene Deprotonation->Product Reductive_Elimination Reductive Elimination

Caption: Mechanism of Pd-catalyzed diene synthesis from allenes.

Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the synthesis of 1,3-dienes, particularly through enyne metathesis.[11] This reaction involves the coupling of an alkene and an alkyne, catalyzed by ruthenium or molybdenum carbene complexes, to form a conjugated diene.[11]

Enyne Cross-Metathesis

Enyne cross-metathesis provides a direct route to 1,3-dienes from simple alkene and alkyne precursors. The stereoselectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Enyne Cross-Metathesis

This is a general procedure for enyne cross-metathesis.

Materials:

  • Grubbs' second-generation catalyst

  • Alkene

  • Alkyne

  • Dichloromethane (DCM) (anhydrous and degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the alkyne (1.0 mmol) and the alkene (1.2-2.0 mmol) in anhydrous, degassed DCM (10 mL) in a Schlenk flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Metathesis:

Enyne_Metathesis cluster_reactants Starting Materials Alkene Alkene Metathesis_Reaction Enyne Cross-Metathesis Alkene->Metathesis_Reaction Alkyne Alkyne Alkyne->Metathesis_Reaction Catalyst Ru or Mo Catalyst Catalyst->Metathesis_Reaction Product 1,3-Diene Metathesis_Reaction->Product Byproduct Volatile Byproduct Metathesis_Reaction->Byproduct

Caption: Enyne cross-metathesis for 1,3-diene synthesis.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that typically provides excellent (E)-selectivity in alkene synthesis.[12][13][14] For the synthesis of 1,3-dienes, an α,β-unsaturated aldehyde is reacted with a phosphonate carbanion.

Experimental Protocol: HWE Synthesis of 1,3-Dienylphosphonates

This protocol describes the synthesis of 1E,3E-dienylphosphonates.[15]

Materials:

  • α,β-Unsaturated aldehyde

  • Tetraethyl methylenebisphosphonate

  • Potassium carbonate (K2CO3), solid

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of solid K2CO3 (1.5 mmol) in anhydrous DMF (5 mL), add tetraethyl methylenebisphosphonate (1.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the α,β-unsaturated aldehyde (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary:

Entryα,β-Unsaturated AldehydeProductYield (%)[15]
1CinnamaldehydeDiethyl (1E,3E)-4-phenylbuta-1,3-dienylphosphonate92
2(E)-3-(4-Chlorophenyl)acrylaldehydeDiethyl (1E,3E)-4-(4-chlorophenyl)buta-1,3-dienylphosphonate95
3(E)-3-(4-Nitrophenyl)acrylaldehydeDiethyl (1E,3E)-4-(4-nitrophenyl)buta-1,3-dienylphosphonate94
4(E)-Hex-2-enalDiethyl (1E,3E)-octa-1,3-dienylphosphonate89

HWE Reaction Pathway:

Caption: Horner-Wadsworth-Emmons reaction pathway.

The stereospecific synthesis of 1,3-dienes can be achieved through a variety of powerful synthetic methods. Palladium-catalyzed cross-coupling reactions, olefin metathesis, and Horner-Wadsworth-Emmons olefination represent some of the most reliable and versatile strategies. The choice of method will depend on the desired substitution pattern, required stereochemistry, and the functional group tolerance of the target molecule. The protocols and data presented herein provide a valuable resource for chemists engaged in the synthesis of complex molecules containing the 1,3-diene moiety.

References

Application Notes and Protocols for the Catalytic Hydrofunctionalization of 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of the catalytic hydrofunctionalization of 1-Chloronona-1,3-diene. The following application notes and protocols are based on established methodologies for the hydrofunctionalization of other conjugated dienes, particularly chlorinated dienes like 2-chloro-1,3-butadiene[1]. These protocols should be considered as starting points for reaction development and optimization.

Introduction

The catalytic hydrofunctionalization of conjugated dienes is a powerful and atom-economical method for the synthesis of valuable allylic compounds.[2][3][4] This transformation involves the addition of a hydrogen atom and a functional group across the diene system, typically facilitated by transition metal catalysts such as those based on palladium, rhodium, or nickel.[2][5][6] The products of these reactions are versatile building blocks in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.

This compound is a functionalized conjugated diene whose reactivity in catalytic hydrofunctionalization has not been extensively reported. The presence of a chlorine atom on the diene backbone is expected to influence the electronic properties of the substrate and, consequently, the regioselectivity and reactivity of the hydrofunctionalization reaction. These notes provide a guide for exploring the hydroamination, hydroalkoxylation, and hydroarylation of this substrate.

General Reaction Mechanism

The catalytic hydrofunctionalization of a conjugated diene typically proceeds through the formation of a key π-allyl metal intermediate. The generally accepted mechanism is outlined below:

hydrofunctionalization_mechanism Catalyst_Precursor Catalyst_Precursor Active_Catalyst Active_Catalyst Catalyst_Precursor->Active_Catalyst Activation Pi_Allyl_Intermediate π-Allyl-Metal Intermediate Active_Catalyst->Pi_Allyl_Intermediate Coordination & Hydrometallation Diene This compound Diene->Pi_Allyl_Intermediate Nucleophile H-Nu Nucleophile->Pi_Allyl_Intermediate Nucleophilic Attack Product Hydrofunctionalized Product Pi_Allyl_Intermediate->Product Reductive Elimination Regioisomers 1,2- and 1,4-addition products Product->Regioisomers

Caption: Generalized mechanism for the catalytic hydrofunctionalization of a conjugated diene.

The reaction is initiated by the formation of an active metal-hydride species from a catalyst precursor. This species then coordinates to the diene and undergoes hydrometallation to form a π-allyl metal intermediate. Nucleophilic attack on this intermediate, followed by reductive elimination, yields the desired hydrofunctionalized product and regenerates the active catalyst. The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is a key challenge and is influenced by the catalyst, ligands, and substrate.[2][7]

Experimental Protocols

The following are hypothetical protocols for the hydrofunctionalization of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Synthesis of this compound

As this starting material is not readily commercially available, a potential synthetic route could involve the Wittig or Horner-Wadsworth-Emmons olefination of a suitable α,β-unsaturated aldehyde with a chloromethylphosphonium salt or phosphonate ester, respectively. Alternatively, chlorination of nona-1,3-diene could be explored, though this may lead to a mixture of products.

Protocol for Catalytic Hydroamination

This protocol is adapted from procedures for the hydroamination of other dienes.[1]

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, or a primary alkylamine)

  • Palladium catalyst precursor (e.g., [Pd(π-cinnamyl)Cl]2)

  • Ligand (e.g., Xantphos)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst precursor (e.g., 2.5 mol%) and the ligand (e.g., 6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent (to achieve a diene concentration of 0.1-0.5 M).

  • Add the amine (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data Presentation:

The regioselectivity of the hydroamination of chlorinated dienes can be influenced by the catalyst system and the nucleophile.[1] It is crucial to analyze the product mixture to determine the ratio of 1,2- to 1,4-addition products.

EntryCatalyst (mol%)Ligand (mol%)AmineSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,2:1,4)
1[Pd(π-cinnamyl)Cl]2 (2.5)Xantphos (6)AnilineToluene10024Data not availableData not available
2Ni(COD)2 (5)dppf (6)MorpholineDioxane8018Data not availableData not available
3[Rh(COD)Cl]2 (2)Josiphos (5)BenzylamineTHF6012Data not availableData not available
Note: This table is a template for data presentation. Actual results will need to be determined experimentally.
Protocol for Catalytic Hydroalkoxylation

This protocol is based on Ni-catalyzed hydroalkoxylation of dienes.[8][9]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, phenol, or benzyl alcohol)

  • Nickel catalyst precursor (e.g., Ni(COD)2)

  • Ligand (e.g., (R)-BINAP)

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the nickel catalyst precursor (e.g., 5 mol%) and the ligand (e.g., 6 mol%).

  • Add the anhydrous solvent.

  • Add the alcohol (1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction by GC or NMR spectroscopy.

  • After completion, cool the reaction and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Expected Outcome and Data Presentation:

The hydroalkoxylation of functionalized dienes can provide access to valuable allylic ethers.[8][9] The regioselectivity will be a key parameter to investigate.

EntryCatalyst (mol%)Ligand (mol%)AlcoholSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,2:1,4)
1Ni(COD)2 (5)(R)-BINAP (6)MethanolTHF8024Data not availableData not available
2Ni(COD)2 (5)(S)-DuPhos (6)PhenolDioxane10018Data not availableData not available
3[Rh(nbd)2]BF4 (2)dppb (4)Benzyl alcoholToluene6012Data not availableData not available
Note: This table is a template for data presentation. Actual results will need to be determined experimentally.

Workflow and Logical Relationships

The development of a successful hydrofunctionalization protocol for this compound involves a systematic approach.

experimental_workflow cluster_0 Reaction Development cluster_1 Analysis and Characterization cluster_2 Application and Further Studies Substrate_Synthesis Synthesis of this compound Catalyst_Screening Screening of Catalysts (Pd, Rh, Ni) Substrate_Synthesis->Catalyst_Screening Ligand_Screening Ligand Optimization Catalyst_Screening->Ligand_Screening Reaction_Conditions Optimization of Conditions (Solvent, Temp, Time) Ligand_Screening->Reaction_Conditions Conversion_Analysis Determination of Conversion (GC, NMR) Reaction_Conditions->Conversion_Analysis Product_Isolation Product Isolation and Purification (Chromatography) Conversion_Analysis->Product_Isolation Structure_Elucidation Structural Characterization (NMR, MS, IR) Product_Isolation->Structure_Elucidation Regioselectivity_Analysis Analysis of Regioisomers Structure_Elucidation->Regioselectivity_Analysis Substrate_Scope Substrate Scope Expansion (Different Nucleophiles) Regioselectivity_Analysis->Substrate_Scope Scale_Up Scale-up Synthesis Substrate_Scope->Scale_Up Mechanistic_Studies Mechanistic Investigations Scale_Up->Mechanistic_Studies

Caption: A typical experimental workflow for developing a catalytic hydrofunctionalization reaction.

Concluding Remarks

The catalytic hydrofunctionalization of this compound represents an unexplored area of research with the potential to yield novel and synthetically useful molecules. The protocols and data presentation formats provided herein offer a structured framework for initiating such investigations. Researchers are encouraged to perform thorough optimization and characterization to elucidate the reactivity and selectivity patterns of this specific substrate. The influence of the chloro-substituent on the electronic nature of the diene and the stability of the π-allyl intermediate will be of fundamental interest.

References

Synthesis of Functional Polymers from Chlorinated Diene Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of polymers derived from chlorinated diene monomers, with a focus on chloroprene. The methodologies outlined herein are suitable for researchers in polymer chemistry, materials science, and drug development who are interested in creating well-defined functional polymers for a variety of applications, including the development of novel drug delivery systems.

Introduction to Functional Polymers from Chlorinated Dienes

Polymers derived from chlorinated diene monomers, most notably polychloroprene (Neoprene), are a versatile class of materials with a rich history in industrial applications.[1] The presence of chlorine atoms and residual double bonds along the polymer backbone provides unique opportunities for functionalization, allowing for the tailoring of properties for specific advanced applications, including those in the biomedical field.[2] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have enabled the synthesis of polychloroprene with well-defined molecular weights and low dispersity, paving the way for the creation of sophisticated macromolecular architectures like block copolymers.[3][4]

The functionalization of these polymers can be achieved through various chemical strategies, including the highly efficient "thiol-ene" click reaction, which allows for the introduction of a wide range of functional moieties onto the polymer backbone.[5] This ability to precisely control both the polymer architecture and its functionality makes these materials highly attractive for applications such as drug delivery, where specific interactions with biological systems are required.[6]

Polymerization Protocols

This section details protocols for the synthesis of polychloroprene using both controlled radical polymerization (RAFT) and conventional free-radical emulsion polymerization.

Controlled Radical Polymerization: RAFT Synthesis of Polychloroprene

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7] This protocol describes the synthesis of polychloroprene using a dithiobenzoate-based chain transfer agent (CTA).

Experimental Protocol: RAFT Polymerization of Chloroprene

Materials:

  • Chloroprene (2-chloro-1,3-butadiene), freshly distilled to remove inhibitors

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) or other suitable RAFT agent

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Anhydrous benzene or toluene

  • Argon or nitrogen gas

  • Methanol

  • Schlenk flask or sealed ampules

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent (e.g., CPDB) and the initiator (AIBN) in the chosen solvent (e.g., benzene).

  • Add the freshly distilled chloroprene monomer to the flask. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight. A typical ratio is 200:1:0.2.

  • De-gas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[3]

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C) and stir.[3]

  • Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR or gravimetry) and molecular weight evolution (via Gel Permeation Chromatography - GPC).

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Isolate the polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation:

The following table presents representative data for the RAFT polymerization of chloroprene, illustrating the evolution of molecular weight and dispersity with monomer conversion.

EntryTime (h)Monomer Conversion (%)M_n ( g/mol , GPC)Đ (M_w/M_n)
12153,5001.15
24327,2001.18
365111,5001.20
486815,3001.22
5108519,0001.25

Workflow Diagram:

RAFT_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer Chloroprene Mix Mixing & Degassing Monomer->Mix CTA RAFT Agent (CPDB) CTA->Mix Initiator AIBN Initiator->Mix Solvent Solvent Solvent->Mix React Heating & Stirring Mix->React Inert Atmosphere Quench Quenching React->Quench Precipitate Precipitation Quench->Precipitate Isolate Filtration & Drying Precipitate->Isolate Product Polychloroprene Isolate->Product Thiol_Ene_Functionalization cluster_prep Reaction Setup cluster_reaction Functionalization cluster_workup Work-up & Isolation Polymer Polychloroprene Mix Mixing & Degassing Polymer->Mix Thiol Functional Thiol Thiol->Mix Initiator Photoinitiator Initiator->Mix Solvent Solvent Solvent->Mix React UV Irradiation Mix->React Inert Atmosphere Precipitate Precipitation React->Precipitate Isolate Filtration & Drying Precipitate->Isolate Product Functionalized Polychloroprene Isolate->Product Block_Copolymer_Synthesis cluster_step1 Step 1: Synthesis of Macro-CTA cluster_step2 Step 2: Chain Extension Monomer1 Chloroprene RAFT1 RAFT Polymerization Monomer1->RAFT1 MacroCTA Polychloroprene Macro-CTA RAFT1->MacroCTA RAFT2 RAFT Polymerization MacroCTA->RAFT2 Chain Extension Initiation Monomer2 Second Monomer (e.g., MMA) Monomer2->RAFT2 BlockCopolymer Diblock Copolymer RAFT2->BlockCopolymer

References

Application of Chlorinated Dienes in the Synthesis of Bioactive Lipoxin B4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound 1-Chloronona-1,3-diene does not feature prominently in the synthesis of bioactive compounds based on available literature, the broader class of chlorinated and long-chain dienes are valuable intermediates in the stereoselective synthesis of complex natural products. This application note will focus on the use of chlorinated building blocks in the synthesis of Lipoxin B4, a potent bioactive lipid mediator involved in the resolution of inflammation.

Lipoxin B4 is an endogenous eicosanoid that plays a crucial role in dampening inflammatory responses and promoting tissue healing. Its complex structure, featuring a conjugated tetraene system with specific stereochemistry, presents a significant synthetic challenge. Various synthetic strategies have been developed to achieve the total synthesis of Lipoxin B4, with some methods employing chlorinated precursors to control the geometry of the double bonds within the polyene chain.

Bioactivity and Signaling Pathway of Lipoxin B4

Lipoxin B4 exerts its biological effects primarily through interaction with the G-protein coupled receptor, FPR2/ALX (Formyl Peptide Receptor 2/Lipoxin A4 Receptor).[1][2] This interaction initiates a signaling cascade that ultimately leads to the resolution of inflammation.

Key Bioactivities of Lipoxin B4:

  • Anti-inflammatory effects: Lipoxin B4 inhibits the recruitment and activation of neutrophils, key cells in the acute inflammatory response.[3]

  • Pro-resolving actions: It stimulates the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages, a critical step in clearing inflammatory debris and promoting tissue repair.[1]

  • Neuroprotection: Lipoxin B4 has demonstrated neuroprotective effects in models of neuronal injury, suggesting its therapeutic potential in neurodegenerative diseases.[4]

The signaling pathway initiated by Lipoxin B4 binding to FPR2/ALX is complex and can be cell-type specific. However, a general overview of the pathway leading to the resolution of inflammation is depicted below.

LipoxinB4_Signaling LipoxinB4 Lipoxin B4 FPR2_ALX FPR2/ALX Receptor LipoxinB4->FPR2_ALX Binds to G_Protein G-protein FPR2_ALX->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K) G_Protein->Downstream Resolution Resolution of Inflammation Downstream->Resolution Leads to Synthesis_Workflow Start Starting Materials (e.g., B-protected haloalkenylboronic acid, (E)-1-chloro-2-iodoethylene) Coupling Suzuki-Miyaura Cross-Coupling (Pd catalyst, base) Start->Coupling Purification1 Work-up and Purification (e.g., Column Chromatography) Coupling->Purification1 Deprotection Deprotection of Boronic Acid Purification1->Deprotection Coupling2 Iterative Suzuki-Miyaura Coupling (with another vinyl halide) Deprotection->Coupling2 Purification2 Final Purification Coupling2->Purification2 Product Polyene Fragment Purification2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 1-Chloronona-1,3-diene synthesis. The following information is based on established principles of organic synthesis for analogous chlorinated dienes.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure all reagents, especially the organometallic reagents and chlorinated precursors, are pure and dry. Moisture and air can significantly reduce the efficacy of many reagents used in these syntheses.

  • Reaction Temperature: The temperature for the formation of chlorinated dienes can be critical. Side reactions, such as polymerization or decomposition, may occur at elevated temperatures. Conversely, a temperature that is too low can lead to an incomplete reaction. Consider running a series of small-scale reactions at different temperatures to identify the optimal condition.

  • Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand and the oxidation state of the palladium are crucial.[1][2] Ensure the catalyst is properly activated and handled under an inert atmosphere if required.

A logical workflow for troubleshooting low yield is presented below:

TroubleshootingWorkflow start Low Yield of this compound reagent_quality Check Reagent Purity and Dryness start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK correct_reagents Purify/Dry Reagents Use Fresh Batch reagent_quality->correct_reagents Impurities Found catalyst_check Evaluate Catalyst Performance reaction_conditions->catalyst_check Conditions Optimized correct_conditions Adjust Temperature Modify Reaction Time Vary Solvent reaction_conditions->correct_conditions Suboptimal Conditions purification_check Assess Purification Method catalyst_check->purification_check Catalyst Active correct_catalyst Use New Catalyst Batch Change Ligand Ensure Inert Atmosphere catalyst_check->correct_catalyst Catalyst Inactive solution Improved Yield purification_check->solution Purification Efficient correct_purification Optimize Distillation Parameters Consider Chromatography purification_check->correct_purification Product Loss During Purification correct_reagents->reagent_quality correct_conditions->reaction_conditions correct_catalyst->catalyst_check correct_purification->purification_check

Caption: Troubleshooting workflow for low yield of this compound.

Question: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of the reaction?

Answer: The formation of geometric isomers (E/Z) is a common challenge in diene synthesis.[1][3]

  • Choice of Synthesis Route: Some synthetic methods offer better stereocontrol than others. For instance, the Wittig reaction and its modifications (like the Horner-Wadsworth-Emmons reaction) can be tuned to favor the formation of a specific isomer.[1] Cross-coupling reactions, such as Suzuki or Heck couplings, can also provide high stereoselectivity with the appropriate choice of catalyst and reaction conditions.[2]

  • Reaction Conditions: Temperature and solvent can influence the isomeric ratio. Lower temperatures often favor the thermodynamically more stable isomer.

  • Ligand Effects: In metal-catalyzed reactions, the steric and electronic properties of the ligands coordinated to the metal center can have a profound impact on the stereochemical outcome of the reaction.

Question: My product seems to be decomposing during purification. What precautions should I take?

Answer: Chlorinated dienes can be unstable, especially at elevated temperatures or in the presence of acid or light.

  • Purification Method: Distillation is a common purification method, but it should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.[4]

  • Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can prevent polymerization during distillation and storage.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), in a dark container, and at a low temperature to prolong its shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a specific, optimized procedure for this compound is not widely published, its synthesis can be approached using established methods for analogous chlorinated dienes. These include:

  • Dehydrochlorination of Dichloroalkenes: This involves the elimination of HCl from a dichlorinated nonene precursor. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination.

  • Wittig-type Reactions: The reaction of a suitable chloro-substituted phosphonium ylide with an unsaturated aldehyde can construct the diene system with good stereocontrol.[1]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to form the carbon-carbon bonds of the diene system.[2]

Q2: What are the typical side products in this synthesis?

A2: Common side products can include:

  • Isomers: Geometric isomers of this compound are common.

  • Polymerization Products: The conjugated diene system is susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators.

  • Byproducts from Side Reactions: Depending on the synthetic route, other byproducts may form. For example, in dehydrochlorination reactions, elimination in a different position can lead to other chlorinated nonene isomers.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure and isomeric purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity and identify volatile impurities, while MS provides the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=C double bonds and the C-Cl bond.

Data Presentation: Hypothetical Yield Optimization

The following table presents hypothetical data from a study aimed at optimizing the yield of this compound via a Wittig-type reaction.

Experiment IDBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1n-BuLiTHF-78 to 251245
2NaHMDSTHF-78 to 251262
3KHMDSToluene0 to 25855
4NaHMDSTHF-78 to 01875
5NaHMDSDME-78 to 251268

Experimental Protocol: Representative Synthesis of (1E,3E)-1-Chloronona-1,3-diene via Wittig Reaction

This protocol is a representative example and may require optimization.

Step 1: Preparation of the Phosphonium Ylide

  • To a stirred suspension of (chloromethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.0 eq) dropwise.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

Step 2: Wittig Reaction

  • Cool the ylide solution back to -78 °C.

  • Add a solution of (E)-oct-2-enal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Step 3: Work-up and Purification

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

The experimental workflow is depicted in the following diagram:

SynthesisWorkflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base in THF) start->ylide_prep wittig_reaction Wittig Reaction (Add Aldehyde at -78°C) ylide_prep->wittig_reaction workup Aqueous Work-up (Quench, Extract, Dry) wittig_reaction->workup purification Purification (Vacuum Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Separation of (E) and (Z) isomers of 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Separation of (E) and (Z) Isomers of 1-Chloronona-1,3-diene

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the separation of (E) and (Z) geometric isomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when separating (E) and (Z) isomers of this compound?

The separation of geometric isomers, such as the (E) and (Z) forms of this compound, can be challenging due to their very similar physicochemical properties.[1] The key difficulties include:

  • Similar Polarity and Size: Isomers have identical molecular weights and functional groups, leading to similar polarities and van der Waals interactions, which makes chromatographic separation difficult.[2]

  • Potential for Interconversion: The energy barrier for rotation around the double bonds can sometimes be overcome under certain conditions (e.g., heat, light, or acidic/basic environments), causing the isomers to interconvert during the separation process.[3][4]

  • Co-elution: Due to their similar retention characteristics, the isomers often co-elute, resulting in poor resolution.

Q2: Which chromatographic techniques are most effective for separating these isomers?

High-Performance Liquid Chromatography (HPLC) is a common and effective method.[5] Specific approaches include:

  • Reversed-Phase HPLC (RP-HPLC): Using a non-polar stationary phase like C18 can sometimes separate isomers if their shapes lead to different interactions with the stationary phase.[2]

  • Normal-Phase HPLC: This can provide better selectivity for isomers compared to reversed-phase.[6]

  • Silver Ion Chromatography: Incorporating silver ions (Ag+) into the stationary phase (e.g., silver-impregnated silica gel) is a powerful technique.[3][7] Silver ions form reversible π-complexes with the double bonds of the diene. The stability of these complexes often differs between the (E) and (Z) isomers, leading to differential retention and effective separation.[3]

Q3: Can Gas Chromatography (GC) be used for this separation?

Yes, Gas Chromatography (GC) can be a viable option, particularly with high-resolution capillary columns.[8] The success of GC separation depends on:

  • Column Choice: A long capillary column with a suitable stationary phase (e.g., Carbowax-20M) can provide the necessary resolution to separate isomers based on small differences in their boiling points and interactions with the phase.[8]

  • Temperature Programming: Careful optimization of the temperature gradient is crucial to maximize the separation between the isomer peaks.[8]

  • Analyte Stability: It is essential to ensure that the isomers do not interconvert at the temperatures used in the GC injector and column.

Q4: How can I confirm the identity of the separated (E) and (Z) isomers?

After separation, the identity of each isomer can be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The coupling constants (J-values) for protons across the double bonds are typically different for (E) and (Z) isomers. For a trans (E) configuration, the coupling constant is generally larger (around 12-18 Hz) than for a cis (Z) configuration (around 7-12 Hz).

  • Infrared (IR) Spectroscopy: While less definitive than NMR, the out-of-plane C-H bending vibrations can sometimes distinguish between (E) and (Z) isomers.

  • Mass Spectrometry (MS): While MS will show the same molecular ion for both isomers, it can be coupled with a separation technique (like LC-MS or GC-MS) to confirm the mass of the eluting peaks.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Peak Resolution Inadequate column selectivity for the isomers.• Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column in HPLC). • For GC, use a longer capillary column or a different stationary phase coating.[8] • Implement silver ion chromatography by using a silver-impregnated silica column.[3][7]
Mobile phase composition is not optimal.• In HPLC, systematically vary the solvent ratio or introduce a different modifier (e.g., add a small amount of tetrahydrofuran or use a different alcohol). • For silver ion chromatography, adjust the polarity of the mobile phase to modulate retention.
Peaks are Broad Slow kinetics of interaction with the stationary phase.• Decrease the flow rate to allow more time for equilibrium. • Increase the column temperature (in both HPLC and GC) to improve mass transfer kinetics. Be cautious of potential isomer degradation.
Column is overloaded.• Reduce the concentration or injection volume of the sample.
Isomerization Occurs During Separation Sample is exposed to heat, light, or reactive surfaces.• Protect the sample from light using amber vials. • For GC, try lowering the injector and oven temperatures. • In HPLC, ensure the mobile phase is neutral and free of acids or bases that could catalyze isomerization.[2]
Low Recovery of Isomers Irreversible adsorption of the analyte onto the stationary phase.• Check the pH of the mobile phase. • Use a different type of column or deactivate the active sites on the GC column/liner.

Experimental Protocols

Protocol 1: HPLC Separation Method Development

This is a generalized starting point for developing an HPLC method for separating the (E) and (Z) isomers of this compound.

  • Column Selection: Begin with a standard C18 reversed-phase column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

    • Prepare an initial isocratic mobile phase of 70:30 Acetonitrile:Water. Filter and degas the mobile phase before use.[9]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: UV detector set to an appropriate wavelength for the diene system (e.g., 230 nm).

    • Injection Volume: 10 µL

  • Method Optimization:

    • Run the initial conditions. If separation is poor, adjust the mobile phase composition (e.g., increase acetonitrile to 80% or 90%).

    • If isocratic elution fails, develop a shallow gradient method (e.g., 70% to 90% Acetonitrile over 20 minutes).

    • If resolution is still insufficient, consider switching to a stationary phase with different selectivity (e.g., phenyl-hexyl) or transitioning to silver ion chromatography.

Protocol 2: Preparation of Silver Nitrate-Impregnated Silica Gel

This method can be used for preparing a stationary phase for column chromatography or TLC.

  • Silver Nitrate Solution: Dissolve silver nitrate (AgNO₃) in a polar solvent like acetonitrile or water to create a 10-20% (w/v) solution.

  • Slurry Formation: In a round-bottom flask, add the required amount of silica gel for chromatography. Slowly add the silver nitrate solution to the silica gel while gently swirling to create a uniform slurry.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.

  • Drying: Once the bulk solvent is removed, dry the impregnated silica gel in a vacuum oven at a low temperature (e.g., 40-50°C) overnight to remove any residual solvent.

  • Storage: Store the dried silver nitrate-impregnated silica gel in a dark, airtight container until use.

Data Presentation

Table 1: Expected Physicochemical Property Differences Between (E) and (Z) Isomers

This table summarizes the general differences that can be exploited for separation. Specific values for this compound would need to be determined experimentally.

Property(Z)-Isomer (cis-like)(E)-Isomer (trans-like)Separation Principle
Dipole Moment Generally higherGenerally lower or zero if symmetricalDifferences in polarity can be exploited in normal-phase or reversed-phase chromatography.[10]
Boiling Point Often slightly higher due to polarityOften slightly lowerRelevant for separation by Gas Chromatography (GC).[10]
Melting Point Generally lower due to less efficient crystal packingGenerally higher due to more efficient packing in the crystal lattice.[10]Can be used for separation by fractional crystallization.[11]
π-Complex Stability with Ag+ Steric hindrance may lead to a weaker complexMore accessible double bonds may form a stronger complexThe basis for silver ion chromatography, where the isomer with the stronger complex is retained longer.

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis & ID Sample Mixture of (E) and (Z) Isomers Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter sample (0.45 µm) Dissolve->Filter HPLC HPLC / GC Analysis Filter->HPLC Chromatogram Analyze Chromatogram HPLC->Chromatogram Resolution Assess Peak Resolution Chromatogram->Resolution Resolution->HPLC Resolution Not OK (Optimize Method) Collect Collect Fractions Resolution->Collect Resolution OK Identify Confirm Isomer ID (NMR) Collect->Identify

Caption: General workflow for the separation and analysis of (E)/(Z) isomers.

Troubleshooting_Flowchart Start Start: Poor Isomer Separation Q1 Are peaks visible but co-eluting? Start->Q1 A1_Yes Optimize Mobile Phase (Change solvent ratio or gradient) Q1->A1_Yes Yes A1_No Check Detection Settings (Wavelength, Sensitivity) Q1->A1_No No Q2 Did optimization improve resolution? A1_Yes->Q2 A2_No Change Stationary Phase Q2->A2_No No A2_Yes Continue Optimization (Flow rate, Temperature) Q2->A2_Yes Yes A3 Consider Silver Ion Chromatography A2_No->A3 End End: Separation Achieved A2_Yes->End A3->End

Caption: Decision tree for troubleshooting poor isomer separation in HPLC.

References

Preventing polymerization of 1-Chloronona-1,3-diene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-Chloronona-1,3-diene during storage.

Troubleshooting Guide

Issue: Observed Polymerization of this compound

If you observe an increase in viscosity, formation of a solid precipitate, or a hazy appearance in your stored this compound, it is likely undergoing polymerization. Follow these steps to troubleshoot the issue:

  • Immediate Action:

    • Isolate the affected container to prevent contamination of other samples.

    • If safe to do so, cool the container to below 4°C to slow down the polymerization rate.

  • Assess Storage Conditions:

    • Temperature: Was the material stored at a temperature exceeding the recommended 2-8°C? Elevated temperatures can initiate thermal polymerization.

    • Light Exposure: Was the container exposed to direct sunlight or other sources of UV light? Light can initiate free-radical polymerization.

    • Atmosphere: Was the container properly sealed and blanketed with an inert gas like nitrogen? Oxygen can promote polymerization.

    • Container Material: Is the container made of an appropriate material such as amber glass or stainless steel? Improper container materials can leach impurities that may catalyze polymerization.

  • Review Handling Procedures:

    • Inhibitor Addition: Was a polymerization inhibitor added to the material upon receipt or after purification?

    • Cross-Contamination: Could the material have been contaminated with initiators such as peroxides, acids, or bases during handling?

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.

  • Light: In a light-resistant container, such as an amber glass bottle, to protect it from UV light.

  • Container: In a clean, dry, and properly sealed container made of a non-reactive material.

Q2: What type of polymerization does this compound undergo?

As a conjugated diene, this compound is susceptible to both thermal and free-radical polymerization. Free-radical polymerization is often initiated by light, heat, or the presence of radical initiators like peroxides.

Q3: What inhibitors can be used to prevent the polymerization of this compound?

ComponentExample Inhibitors
Alkylphenol Antioxidant Butylated hydroxytoluene (BHT), tert-Butylcatechol (TBC)
Amine Antioxidant N,N'-diethylhydroxylamine (DEHA)

Q4: How can I monitor the stability of my stored this compound?

Regularly inspect the material for any changes in appearance, such as increased viscosity, color change, or the formation of precipitates. For a more quantitative assessment, techniques like Gas Chromatography (GC) can be used to monitor the purity of the monomer over time. A decrease in the monomer peak area and the appearance of new, higher molecular weight peaks can indicate polymerization.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

This protocol describes the general procedure for adding a polymerization inhibitor to this compound. Note: The choice of inhibitor and its concentration should be optimized for your specific application.

  • Materials:

    • This compound

    • Selected polymerization inhibitor(s) (e.g., BHT, TBC, DEHA)

    • Anhydrous solvent (if preparing a stock solution of the inhibitor)

    • Inert gas supply (e.g., nitrogen or argon)

    • Appropriate glassware and stirring equipment

  • Procedure:

    • If using a solid inhibitor, prepare a concentrated stock solution in a compatible, anhydrous solvent.

    • Under an inert atmosphere, add the calculated amount of the inhibitor or inhibitor stock solution to the this compound with gentle stirring. A typical starting concentration for inhibitors like BHT is in the range of 10-200 ppm.

    • Ensure the inhibitor is completely dissolved.

    • Seal the container tightly under the inert atmosphere.

    • Label the container clearly, indicating the inhibitor added and its concentration.

    • Store the stabilized material under the recommended conditions (2-8°C, protected from light).

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Workflow for Polymerization observe Observe Signs of Polymerization (Increased Viscosity, Precipitate) isolate Isolate Affected Container observe->isolate cool Cool to <4°C isolate->cool assess Assess Storage Conditions cool->assess review Review Handling Procedures cool->review temp Temperature > 8°C? assess->temp light Exposed to Light? assess->light atmosphere No Inert Atmosphere? assess->atmosphere inhibitor Inhibitor Added? review->inhibitor remediate Remediate Storage & Handling temp->remediate Yes dispose Dispose of Polymerized Material temp->dispose No light->remediate Yes light->dispose No atmosphere->remediate Yes atmosphere->dispose No inhibitor->remediate No inhibitor->dispose Yes

Caption: Troubleshooting workflow for observed polymerization.

Inhibition_Mechanism Mechanism of Free-Radical Polymerization Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Initiator Initiator (Light, Heat) Radical Free Radical (R•) Initiator->Radical Monomer1 This compound Radical->Monomer1 Reacts with Polymer Growing Polymer Chain (P•) Monomer1->Polymer Monomer2 This compound Monomer2->Polymer Chain Elongation Polymer->Monomer2 Reacts with Inhibitor Inhibitor (IH) NonReactive Non-Reactive Species (P-I + H•) Inhibitor->NonReactive Forms Polymer2 Growing Polymer Chain (P•) Polymer2->Inhibitor Reacts with

Technical Support Center: Synthesis of Chlorinated Dienes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated dienes. The information provided addresses common side reactions and other challenges encountered during these chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of chloroprene from butadiene?

A1: The synthesis of chloroprene from butadiene is a multi-step process, and side reactions can occur at each stage. During the initial chlorination of butadiene, in addition to the desired 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, byproducts such as 1-chloro-1,3-butadiene, trichlorobutenes, and tetrachlorobutanes can form. Butadiene dimers and other higher-boiling point products have also been reported.[1] Furthermore, chloroprene itself is highly reactive and can undergo dimerization and oxidation, which necessitates the use of inhibitors and storage at low temperatures.[1]

Q2: What are the primary side products in the synthesis of chloroprene via the acetylene route?

A2: The acetylene-based synthesis of chloroprene involves the dimerization of acetylene to vinylacetylene, followed by hydrochlorination. Common side products from the dimerization step include divinylacetylene, acetaldehyde, and vinyl chloride. The subsequent hydrochlorination of vinylacetylene can produce methyl vinyl ketone and 1-chloro-1,3-butadiene as byproducts.[2]

Q3: What are the main challenges in the synthesis of hexachlorobutadiene (HCBD)?

A3: Hexachlorobutadiene (HCBD) is often produced as a byproduct in the manufacturing of carbon tetrachloride and tetrachloroethylene through a process called chlorinolysis.[3][4] When synthesized directly, a primary challenge is controlling the extent of chlorination. Over-chlorination is a significant side reaction that can occur, leading to the formation of tetrachloroethylene, hexachloroethane, octachlorobutene, and even decachlorobutane.[2] The reaction conditions, particularly temperature and pressure, play a crucial role in the distribution of these products.[2]

Q4: How does temperature influence the chlorination of conjugated dienes?

A4: Temperature is a critical factor that affects the regioselectivity of chlorine addition to conjugated dienes, leading to a mixture of 1,2- and 1,4-addition products. Generally, lower temperatures favor the formation of the 1,2-addition product (kinetic control), while higher temperatures tend to favor the more stable 1,4-addition product (thermodynamic control).

Q5: Why is polymerization a concern during the synthesis and storage of chlorinated dienes?

A5: Chlorinated dienes, such as chloroprene, contain conjugated double bonds, which make them susceptible to polymerization, often initiated by free radicals. This can lead to the formation of unwanted polymers, reducing the yield of the desired monomer and potentially causing equipment fouling.[5] For this reason, inhibitors are typically added, and the monomers are stored at low temperatures to prevent premature polymerization.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of chlorinated dienes.

Problem 1: Low yield of desired dichlorobutene isomers and formation of over-chlorinated products (trichlorobutenes, tetrachlorobutanes) during butadiene chlorination.

  • Probable Cause: Excessive chlorine concentration, high reaction temperature, or inadequate mixing can lead to over-chlorination. The reaction of chlorine with the initially formed dichlorobutenes can compete with the desired reaction with butadiene.

  • Solution:

    • Control Stoichiometry: Maintain a molar excess of butadiene to chlorine. Molar ratios of butadiene to chlorine of at least 3:1 are recommended to minimize the formation of higher chlorinated products.[6]

    • Temperature Control: The chlorination of butadiene is exothermic. Implement efficient cooling to maintain the reaction temperature within the optimal range. For vapor-phase chlorination, temperatures are typically kept below 250°C.[6] Introducing a portion of the butadiene downstream in the reactor can help control the temperature profile.[6]

    • Improve Mixing: Ensure vigorous mixing to prevent localized high concentrations of chlorine, which can promote over-chlorination.

Problem 2: High levels of 1-chloro-1,3-butadiene impurity in the final chloroprene product.

  • Probable Cause: 1-chloro-1,3-butadiene can be formed at various stages of chloroprene synthesis, including the initial chlorination of butadiene and the dehydrochlorination of dichlorobutenes.[1] Its formation during dehydrochlorination can be influenced by the catalyst and reaction conditions.

  • Solution:

    • Optimize Dehydrochlorination: The dehydrochlorination of 3,4-dichloro-1-butene is typically carried out using a base like sodium hydroxide. Phase-transfer catalysts can be employed to improve the reaction's selectivity and rate.[7] Careful control of temperature and residence time is crucial.

    • Purification: Efficient fractional distillation is necessary to separate the desired 2-chloro-1,3-butadiene (chloroprene) from the isomeric 1-chloro-1,3-butadiene.

Problem 3: Formation of dimers and polymers during the synthesis and purification of chloroprene.

  • Probable Cause: Chloroprene has a high tendency to dimerize and polymerize, especially at elevated temperatures and in the presence of oxygen or other radical initiators.[5] This is a significant issue during distillation for purification.

  • Solution:

    • Use of Inhibitors: Add polymerization inhibitors, such as phenothiazine or tert-butylcatechol, to the reaction mixture and during distillation to quench free radicals.[1]

    • Low-Temperature Distillation: Perform distillation under reduced pressure to lower the boiling point of chloroprene and minimize thermal polymerization.

    • Oxygen Exclusion: Conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen) to prevent oxygen-initiated polymerization.

Problem 4: Inefficient isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.

  • Probable Cause: The choice of catalyst and reaction conditions are critical for this isomerization. An inactive or poisoned catalyst, or suboptimal temperature, can lead to incomplete conversion.

  • Solution:

    • Catalyst Selection: Various catalysts can be used for this isomerization, including copper-based catalysts. Ensure the catalyst is active and not contaminated.

    • Temperature Control: The isomerization is typically carried out by heating the mixture of dichlorobutene isomers at temperatures ranging from 60–120°C in the presence of a catalyst.[1] Monitor the reaction progress to determine the optimal reaction time and temperature for your specific setup.

Data on Side Product Formation

The following tables provide an illustrative summary of how reaction conditions can influence the formation of side products during the synthesis of chlorinated dienes. The quantitative values are based on general principles and reported observations, as precise, comparative data is often proprietary.

Table 1: Illustrative Product Distribution in the Chlorination of Butadiene

Molar Ratio (Butadiene:Chlorine)Reaction TemperatureDesired Dichlorobutenes (%)Over-chlorinated Products (%)Other Byproducts (%)
3:1High~85~10~5
10:1High~90~5~5
10:1Moderate~95<5<5
50:1Moderate>95<2<3

Table 2: Illustrative Yields in the Dehydrochlorination of 3,4-dichloro-1-butene

BaseCatalystTemperatureChloroprene Yield (%)1-chloro-1,3-butadiene (%)Other Byproducts (%)
NaOHNoneHigh~90~8~2
NaOHPhase-Transfer CatalystModerate>95<4<1
Ca(OH)₂NoneModerate~92~6~2

Experimental Protocols

The following are generalized laboratory-scale protocols for the key steps in the synthesis of chloroprene from butadiene. These should be adapted and optimized for specific laboratory conditions and equipment.

1. Chlorination of Butadiene to Dichlorobutenes

  • Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.

  • Materials: 1,3-butadiene, chlorine gas, a suitable solvent (e.g., a chlorinated hydrocarbon), and a polymerization inhibitor.

  • Procedure:

    • In a reaction vessel equipped with a cooling system, a stirrer, a gas inlet, and a condenser, dissolve 1,3-butadiene in the solvent and add a polymerization inhibitor.

    • Cool the solution to the desired temperature (e.g., 0-10 °C).

    • Slowly bubble chlorine gas through the solution while maintaining vigorous stirring and cooling to control the exothermic reaction.

    • Monitor the reaction progress by GC analysis to determine the consumption of butadiene and the formation of dichlorobutenes.

    • Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine.

    • The resulting mixture of dichlorobutenes can be used directly in the next step or purified by fractional distillation under reduced pressure.

2. Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene

  • Objective: To convert the 1,4-dichloro-2-butene isomer to the desired 3,4-dichloro-1-butene.

  • Materials: The mixture of dichlorobutenes from the previous step and a suitable isomerization catalyst (e.g., a copper salt).

  • Procedure:

    • To the mixture of dichlorobutenes, add a catalytic amount of the isomerization catalyst.

    • Heat the mixture with stirring to a temperature between 60-120 °C.[1]

    • Monitor the isomerization process by GC analysis until the desired equilibrium is reached, maximizing the concentration of 3,4-dichloro-1-butene.

    • Cool the reaction mixture. The catalyst may be removed by filtration or washing, depending on its nature.

    • The enriched mixture of 3,4-dichloro-1-butene can be purified by fractional distillation under reduced pressure.

3. Dehydrochlorination of 3,4-dichloro-1-butene to Chloroprene

  • Objective: To eliminate HCl from 3,4-dichloro-1-butene to form chloroprene.

  • Materials: 3,4-dichloro-1-butene, aqueous sodium hydroxide, a phase-transfer catalyst (optional), and a polymerization inhibitor.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, a condenser, and a dropping funnel, combine the 3,4-dichloro-1-butene with a polymerization inhibitor. A phase-transfer catalyst can also be added at this stage.

    • Heat the mixture to a moderate temperature (e.g., 40-80 °C).

    • Slowly add the aqueous sodium hydroxide solution with vigorous stirring. The reaction is often biphasic.

    • The volatile chloroprene product can be continuously removed from the reaction mixture by distillation as it is formed.

    • Collect the crude chloroprene distillate, which will also contain water.

    • Separate the organic layer, dry it with a suitable drying agent, and add a fresh amount of polymerization inhibitor.

    • Purify the chloroprene by fractional distillation under reduced pressure and at a low temperature to prevent polymerization.

Diagrams

Diagram 1: Synthesis Pathway of Chloroprene from Butadiene

Chloroprene_Synthesis Butadiene 1,3-Butadiene Dichlorobutenes Mixture of Dichlorobutenes (3,4- and 1,4-isomers) Butadiene->Dichlorobutenes Chlorination Isomerization Isomerization of 1,4-dichloro-2-butene Dichlorobutenes->Isomerization Dehydrochlorination Dehydrochlorination of 3,4-dichloro-1-butene Isomerization->Dehydrochlorination Chloroprene Chloroprene (2-chloro-1,3-butadiene) Dehydrochlorination->Chloroprene Troubleshooting_Chloroprene_Yield Start Low Yield of Chloroprene CheckChlorination Check Chlorination Step: High levels of over-chlorinated products? Start->CheckChlorination CheckIsomerization Check Isomerization Step: High ratio of 1,4- to 3,4-dichlorobutene? Start->CheckIsomerization CheckDehydrochlorination Check Dehydrochlorination Step: High levels of 1-chloro-1,3-butadiene? Start->CheckDehydrochlorination CheckPolymerization Check for Polymer Formation: Visible polymer in reactor or distillation apparatus? Start->CheckPolymerization Sol_Chlorination Solution: - Increase butadiene:chlorine ratio - Improve temperature control - Enhance mixing CheckChlorination->Sol_Chlorination Yes Sol_Isomerization Solution: - Verify catalyst activity - Optimize temperature and reaction time CheckIsomerization->Sol_Isomerization Yes Sol_Dehydrochlorination Solution: - Optimize base concentration and addition rate - Consider using a phase-transfer catalyst CheckDehydrochlorination->Sol_Dehydrochlorination Yes Sol_Polymerization Solution: - Add or increase inhibitor concentration - Distill under reduced pressure - Ensure inert atmosphere CheckPolymerization->Sol_Polymerization Yes

References

Technical Support Center: Optimization of Suzuki Coupling with 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling reaction of 1-Chloronona-1,3-diene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for a Suzuki coupling reaction with a vinyl chloride like this compound?

A successful Suzuki coupling of vinyl chlorides requires careful selection of the catalyst, ligand, base, and solvent.[1][2] Vinyl chlorides are known to be less reactive than the corresponding bromides or iodides, necessitating more robust catalytic systems.[2][3] Generally, a palladium catalyst with an electron-rich and bulky phosphine ligand is recommended to facilitate the oxidative addition step, which is often the rate-limiting step for less reactive electrophiles like vinyl chlorides.[1][2][3]

A typical starting point would involve a palladium(0) precatalyst, or a palladium(II) source that can be reduced in situ, paired with a suitable phosphine ligand.[1] A common base is a carbonate or phosphate, and the reaction is often carried out in an organic solvent, sometimes with the addition of water.[1]

Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of vinyl chlorides?

For vinyl chlorides, catalyst systems that are effective for aryl chlorides are often a good starting point. The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often successful.[4][5]

Here are some recommended catalyst/ligand combinations:

  • Pd₂(dba)₃/P(t-Bu)₃: This system has been shown to be effective for the Suzuki cross-coupling of a wide range of aryl and vinyl halides, including chlorides, often at room temperature.[4][5]

  • Pd(OAc)₂/SPhos: This combination, particularly with CsF as the base in isopropanol, has been reported to be effective for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides, minimizing protodeboronation.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-imidazol-2-ylidene complexes are also efficient catalysts for the Suzuki cross-coupling of aryl chlorides and can be applied to vinyl chlorides.[4] These ligands are often more stable than phosphines under reaction conditions.[3]

Catalyst SystemDescription
Pd₂(dba)₃/P(t-Bu)₃ A highly effective system for a broad range of vinyl halides, including chlorides.[4][5]
Pd(OAc)₂/PCy₃ Suitable for a diverse array of aryl and vinyl triflates, and can be adapted for chlorides.[4]
Pd(OAc)₂/SPhos A good choice for minimizing protodeboronation side reactions with sensitive boronic acids.[6]
PEPPSI-iPr An example of a stable and effective N-Heterocyclic Carbene (NHC) precatalyst.[1]

Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

The base plays a crucial role in the Suzuki coupling's catalytic cycle.[3] Its primary functions are to activate the organoboron species to facilitate transmetalation and to form the active palladium complex.[3][7] The choice of base can significantly impact the reaction's success and can depend on the solvent and substrates used.[2]

Commonly used bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are effective in many solvent systems.[1]

  • Phosphates: K₃PO₄ is another common and effective base.[1]

  • Fluorides: CsF and KF are sometimes used, particularly when protodeboronation is a concern.[1][6]

  • Alkoxides: Stronger bases like NaOMe or TlOH can be effective but may not be compatible with all functional groups.[2]

For the coupling of this compound, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is a reasonable approach.

BaseCommon SolventsNotes
K₂CO₃ DMF, Toluene/Water, Ethanol/WaterA versatile and commonly used base.[8][9]
K₃PO₄ DMF, Dioxane/WaterOften a good choice for challenging couplings.[2]
Cs₂CO₃ Dioxane, THFA strong and effective base, though more expensive.[10]
CsF IsopropanolCan be beneficial in minimizing protodeboronation.[6]
KF THFCan be a good alternative to carbonate bases.[5][11]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Low or no conversion of your starting materials is a common issue in Suzuki coupling reactions, especially with challenging substrates like vinyl chlorides.[9][12]

Potential Causes and Solutions:

  • Inactive Catalyst:

    • Cause: The Pd(0) catalyst may have been oxidized, or the Pd(II) precatalyst was not properly reduced to the active Pd(0) species.[1]

    • Solution: Ensure your reaction is properly degassed to remove oxygen.[13] If using a Pd(II) source, the reaction conditions (presence of a reducing agent like a phosphine ligand or homocoupling of the boronic acid) must facilitate the reduction to Pd(0).[1] Consider using a fresh batch of catalyst.[12]

  • Inefficient Oxidative Addition:

    • Cause: Vinyl chlorides are less reactive than bromides or iodides, making the oxidative addition step difficult.[2][3]

    • Solution: Use a more electron-rich and bulky ligand, such as P(t-Bu)₃ or SPhos, to promote oxidative addition.[1][2] Increasing the reaction temperature may also be beneficial.[9]

  • Protodeboronation of the Boronic Acid:

    • Cause: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, especially in the presence of water and base.[14]

    • Solution: Use a more stable boronic ester, such as a pinacol ester.[1] Alternatively, using a fluoride base like CsF can sometimes suppress this side reaction.[6] Running the reaction under anhydrous conditions might also be necessary.

  • Poor Solubility:

    • Cause: One or more of the reaction components may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction.

    • Solution: Screen different solvents or solvent mixtures to ensure all reagents are in solution at the reaction temperature.[1][15]

Problem 2: Formation of significant side products.

The appearance of unexpected peaks in your reaction analysis indicates the presence of side reactions. Common side products in Suzuki couplings include homocoupled products and dehalogenated starting material.[1]

Potential Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid:

    • Cause: This occurs when two molecules of the boronic acid couple together, often catalyzed by Pd(II) species in the presence of oxygen.[1]

    • Solution: Thoroughly degas the reaction mixture to minimize oxygen levels.[1] Using a Pd(0) source directly can also reduce the amount of Pd(II) present at the start of the reaction.

  • Dehalogenation of this compound:

    • Cause: The vinyl chloride can be reduced to the corresponding alkene. This can happen if a hydride source is present in the reaction mixture.[1]

    • Solution: Ensure the purity of all reagents and solvents. Some bases or additives can be a source of hydrides.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

This is a representative protocol and may require optimization for your specific boronic acid partner.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.5-5 mol%) and ligand (if not using a pre-formed complex).

  • Add this compound (1.0 equivalent).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir for the required time (1-24 hours).[16]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an appropriate work-up, which typically involves dilution with an organic solvent, washing with water or brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_A R1-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R2-B(OR)2 PdII_B R1-Pd(II)L_n-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 regenerates Product R1-R2 RedElim->Product R1X This compound (R1-X) R2B Organoboron Reagent (R2-B(OR)2) Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Formation Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Degas_Properly Ensure proper degassing Check_Catalyst->Degas_Properly No Check_Boronic_Acid Is the boronic acid stable? Check_Conditions->Check_Boronic_Acid Yes Optimize_Ligand Use more electron-rich/ bulky ligand Check_Conditions->Optimize_Ligand No Use_Ester Use boronic ester (e.g., pinacol) Check_Boronic_Acid->Use_Ester No Success Successful Coupling Check_Boronic_Acid->Success Yes Increase_Temp Increase reaction temperature Optimize_Ligand->Increase_Temp Increase_Temp->Check_Conditions Use_Ester->Check_Boronic_Acid Degas_Properly->Check_Catalyst

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Purification of Chlorinated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chlorinated hydrocarbons.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of chlorinated hydrocarbons.

Problem: Low Recovery of Chlorinated Hydrocarbons

Low recovery of the target chlorinated hydrocarbon compounds is a frequent issue. The following table outlines potential causes and solutions for different purification techniques.

Purification TechniquePotential CauseTroubleshooting StepsExpected Outcome
Liquid-Liquid Extraction Incomplete Phase Separation: Emulsion formation between the aqueous and organic layers can trap the analyte.[1]- Employ mechanical techniques like stirring, filtration through glass wool, or centrifugation to break the emulsion.[1]- Add a small amount of a saturated salt solution (salting out).Clear phase separation and improved recovery.
Inadequate Extraction Cycles: A single extraction may not be sufficient to recover all the analyte.- Perform a second or third extraction with fresh solvent and combine the extracts.[1]A recovery of over 90% is generally considered adequate for the initial extraction step.[2]
Solid-Phase Extraction (SPE) Inappropriate Sorbent Material: The chosen sorbent may not have the correct affinity for the target compound.- Consult literature for the appropriate sorbent for your specific chlorinated hydrocarbon.- Test different sorbents (e.g., C18, silica) to find the optimal one.Increased retention of the analyte on the sorbent and higher recovery upon elution.
Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.- Use a stronger elution solvent or a solvent mixture.- Optimize the volume of the elution solvent.Complete elution of the analyte from the sorbent.
Distillation Formation of Azeotropes: The chlorinated hydrocarbon may form an azeotrope with the solvent or impurities, preventing complete separation.- Use a different solvent to alter the azeotropic point.- Employ azeotropic distillation techniques with a third component.Separation of the target compound from the azeotrope-forming impurity.
Decomposition of Thermally Labile Compounds: Some chlorinated hydrocarbons can degrade at high temperatures.- Use vacuum distillation to lower the boiling point.- Employ a milder heating source and ensure even heat distribution.Minimized degradation and improved yield of the desired product.
Chromatography (GC/HPLC) Column Degradation: Repeated injections of chlorinated compounds can degrade the stationary phase of the column.[3]- Use a guard column to protect the analytical column.- Regularly clean the ion source and replace the liner and septum in GC systems.[3]Improved peak shape and restoration of signal intensity.
Matrix Interferences: Co-extracted contaminants from the sample matrix can interfere with the analysis.[1][4]- Incorporate a cleanup step prior to chromatographic analysis, such as Florisil column cleanup.[1][4]- Optimize the temperature program in GC to separate interferences from the analyte peak.[2]Cleaner chromatograms with better resolution and more accurate quantification.

Problem: Sample Contamination

Contamination can be introduced at various stages of the purification process, leading to inaccurate results.

Source of ContaminationPrevention and Troubleshooting
Solvents and Reagents - Use high-purity, pesticide-grade or equivalent solvents.[1][4]- Purify solvents by distillation in all-glass systems if necessary.[1][4]- Analyze solvent blanks to check for interfering compounds.[2]
Glassware and Equipment - Thoroughly clean all glassware with appropriate detergents and rinse with high-purity solvent.[1]- Heat glassware to 400°C for 30 minutes or perform a Soxhlet extraction with methylene chloride to remove organic residues.[1]- Pre-extract Soxhlet thimbles and use glass fiber thimbles instead of paper ones.[2]
Laboratory Environment - Perform critical steps in a clean bench to avoid contamination from volatile compounds in the lab air.[2]- Store dried samples and purified extracts in a clean and controlled environment to prevent accumulation of dust or other contaminants.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for chlorinated hydrocarbons from solid samples?

For dried sediments, pressurized liquid extraction (PLE) is a frequently applied and efficient method.[2] The use of a solvent mixture, such as 25% (v/v) acetone in hexane, is recommended to achieve sufficient extraction efficiency.[2] Alternatively, Soxhlet extraction (including hot Soxhlet) or microwave-assisted extraction can be used.[2] For wet samples, extraction is also possible, but handling is generally easier with dried samples.[2]

Q2: How can I remove sulfur and lipid interferences during the purification of chlorinated hydrocarbons?

Sulfur can be removed by passing the extract through a column of activated copper or by using silver ions.[2] However, be aware that these methods can lead to low recoveries for certain pesticides.[2] For the removal of lipids, gel permeation chromatography (GPC) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[2] Another option is treatment with strong acid (e.g., H2SO4), but this may degrade some target compounds.[2]

Q3: What are the key considerations for gas chromatography (GC) analysis of chlorinated hydrocarbons?

  • Column Selection: A wide range of stationary phases can be used, with a maximum inner diameter of 0.25 mm for good resolution.[2]

  • Temperature Programming: The temperature program must be optimized to achieve sufficient separation of the various chlorinated hydrocarbons, which may require a separation time of 60 to 120 minutes.[2]

  • Detection: A mass spectrometer (MS) or tandem mass spectrometer (MS/MS) is highly recommended for detection due to its sensitivity and the ability to use 13C labeled internal standards.[2]

Q4: My distillation of a chlorinated hydrocarbon is not working efficiently, what could be the problem?

Inefficient distillation can be caused by several factors. One common issue is the presence of water, which can lead to the formation of hydrogen chloride gas upon contact with chlorinated hydrocarbons.[5] This can cause corrosion of the distillation column.[5] Another issue could be foaming or flooding of the column. A gamma scan of the column can help diagnose internal problems without shutting down the unit.

Q5: How do I choose the right purification technique for my specific chlorinated hydrocarbon?

The choice of purification technique depends on several factors, including the properties of the target compound (e.g., volatility, polarity, thermal stability), the nature of the sample matrix, the level of purity required, and the available equipment. The following table provides a general comparison of common techniques:

TechniquePrincipleBest Suited ForAdvantagesLimitations
Fractional Distillation Separation based on differences in boiling points.Volatile and thermally stable chlorinated hydrocarbons with significantly different boiling points from impurities.Scalable, relatively inexpensive for large quantities.Not suitable for azeotropic mixtures or thermally sensitive compounds.
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases.Isolating chlorinated hydrocarbons from aqueous solutions or complex matrices.Versatile, can handle large sample volumes.Can be labor-intensive, may form emulsions.
Solid-Phase Extraction (SPE) Selective adsorption of compounds onto a solid sorbent followed by elution.Sample cleanup and concentration prior to analysis.High selectivity, reduced solvent consumption compared to LLE.Sorbent capacity can be limited.
Column Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase.High-purity separation of complex mixtures of chlorinated hydrocarbons.High resolution, adaptable to various scales.Can be time-consuming and require significant solvent volumes.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis and quantification of volatile chlorinated hydrocarbons.High sensitivity and resolution.Limited to volatile and thermally stable compounds.

Experimental Workflows & Logical Relationships

The following diagrams illustrate common experimental workflows and logical relationships in the purification of chlorinated hydrocarbons.

Experimental_Workflow_Extraction cluster_extraction Liquid-Liquid Extraction Workflow Sample Sample in Aqueous Phase AddSolvent Add Immiscible Organic Solvent Sample->AddSolvent Mix Mix Vigorously AddSolvent->Mix Separate Allow Phases to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction Collect->Repeat If necessary Combine Combine Organic Extracts Collect->Combine Repeat->Mix Dry Dry with Na2SO4 Combine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified Purified Chlorinated Hydrocarbon Evaporate->Purified

Caption: Workflow for Liquid-Liquid Extraction.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Recovery Start Low Recovery Observed CheckMethod Review Purification Method Start->CheckMethod IsExtraction Extraction? CheckMethod->IsExtraction IsDistillation Distillation? CheckMethod->IsDistillation IsChroma Chromatography? CheckMethod->IsChroma Emulsion Check for Emulsions IsExtraction->Emulsion Yes Cycles Increase Extraction Cycles IsExtraction->Cycles Yes Azeotrope Check for Azeotropes IsDistillation->Azeotrope Yes Degradation Assess Thermal Stability IsDistillation->Degradation Yes Column Inspect Column Condition IsChroma->Column Yes Matrix Evaluate Matrix Effects IsChroma->Matrix Yes

Caption: Logic for Troubleshooting Low Recovery.

References

Troubleshooting low regioselectivity in Diels-Alder reactions of substituted dienes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diels-Alder reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with regioselectivity in reactions involving substituted dienes.

Frequently Asked Questions (FAQs)

Q1: What fundamentally controls the regioselectivity in a Diels-Alder reaction?

The regioselectivity of the Diels-Alder reaction is primarily governed by the electronic properties of the diene and dienophile, as explained by Frontier Molecular Orbital (FMO) theory.[1][2] For a normal-electron-demand reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]

The reaction favors the orientation that allows for the strongest interaction between the atoms with the largest coefficients (electron density) in these frontier orbitals.[4][5] In simpler terms, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile.[6][7] This typically leads to the formation of "ortho" (1,2) and "para" (1,4) substituted products, while "meta" (1,3) products are generally disfavored.[7]

A practical way to predict the outcome without complex calculations is to draw resonance structures for both the diene and dienophile. The atoms that bear the strongest partial negative (on the diene) and partial positive (on the dienophile) charges will align to form the major regioisomer.[4][6]

Q2: My reaction is giving a nearly 1:1 mixture of regioisomers. What are the most common causes and solutions?

A lack of regioselectivity is common when the electronic directing effects of the substituents on the diene and dienophile are weak or mismatched. This results in transition states of similar energies for both possible regioisomers.

Troubleshooting Steps:

  • Introduce a Lewis Acid Catalyst: This is often the most effective solution. Lewis acids coordinate to the electron-withdrawing group (EWG) on the dienophile, making it more electrophilic.[8] This lowers the dienophile's LUMO energy and increases the difference in the magnitude of the orbital coefficients, enhancing the preference for one regioisomer.[9][10]

  • Lower the Reaction Temperature: Diels-Alder reactions are subject to kinetic and thermodynamic control.[11] Running the reaction at a lower temperature (e.g., -78 °C, 0 °C, or room temperature) can increase selectivity by favoring the kinetically preferred product, which often has a lower activation energy barrier.[8][12] High temperatures can make the reaction reversible and lead to a mixture of products based on their thermodynamic stability.[11][13]

  • Change the Solvent: While solvent effects on regioselectivity can be less dramatic than on reaction rate or stereoselectivity, changing the solvent polarity can influence the outcome.[14][15] Polar solvents, including water, can accelerate the reaction and may slightly alter the product ratio.[15][16]

Troubleshooting Guide: Improving Low Regioselectivity

Use this guide to diagnose and solve issues with poor regioselectivity.

Problem: The observed ratio of regioisomers is insufficient for my synthetic goals.

This workflow outlines a systematic approach to optimizing your reaction for higher regioselectivity.

Troubleshooting_Workflow Troubleshooting Workflow for Low Regioselectivity cluster_start Troubleshooting Workflow for Low Regioselectivity cluster_catalysis Step 1: Catalysis cluster_temperature Step 2: Temperature cluster_solvent Step 3: Solvent cluster_end Troubleshooting Workflow for Low Regioselectivity Start Low Regioselectivity Observed (e.g., 1:1 to 3:1 ratio) LewisAcid Introduce Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂) Start->LewisAcid CheckSelectivity1 Analyze Regioisomer Ratio LewisAcid->CheckSelectivity1 LowerTemp Lower Reaction Temperature (e.g., from 80°C to 25°C, 0°C, or -78°C) CheckSelectivity1->LowerTemp <10:1 Ratio? Success Regioselectivity Improved CheckSelectivity1->Success >10:1 Ratio? CheckSelectivity2 Analyze Regioisomer Ratio LowerTemp->CheckSelectivity2 ChangeSolvent Screen Different Solvents (e.g., Toluene, CH₂Cl₂, MeCN, H₂O) CheckSelectivity2->ChangeSolvent <10:1 Ratio? CheckSelectivity2->Success >10:1 Ratio? CheckSelectivity3 Analyze Regioisomer Ratio ChangeSolvent->CheckSelectivity3 CheckSelectivity3->Success >10:1 Ratio? Failure Consult Literature for Substrate-Specific Solutions CheckSelectivity3->Failure <10:1 Ratio?

Caption: A systematic workflow for troubleshooting and optimizing low regioselectivity.

Q3: How do I choose the right Lewis acid, and what concentration should I use?

The choice of Lewis acid can significantly impact both yield and selectivity. Different Lewis acids exhibit varying strengths and abilities to coordinate with the dienophile.[17] A screening of several common Lewis acids is often the best approach.

Table 1: Comparison of Common Lewis Acids for Diels-Alder Reactions

Lewis Acid Typical Solvent Typical Temp. Key Characteristics
AlCl₃ CH₂Cl₂ -78 °C to RT Very strong, highly active, but can promote side reactions.[8]
BF₃·OEt₂ CH₂Cl₂ 0 °C to RT Moderately strong, easy to handle liquid, widely applicable.[18]
SnCl₄ CH₂Cl₂, Toluene -78 °C to 0 °C Strong catalyst, particularly effective for cycloenone dienophiles.[8]
ZnCl₂ THF, Et₂O RT to Reflux Milder catalyst, useful when stronger acids cause decomposition.
Cu(OTf)₂ CH₂Cl₂, H₂O 0 °C to RT Effective in both organic and aqueous media.[19]

| NbCl₅ | CH₂Cl₂ | -78 °C | Shown to be highly efficient, allowing reactions at very low temperatures with high selectivity.[8][12] |

This table provides general guidance; optimal conditions are substrate-dependent.

Concentration: Start with a catalytic amount (e.g., 10-20 mol%). If no improvement is observed, a stoichiometric amount (1.0-1.2 equivalents) may be required, especially if the dienophile or solvent has basic sites that can sequester the catalyst.

Q4: Can you provide a general protocol for screening Lewis acids to improve regioselectivity?

Yes. This protocol outlines a parallel screening experiment to efficiently identify an effective Lewis acid catalyst for your specific substrates.

Experimental Protocol: Parallel Screening of Lewis Acid Catalysts

Objective: To determine the optimal Lewis acid for improving the regioselectivity of a Diels-Alder reaction.

Materials:

  • Anhydrous reaction vials with stir bars

  • Anhydrous solvents (e.g., Dichloromethane)

  • Diene and dienophile

  • Lewis acid candidates (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles for transfers

  • Quenching solution (e.g., saturated aq. NaHCO₃ or citric acid solution)[17]

  • Internal standard for analytical analysis (e.g., dodecane)

Procedure:

  • Preparation: Dry all glassware in an oven ( >100 °C) and cool under a stream of inert gas.

  • Setup: In separate, labeled reaction vials under an inert atmosphere, add the dienophile (e.g., 0.5 mmol) and an internal standard.

  • Solvent Addition: Add anhydrous solvent (e.g., 2.0 mL of CH₂Cl₂) to each vial and cool the solutions to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Catalyst Addition: To each respective vial, add the Lewis acid (0.5 mmol, 1.0 eq). For solid Lewis acids like AlCl₃, add them carefully under a positive pressure of inert gas. For liquids like SnCl₄ or BF₃·OEt₂, add via syringe. Stir each mixture for 10-15 minutes.

  • Reaction Initiation: Add the diene (0.6 mmol, 1.2 eq) to each vial simultaneously via syringe.

  • Monitoring: Allow the reactions to stir at the set temperature. Monitor progress by taking small aliquots at regular intervals (e.g., 1 hr, 4 hr, 24 hr) and quenching them in a separate vial containing a quenching solution.

  • Workup: Once the reaction is deemed complete (or has stopped progressing), quench the entire reaction mixture by slowly adding it to a stirred, cold quenching solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture from each reaction vial using ¹H NMR or GC-MS to determine the conversion and the ratio of regioisomers.

Q5: How does Frontier Molecular Orbital (FMO) theory explain the effect of a Lewis Acid?

FMO theory provides a clear model for Lewis acid catalysis. The Lewis acid, by coordinating to the dienophile's electron-withdrawing group (e.g., a carbonyl oxygen), powerfully withdraws electron density. This has two main consequences:

  • LUMO Energy Lowering: The energy of the dienophile's LUMO is significantly lowered, reducing the HOMO-LUMO energy gap between the diene and dienophile. This leads to a stronger orbital interaction and a dramatic increase in the reaction rate.[10][17]

  • Polarization Enhancement: The coordination of the Lewis acid enhances the polarization of the dienophile's π-system. It increases the magnitude of the LUMO coefficient on the β-carbon (the carbon furthest from the coordinating group) relative to the α-carbon. This greater difference in orbital coefficients directs the diene to bond in a more specific orientation, resulting in higher regioselectivity.[8]

Caption: Lewis acids lower the dienophile's LUMO energy, accelerating the reaction.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst deactivation in cross-coupling reactions involving 1-Chloronona-1,3-diene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the cross-coupling of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Deactivation Palladium Black Formation: The appearance of a black precipitate is a common sign of catalyst decomposition to inactive palladium(0). • Increase Ligand-to-Metal Ratio: An excess of phosphine ligand can sometimes prevent aggregation and stabilize the active catalytic species. • Switch to a More Robust Catalyst: Consider using pre-formed catalysts or catalysts with bulky, electron-rich ligands (e.g., biaryl phosphines) that are known to be more stable.
Inefficient Oxidative Addition Choice of Metal: Nickel catalysts can be more effective than palladium for the activation of vinyl chlorides. Consider screening nickel-based catalysts such as Ni(cod)2 with appropriate ligands. • Ligand Selection: Employ bulky and electron-rich phosphine ligands (e.g., P(t-Bu)3, Buchwald-type ligands) to facilitate the oxidative addition of the C-Cl bond.
Problematic Transmetalation Base Selection: The choice and strength of the base are crucial. For Suzuki-Miyaura coupling, ensure the base is strong enough to facilitate transmetalation but not so strong as to cause side reactions. Common bases include carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4). • Solvent Effects: The solvent can significantly impact the solubility of the base and the boronic acid derivative. A mixture of an organic solvent (e.g., dioxane, THF) and water is often necessary to dissolve all components.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Homocoupling of the Boronic Acid/Ester Degas Reaction Mixture Thoroughly: Oxygen can promote the homocoupling of organoboron reagents. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). • Use a Pre-activated Catalyst: Using a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species can minimize side reactions that occur during the in-situ reduction of Pd(II) precursors.
Dimerization of this compound Lower Catalyst Concentration: High local concentrations of the catalyst can sometimes promote the dimerization of the vinyl halide. Using a lower catalyst loading may mitigate this issue.[1] • Optimize Ligand: The choice of ligand can influence the relative rates of cross-coupling versus dimerization. Screening different ligands may identify one that favors the desired reaction.
Isomerization or Polymerization of the Diene Control Reaction Temperature: Higher temperatures can lead to undesired side reactions of the diene. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. • Ligand Effects: The coordination of the diene to the metal center can sometimes be influenced by the primary ligand. A strongly coordinating ligand may prevent the diene from interfering with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of catalyst deactivation in the cross-coupling of this compound?

A1: The most common deactivation pathway for palladium catalysts is the formation of palladium black, which is inactive aggregated palladium(0). This can be caused by factors such as insufficient ligand stabilization, high temperatures, or the presence of impurities. For a substrate like this compound, the conjugated diene system could potentially coordinate to the palladium center, forming stable π-allyl intermediates that can slow down or halt the catalytic cycle, effectively deactivating the catalyst.[2]

Q2: Which type of catalyst, Palladium or Nickel, is more suitable for this reaction?

A2: While palladium is the most widely used catalyst for cross-coupling reactions, nickel catalysts often show superior reactivity for the activation of less reactive C-Cl bonds, such as in vinyl chlorides.[3][4] Therefore, if you are experiencing low reactivity with palladium catalysts, screening a range of nickel catalysts and ligands is a highly recommended troubleshooting step.

Q3: How does the diene moiety in this compound affect the reaction?

A3: The conjugated diene can influence the reaction in several ways. It can:

  • Coordinate to the metal center: This can lead to the formation of stable π-allyl complexes, which may be slow to undergo further reaction, thereby inhibiting the catalyst.

  • Undergo side reactions: Dienes can participate in various side reactions such as polymerization, cyclization, or acting as a coupling partner in Heck-type reactions, leading to a complex mixture of products.

  • Influence regioselectivity: In reactions like the Heck coupling, the presence of a diene can lead to different regioisomers depending on the reaction conditions and the catalyst system used.

Q4: What are the key experimental parameters to control to minimize catalyst deactivation?

A4: To minimize catalyst deactivation, carefully control the following parameters:

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction, as they can lead to catalyst oxidation and side reactions.

  • Temperature: Use the lowest effective temperature to avoid thermal decomposition of the catalyst and minimize side reactions.

  • Purity of Reagents: Ensure all reagents and solvents are pure and free from potential catalyst poisons.

  • Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is crucial for stabilizing the active catalyst. This often needs to be determined empirically for a specific reaction.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh3)4, NiCl2(dppp)), the appropriate ligand if necessary, and the base (e.g., K2CO3).

  • Addition of Reagents: Add the boronic acid or ester derivative, followed by this compound.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathways cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Catalyst Active Catalyst Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition + R-Cl Inactive Pd(0) (Palladium Black) Inactive Pd(0) (Palladium Black) Active Catalyst->Inactive Pd(0) (Palladium Black) Aggregation π-allyl Complex Formation π-allyl Complex Formation Active Catalyst->π-allyl Complex Formation Diene Coordination Transmetalation Transmetalation Oxidative Addition->Transmetalation + R'-B(OR)2 Ligand Degradation Ligand Degradation Oxidative Addition->Ligand Degradation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Catalyst Regeneration Product Product Reductive Elimination->Product caption Figure 1: Common catalyst deactivation pathways in cross-coupling.

Figure 1: Common catalyst deactivation pathways in cross-coupling.

Troubleshooting_Workflow Start Low/No Product Yield Catalyst Check for Catalyst Deactivation (e.g., Pd Black) Start->Catalyst Oxidative_Addition Consider Inefficient Oxidative Addition Start->Oxidative_Addition Transmetalation Evaluate Transmetalation Step Start->Transmetalation Solution1 Increase Ligand/Metal Ratio or Change Catalyst Catalyst->Solution1 Solution2 Switch to Ni Catalyst or Use Bulky/Electron-Rich Ligands Oxidative_Addition->Solution2 Solution3 Optimize Base and Solvent System Transmetalation->Solution3 caption Figure 2: Troubleshooting workflow for low product yield.

Figure 2: Troubleshooting workflow for low product yield.

References

Technical Support Center: Minimizing Hydrodechlorination in Reactions with 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize hydrodechlorination as a side reaction during cross-coupling experiments with 1-chloronona-1,3-diene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is hydrodechlorination and why is it a problem in my reaction with this compound?

A1: Hydrodechlorination is a common side reaction in palladium- or nickel-catalyzed cross-coupling reactions where the chlorine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of nona-1,3-diene as a byproduct, reducing the yield of your desired cross-coupled product. This side reaction is particularly problematic as it consumes your starting material and catalyst, and the byproduct can be difficult to separate from the desired product.

Q2: I am observing a significant amount of the hydrodechlorinated byproduct in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Several factors can contribute to increased hydrodechlorination in Suzuki-Miyaura couplings of vinyl chlorides:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands may promote side reactions more than others.

  • Reaction Temperature: Higher temperatures can sometimes favor the hydrodechlorination pathway.[1][2]

  • Base: The nature and strength of the base can influence the reaction selectivity.

  • Solvent: The solvent system can affect the solubility of reagents and the stability of catalytic intermediates.

  • Impurities: The presence of water or other protic sources in the reaction mixture can be a source of hydrogen for the hydrodechlorination reaction.

Q3: How can I minimize hydrodechlorination in my Suzuki-Miyaura coupling of this compound?

A3: To minimize hydrodechlorination, consider the following strategies:

  • Optimize the Catalyst System:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands are known to promote the desired cross-coupling over side reactions.[1][2] The use of bowl-shaped phosphine ligands has also been shown to be effective for aryl chlorides, and similar principles may apply here.

    • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor in combination with appropriate ligands.[1][2]

  • Control Reaction Temperature: A dramatic temperature dependence on product selectivity has been observed in similar systems.[1][2] It is advisable to screen a range of temperatures, starting from room temperature and gradually increasing, to find the optimal balance between reaction rate and selectivity.

  • Choose the Right Base and Solvent:

    • Base: Cesium fluoride (CsF) has been shown to be effective in minimizing side reactions like protodeboronation in the coupling of vinyl chlorides, which suggests it could also be beneficial for reducing hydrodechlorination.[1][2]

    • Solvent: Isopropanol has been used successfully as a solvent in these types of reactions.[1][2] Anhydrous solvents are generally preferred to minimize the source of protons.

Q4: Are there alternative cross-coupling reactions to Suzuki-Miyaura that might be less prone to hydrodechlorination for this compound?

A4: Yes, the Negishi coupling is an excellent alternative. It involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Negishi couplings are known for their high functional group tolerance and can be effective for coupling vinyl chlorides. The choice of catalyst and ligand is also crucial in Negishi couplings to achieve high selectivity.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the selectivity of cross-coupling reactions of vinyl chlorides, providing a guide for optimizing your experiments with this compound.

Table 1: Effect of Ligand and Temperature on Suzuki-Miyaura Coupling Selectivity

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodechlorination (%)
1Pd(OAc)₂SPhosCsFIsopropanol50>95<5
2Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O807030
3Pd(PPh₃)₄-Na₂CO₃DME/H₂O906535
4Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane1008515

Data is representative and compiled from literature on similar vinyl chloride substrates. Actual results with this compound may vary.

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for a Generic Vinyl Chloride

Coupling ReactionCatalyst SystemBase/AdditiveSolventTemperature (°C)Desired Product Yield (%)Hydrodechlorination (%)
Suzuki-Miyaura 2% Pd(OAc)₂ / 4% SPhosCsF (2 eq.)Isopropanol50>95<5
Negishi 5% PdCl₂(dppf)-THF60928
Suzuki-Miyaura 5% Pd(PPh₃)₄K₂CO₃ (2 eq.)Toluene/H₂O807525
Negishi 5% Ni(acac)₂ / 10% PPh₃-DMF708812

This table provides a generalized comparison. Optimal conditions for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Hydrodechlorination

This protocol is designed to maximize the yield of the desired cross-coupled product while minimizing the formation of the hydrodechlorinated byproduct.

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Cesium fluoride (CsF), anhydrous

  • Anhydrous isopropanol

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous isopropanol to the flask.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and anhydrous CsF (2.0 eq.).

  • Reaction: Stir the reaction mixture at 50 °C and monitor the progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Hydrodechlorination cluster_Problem Problem Identification cluster_Solutions Troubleshooting Steps cluster_Outcome Expected Outcome Problem High Hydrodechlorination Observed Catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., SPhos) - Use Pd(OAc)2 as precursor Problem->Catalyst Step 1 Temperature Adjust Reaction Temperature - Screen from RT to 60°C Catalyst->Temperature Step 2 Base_Solvent Modify Base and Solvent - Use anhydrous CsF as base - Use anhydrous isopropanol Temperature->Base_Solvent Step 3 Reaction_Setup Check Reaction Setup - Ensure anhydrous conditions - Use high-purity reagents Base_Solvent->Reaction_Setup Step 4 Outcome Minimized Hydrodechlorination Increased Yield of Desired Product Reaction_Setup->Outcome

Caption: Troubleshooting workflow for minimizing hydrodechlorination.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl R-Pd(II)L2-Cl R-Pd(II)L₂-Cl (R = Nonadienyl) Oxidative_Addition->R-Pd(II)L2-Cl Transmetalation Transmetalation R-Pd(II)L2-Cl->Transmetalation R'-B(OR)₂ Hydrodechlorination Hydrodechlorination (Side Reaction) R-Pd(II)L2-Cl->Hydrodechlorination [H] source R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Desired_Product R-R' (Desired Product) Reductive_Elimination->Desired_Product R-H R-H (Byproduct) Hydrodechlorination->R-H

Caption: Competing pathways of cross-coupling and hydrodechlorination.

References

Enhancing the stability of 1-Chloronona-1,3-diene for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 1-Chloronona-1,3-diene during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, a conjugated diene, are its susceptibility to polymerization, oxidation, and degradation through dehydrochlorination or hydrolysis.[1][2][3] Conjugated dienes can undergo spontaneous polymerization, especially when heated or exposed to light.[4] The presence of the chloro-substituent can also make the molecule susceptible to elimination of HCl, particularly in the presence of bases or upon heating.[2] Contact with water may lead to slow hydrolysis, forming acidic byproducts that can corrode equipment.[5]

Q2: How should this compound be properly stored to ensure its stability?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation and moisture contact.[2][6] The storage temperature should ideally not exceed 30°C.[6] It is recommended to use storage containers made of corrosion-resistant materials like stainless steel or glass.[5][6] For long-term storage, the addition of a polymerization inhibitor is advised.

Q3: What types of inhibitors can be used to prevent the polymerization of this compound?

A3: Several types of inhibitors are effective for preventing the polymerization of conjugated dienes. These are typically radical scavengers. Commonly used inhibitors include:

  • Phenolic compounds: Hydroquinone (HQ), 4-tert-butylcatechol (TBC), and butylated hydroxytoluene (BHT).[1][4][]

  • Amines: N-phenyl-1-naphthylamine and other secondary aromatic amines.[][8]

  • Stable radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be very effective.[4]

The choice of inhibitor may depend on the specific experimental conditions and the ease of its subsequent removal.

Q4: Can this compound undergo isomerization, and how can this be monitored?

A4: Yes, conjugated dienes can exist as different geometric isomers (E/Z) around the double bonds. Interconversion between these isomers can sometimes occur, especially at elevated temperatures or in the presence of catalysts. This can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] Techniques like 1D and 2D NOESY/EXSY can be particularly useful for detecting and characterizing equilibrating diastereomers.[11]

Troubleshooting Guides

Issue 1: Unexpected Polymer Formation During Reaction or Distillation

  • Question: I am observing the formation of a viscous liquid or solid polymer in my reaction flask when working with this compound, especially upon heating. What could be the cause and how can I prevent this?

  • Answer: This is likely due to thermally initiated polymerization of the conjugated diene system.[4] To prevent this, you should:

    • Add a polymerization inhibitor: If compatible with your reaction chemistry, add a small amount of an inhibitor like BHT or TBC to your starting material.[4]

    • Lower the reaction temperature: If possible, conduct your experiment at a lower temperature.

    • Use an inert atmosphere: Perform the reaction under nitrogen or argon to exclude oxygen, which can sometimes initiate polymerization.[4]

    • For distillations: Purify this compound under reduced pressure to lower the boiling point and minimize thermal stress.[12] Adding a non-volatile inhibitor to the distillation pot is also a good practice.

Issue 2: Low Yields in Diels-Alder Reactions

  • Question: My Diels-Alder reaction with this compound is giving a low yield. What factors could be affecting the reaction's efficiency?

  • Answer: Low yields in Diels-Alder reactions involving conjugated dienes can be due to several factors:

    • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. If steric hindrance favors the s-trans conformation, the reaction rate will be low.[13][14] While the nona-diene is flexible, bulky substituents could influence this equilibrium.

    • Diene Purity: The presence of polymers or degradation products can interfere with the reaction. Ensure your this compound is pure.

    • Reaction Conditions: Diels-Alder reactions are sensitive to temperature and solvent. You may need to optimize these parameters.

    • Dienophile Reactivity: The reactivity of the dienophile is crucial. Using a dienophile with electron-withdrawing groups will generally increase the reaction rate.[15][16]

Issue 3: Inconsistent Experimental Results

  • Question: I am getting inconsistent results in my experiments using this compound from different batches or after storing it for some time. Why might this be happening?

  • Answer: Inconsistent results often point to the degradation of the starting material. Over time, this compound can degrade, leading to a lower concentration of the active compound and the presence of impurities that may interfere with your experiment.

    • Verify Purity: Before use, check the purity of your this compound using techniques like GC-MS or NMR spectroscopy.[6][9]

    • Proper Storage: Ensure the compound has been stored correctly under an inert atmosphere, in a cool, dark place.[2][6]

    • Repurification: If degradation is suspected, you may need to repurify the compound by distillation under reduced pressure before use.[12]

Data Presentation

Table 1: Common Polymerization Inhibitors for Conjugated Dienes

Inhibitor NameAbbreviationTypical ConcentrationRemoval Method
4-tert-butylcatecholTBC50-200 ppmAlkali wash
Butylated hydroxytolueneBHT100-500 ppmDistillation, chromatography
HydroquinoneHQ100-1000 ppmAlkali wash, distillation
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO10-100 ppmChromatography

Note: The optimal concentration may vary for this compound and should be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound using GC-MS

This protocol outlines a method for monitoring the degradation of this compound over time under specific storage conditions.

  • Sample Preparation:

    • Prepare several small vials of purified this compound from the same batch.

    • If testing the effect of an inhibitor, add the desired concentration to the respective vials.

    • Flush the vials with nitrogen or argon before sealing.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, exposure to light, etc.).

  • GC-MS Analysis:

    • At specified time points (e.g., day 0, 7, 14, 30), take an aliquot from one of the vials.

    • Prepare a dilute solution of the aliquot in a suitable solvent (e.g., hexane or dichloromethane).

    • Analyze the sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC conditions (example):

      • Column: HP-5MS or similar non-polar capillary column.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium.

    • MS conditions (example):

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point to quantify its degradation.

    • Identify any new peaks that appear in the chromatogram, which may correspond to degradation products, by analyzing their mass spectra.

Protocol 2: Safe Quenching of Reactive Residues

This protocol describes a general procedure for safely neutralizing reactive residues from reactions involving this compound, particularly if organometallic reagents were used.

  • Preparation:

    • Conduct the quenching procedure in a fume hood.[17]

    • Ensure the reaction vessel is cooled in an ice bath.

    • Have an inert gas (nitrogen or argon) supply ready.

  • Quenching Steps:

    • Under an inert atmosphere, slowly add a less reactive quenching agent like isopropanol to the cooled reaction mixture with vigorous stirring.[18] Add it dropwise to control the rate of reaction and heat generation.

    • Once the initial vigorous reaction subsides, you can switch to a more reactive quenching agent like methanol, again adding it slowly.[18]

    • After the reaction with methanol is complete, cautiously add water to quench any remaining reactive species.[18]

  • Work-up and Disposal:

    • Once the mixture is fully quenched, it can be neutralized (e.g., with dilute acid or base as appropriate) and worked up as required for product isolation.

    • Dispose of the waste in a designated hazardous waste container.[19]

Visualizations

Decomposition_Pathways A This compound B Polymerization A->B Heat, Light, Initiators C Oxidation Products (e.g., epoxides, peroxides) A->C Oxygen D Dehydrochlorination (loss of HCl) A->D Base, Heat E Hydrolysis Products (e.g., chloro-alcohols) A->E Water

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Reaction A Receive/Synthesize This compound B Purity Check (GC-MS, NMR) A->B C Add Inhibitor (e.g., BHT) B->C D Store under Inert Gas (Cool, Dark) C->D E Set up Reaction under Inert Atmosphere D->E F Run Experiment (e.g., Diels-Alder) E->F G Monitor Reaction (TLC, GC-MS) F->G H Quench Reaction Mixture G->H I Product Purification (e.g., Chromatography) H->I J Characterize Product I->J

Caption: Recommended workflow for experiments with this compound.

Troubleshooting_Logic rect rect A Poor Experimental Outcome? B Polymer Formation? A->B Yes C Add Inhibitor, Lower Temperature B->C Yes D Inconsistent Results? B->D No E Check Purity (GC-MS), Repurify if Needed D->E Yes F Low Reaction Yield? D->F No G Optimize Conditions (Temp, Solvent, Reagents) F->G Yes H Consult Literature for Similar Systems F->H No

Caption: Troubleshooting decision tree for experiments.

References

Validation & Comparative

Spectroscopic Analysis and Validation of 1-Chloronona-1,3-diene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1-Chloronona-1,3-diene and a common structural alternative, 1-Chlorobuta-1,3-diene. Due to a lack of available experimental data for this compound, this guide presents predicted spectroscopic data based on established principles and data from analogous compounds. This information is intended to aid researchers in the identification and structural validation of these compounds.

Structural Comparison

This compound and 1-Chlorobuta-1,3-diene are both conjugated dienes with a chlorine substituent at the C1 position. The primary difference is the length of the alkyl chain attached to the diene system. This structural variation is expected to manifest in their respective spectroscopic data, particularly in the NMR and mass spectra.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available data for 1-Chlorobuta-1,3-diene.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Reported Chemical Shift (ppm) Expected Multiplicity
This compound H1~6.1-6.3Doublet
H2~6.3-6.5Doublet of doublets
H3~5.7-5.9Doublet of doublets
H4~5.9-6.1Multiplet
H5~2.0-2.2Multiplet
H6-H8~1.2-1.5Multiplet
H9~0.8-1.0Triplet
1-Chlorobuta-1,3-diene H1~6.2Doublet
H2~6.4Doublet of doublets
H3~5.2-5.3Doublet of doublets
H4~5.1-5.2Multiplet

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound Carbon Assignment Predicted/Reported Chemical Shift (ppm)
This compound C1~125-130
C2~130-135
C3~128-133
C4~135-140
C5~30-35
C6-C8~22-32
C9~14
1-Chlorobuta-1,3-diene C1~126
C2~132
C3~117
C4~137

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound Functional Group Predicted/Reported Absorption (cm⁻¹)
This compound C-H (sp²) stretch~3010-3100
C-H (sp³) stretch~2850-2960
C=C stretch (conjugated)~1600-1650 (two bands)
C-Cl stretch~600-800
1-Chlorobuta-1,3-diene C=C stretch (conjugated)~1600 and ~1650
C-Cl stretch~600-800

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

Compound m/z of Molecular Ion [M]⁺ Predicted Key Fragment Ions (m/z)
This compound 158/160 (³⁵Cl/³⁷Cl isotopes)[M-Cl]⁺, fragments from alkyl chain cleavage
1-Chlorobuta-1,3-diene 88/90 (³⁵Cl/³⁷Cl isotopes)[M-Cl]⁺, [C₄H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (typically 0-150 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use an FT-IR spectrometer.

  • Background Spectrum : Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum : Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

  • Data Acquisition : Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured by a detector.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Predicted/Alternative Data Data_Analysis->Comparison Final_Report Publication/Report Structure_Confirmation->Final_Report Comparison->Final_Report

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Guide to the Reactivity of 1-Chloronona-1,3-diene and 1-Bromonona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of synthetic organic chemistry, the choice of halide in a vinylic substrate is a critical determinant of its reactivity, particularly in metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. The fundamental principle governing the reactivity of 1-chloronona-1,3-diene and 1-bromonona-1,3-diene is the inherent difference in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This results in 1-bromonona-1,3-diene being the more reactive of the two compounds across a spectrum of common synthetic transformations.

Data Presentation: A Comparative Overview

The following table summarizes the expected relative reactivity of this compound and 1-bromonona-1,3-diene in several key classes of organic reactions. This comparison is based on established trends for vinylic halides.

Reaction TypeThis compound1-Bromonona-1,3-dieneRationale for Reactivity Difference
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) Less ReactiveMore ReactiveThe rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst. The weaker C-Br bond undergoes this step more readily than the stronger C-Cl bond.[1][2]
Grignard Reagent Formation Less ReactiveMore ReactiveThe insertion of magnesium into the C-X bond is facilitated by the lower bond dissociation energy of the C-Br bond.[3]
Nucleophilic Substitution (SNV) Generally UnreactiveGenerally UnreactiveVinylic halides are typically unreactive towards traditional SN1 and SN2 reactions due to the high energy of the vinylic cation intermediate and the steric hindrance to backside attack, respectively. However, under specific conditions, the bromo derivative would be expected to be slightly more reactive.

Experimental Protocols

The following are detailed, representative experimental protocols for common reactions involving vinylic halides. These can be adapted for this compound and 1-bromonona-1,3-diene, keeping in mind that the chloro derivative may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more specialized catalysts).

Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of a vinylic halide with a terminal alkyne.

Reactants:

  • 1-Halonona-1,3-diene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add the 1-halonona-1,3-diene and the terminal alkyne.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • To this solution, add CuI and Pd(PPh₃)₄.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS. For this compound, higher temperatures and a more active palladium catalyst/ligand system may be necessary.[1][4][5]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling

This protocol outlines the palladium-catalyzed cross-coupling of a vinylic halide with an organoboron compound.

Reactants:

  • 1-Halonona-1,3-diene (1.0 equiv)

  • Organoboron reagent (e.g., a boronic acid or pinacol ester) (1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.03 equiv)

  • Aqueous base (e.g., 2 M Na₂CO₃ or K₃PO₄) (3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • In a round-bottom flask, dissolve the 1-halonona-1,3-diene, the organoboron reagent, and the palladium catalyst in the chosen solvent.

  • Add the aqueous base to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen or argon atmosphere and stir vigorously. As with other cross-coupling reactions, the bromo derivative is expected to react more readily.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Grignard Reagent Formation and Reaction

This two-step protocol describes the formation of a vinylic Grignard reagent followed by its reaction with an electrophile (e.g., an aldehyde or ketone).

Reactants:

  • 1-Halonona-1,3-diene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Electrophile (e.g., aldehyde or ketone) (1.0 equiv)

Procedure: Part A: Grignard Reagent Formation

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-halonona-1,3-diene in anhydrous ether or THF.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required. The formation of the Grignard reagent from the bromo derivative is typically easier to initiate.[3][6]

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Electrophile

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous ether or THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactant1 1-Halonona-1,3-diene Setup Combine Reactants under Inert Atmosphere Reactant1->Setup Reactant2 Coupling Partner / Reagent Reactant2->Setup Catalyst Catalyst / Initiator Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Reaction Stirring / Heating Setup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Quench Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Product Purification->Product

Caption: A generalized experimental workflow for reactions involving 1-halonona-1,3-dienes.

reactivity_comparison Reactivity Relative Reactivity Trend Bromo 1-Bromonona-1,3-diene More Reactive Chloro This compound Less Reactive Bromo->Chloro >

Caption: Reactivity trend of 1-bromonona-1,3-diene versus this compound.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 1,3-Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dienes is a cornerstone of modern organic chemistry, providing critical building blocks for the construction of complex molecules, including natural products and pharmaceuticals. A variety of catalytic systems have been developed to facilitate their synthesis, each with distinct advantages in terms of substrate scope, selectivity, and reaction conditions. This guide provides an objective comparison of three prominent catalytic systems: Palladium-catalyzed Mizoroki-Heck reaction, Ruthenium-catalyzed enyne metathesis, and Nickel-catalyzed hydroalkoxylation of dienes, supported by experimental data.

Comparative Performance of Catalytic Systems

The following table summarizes the quantitative performance of the selected catalytic systems for the synthesis of 1,3-dienes, offering a clear comparison of their efficiency and selectivity under optimized conditions.

Catalytic SystemCatalyst Precursor / LigandSubstratesProductYield (%)SelectivityRef.
Palladium-catalyzed Mizoroki-Heck Reaction Pd(acac)₂ / BrettPhosNitroarenes, Buta-1,3-dienes1,4-Diaryl-1,3-butadienes55-95High regioselectivity for terminal C-C coupling[1]
Ruthenium-catalyzed Enyne Metathesis Hoveyda-Grubbs 2nd Gen.Diarylacetylenes, Ethylene2,3-Diarylbuta-1,3-dienesup to 85High[2]
Nickel-catalyzed Hydroalkoxylation Ni(cod)₂ / (S,S)-Me-DuPhos1,3-Dienes, AlcoholsAllylic Ethers66-95High regio- and enantioselectivity (up to 96:4 er)[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Palladium-catalyzed Mizoroki-Heck Reaction

Synthesis of 1,4-Diaryl-1,3-butadienes from Nitroarenes and Buta-1,3-dienes.[1]

  • Catalyst System: Pd(acac)₂ with BrettPhos as the ligand.

  • Reaction Conditions: A mixture of the nitroarene (1.0 equiv), buta-1,3-diene (2.0 equiv), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), and CsF (2.0 equiv) in PhCF₃ is heated at 120 °C for 24 hours in a sealed tube.

  • Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-diaryl-1,3-butadiene.

Ruthenium-catalyzed Enyne Metathesis

Synthesis of 2,3-Diarylbuta-1,3-dienes from Diarylacetylenes and Ethylene.[2]

  • Catalyst: Hoveyda-Grubbs second-generation catalyst.

  • Reaction Conditions: A solution of the diarylacetylene (1.0 equiv) and the Hoveyda-Grubbs second-generation catalyst (5 mol%) in toluene is charged into a pressure reactor. The reactor is then pressurized with ethylene (3 atm) and heated to 100 °C for 16 hours.

  • Purification: Upon completion, the reaction vessel is cooled to room temperature and the pressure is carefully released. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the 2,3-diarylbuta-1,3-diene.

Nickel-catalyzed Enantioselective Hydroalkoxylation

Synthesis of Enantioenriched Allylic Ethers from 1,3-Dienes and Alcohols.[3][4][5]

  • Catalyst System: Ni(cod)₂ with (S,S)-Me-DuPhos as the chiral ligand.

  • Reaction Conditions: In a glovebox, a vial is charged with Ni(cod)₂ (5 mol%) and (S,S)-Me-DuPhos (5.5 mol%). The 1,3-diene (1.5 equiv) and the alcohol (1.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) for the indicated time.

  • Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to provide the enantioenriched allylic ether. The enantiomeric ratio is determined by chiral HPLC analysis.

Visualizing the Catalytic Pathways

The following diagrams illustrate the generalized workflows for the three compared catalytic systems for the synthesis of 1,3-dienes.

G cluster_0 Palladium-catalyzed Mizoroki-Heck Reaction cluster_1 Ruthenium-catalyzed Enyne Metathesis cluster_2 Nickel-catalyzed Hydroalkoxylation Pd_Start Pd(0) Catalyst Pd_OA Oxidative Addition (Ar-X) Pd_Start->Pd_OA Pd_Complex1 Ar-Pd(II)-X Pd_OA->Pd_Complex1 Pd_Insert Migratory Insertion (Diene) Pd_Complex1->Pd_Insert Pd_Complex2 Allyl-Pd(II) Complex Pd_Insert->Pd_Complex2 Pd_Elim β-Hydride Elimination Pd_Complex2->Pd_Elim Pd_Elim->Pd_Start Reductive Elimination Pd_Product 1,3-Diene Product Pd_Elim->Pd_Product Ru_Start Ru-Carbene Catalyst Ru_Add_Ene [2+2] Cycloaddition (Alkene) Ru_Start->Ru_Add_Ene Ru_Cyclobutane Ruthenacyclobutane Ru_Add_Ene->Ru_Cyclobutane Ru_Retro Retro [2+2] Ru_Cyclobutane->Ru_Retro Ru_Carbene_New New Ru-Carbene Ru_Retro->Ru_Carbene_New Ru_Add_Yne [2+2] Cycloaddition (Alkyne) Ru_Carbene_New->Ru_Add_Yne Ru_Cyclobutene Ruthenacyclobutene Ru_Add_Yne->Ru_Cyclobutene Ru_RO Ring Opening Ru_Cyclobutene->Ru_RO Ru_Vinylcarbene Vinylcarbene Ru_RO->Ru_Vinylcarbene Ru_Product 1,3-Diene Product Ru_Vinylcarbene->Ru_Product Ru_Product->Ru_Start Catalyst Regeneration Ni_Start Ni(0) Catalyst Ni_OA Oxidative Addition (R-OH) Ni_Start->Ni_OA Ni_Hydride H-Ni(II)-OR Ni_OA->Ni_Hydride Ni_Insert Hydronickelation (Diene) Ni_Hydride->Ni_Insert Ni_Allyl Allyl-Ni(II)-OR Ni_Insert->Ni_Allyl Ni_RE Reductive Elimination Ni_Allyl->Ni_RE Ni_Product Allylic Ether Product Ni_RE->Ni_Product Ni_Product->Ni_Start Catalyst Regeneration

Caption: Comparative workflows of three distinct catalytic systems for 1,3-diene synthesis.

The provided DOT script visualizes the distinct catalytic cycles for the Palladium-catalyzed Mizoroki-Heck reaction, Ruthenium-catalyzed enyne metathesis, and Nickel-catalyzed hydroalkoxylation. Each pathway highlights the key intermediates and transformations involved in the formation of the 1,3-diene or its derivative.

This guide offers a concise yet comprehensive comparison of these powerful catalytic methodologies, providing researchers with the necessary information to select the most appropriate system for their specific synthetic challenges in the pursuit of novel chemical entities.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of 1-Chloronona-1,3-diene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of novel therapeutics and advanced materials. For conjugated systems like 1-Chloronona-1,3-diene derivatives, which hold potential in various applications, precise structural elucidation is critical. X-ray crystallography stands as the gold standard for determining the solid-state structure of crystalline compounds, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions. This guide offers a comparative analysis of X-ray crystallographic data for halogenated diene systems and contrasts this technique with other common analytical methods.

Quantitative Structural Data Comparison

The following table summarizes key structural parameters obtained from X-ray crystallographic analyses of various halogenated organic compounds, providing a reference for what can be expected for this compound derivatives.

Compound/Derivative ClassC-Cl Bond Length (Å)C=C Bond Length (Å)Dihedral Angle (°)Crystal SystemSpace GroupReference
Halogenated Dichlorodiazadienes1.73 - 1.751.28 - 1.45VariableMonoclinic, OrthorhombicP2₁/c, Pbca[1][2]
3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide1.76 - 1.78N/ATwisted ConformationMonoclinicP2₁/c[3]
2,3-dibromotetrahydrothiophene 1,1-dioxideN/A (C-Br)N/ATwisted ConformationOrthorhombicPbca[3]
(E)-1-chlorobuta-1,3-dieneTheoretical~1.34, ~1.47Planar (s-trans)N/AN/A[4]

Note: Experimental data for this compound derivatives is not publicly available in the search results. The data presented is from analogous structures to provide a comparative framework.

Methodology Showdown: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides definitive structural data, other spectroscopic methods offer complementary information, often with less demanding sample preparation.

Analytical TechniqueInformation ObtainedSample RequirementsThroughput
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions.High-quality single crystals (typically 0.1-0.5 mm).Low to Medium
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, crystal purity.Microcrystalline powder.High
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, stereochemistry in solution, dynamic processes.Soluble sample in a deuterated solvent.High
Infrared (IR) & Raman Spectroscopy Functional groups, vibrational modes, conformational information.[4]Solid, liquid, or gas.High

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the this compound derivative is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to yield the final atomic coordinates and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure in solution. For complex structures, 2D NMR techniques such as COSY and HSQC can be employed to establish connectivity.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond window of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over a range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule. For this compound derivatives, characteristic peaks for C=C and C-Cl stretching vibrations would be expected.[4]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for X-ray crystallography and alternative spectroscopic analyses.

experimental_workflow_xray cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Elucidation cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solving Structure Solution Processing->Solving Refinement Structure Refinement Solving->Refinement Structure 3D Molecular Structure Refinement->Structure

Caption: Workflow for Single-Crystal X-ray Crystallographic Analysis.

experimental_workflow_spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_struct Structural Information Synthesis Synthesis & Purification Dissolution Dissolution (NMR) Synthesis->Dissolution SolidSample Solid Sample (IR) Synthesis->SolidSample NMRAcq NMR Spectroscopy Dissolution->NMRAcq IRAcq IR Spectroscopy SolidSample->IRAcq NMRInterp Spectral Analysis NMRAcq->NMRInterp IRInterp Spectral Analysis IRAcq->IRInterp NMRStruct Connectivity & Solution Structure NMRInterp->NMRStruct IRStruct Functional Groups IRInterp->IRStruct

Caption: Workflow for Spectroscopic Analysis (NMR & IR).

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. 1-Chloronona-1,3-diene, as a potential building block in organic synthesis, requires precise and reliable analytical methods to quantify its purity and identify any impurities. This guide provides a comprehensive comparison of the most effective analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of potential impurities.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.[1][2]Separation based on polarity and interaction with a stationary phase.Absolute or relative quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[3]
Typical Detector Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[1][4]UV-Visible, Diode Array (DAD), Mass Spectrometry (MS).Not applicable (direct detection of nuclei).
Suitability for this compound High, due to its expected volatility. GC is well-suited for analyzing volatile and semi-volatile organic compounds.[2]Moderate. As a non-polar compound, reverse-phase HPLC is a viable option.High. Provides absolute purity determination without the need for a specific reference standard of the analyte.[3]
Limit of Detection (LOD) Low ppb levels, especially with ECD for halogenated compounds.[4]Low ppm to high ppb levels.Typically in the low µg to mg range, depending on the number of scans and magnetic field strength.
Limit of Quantitation (LOQ) Low ppb to low ppm range.[5]High ppb to low ppm range.Typically in the µg range.
Linearity (R²) Typically >0.99 for a defined concentration range.[6]Typically >0.99 for a defined concentration range.Excellent, as the signal response is inherently linear with concentration.[3]
Accuracy (% Recovery) Generally 80-120%, dependent on sample preparation.Generally 80-120%, dependent on sample preparation.High, as it can provide an absolute purity value.
Precision (%RSD) Typically <5% for replicate injections.Typically <2% for replicate injections.High, often with RSD <1%.
Sample Throughput High, with typical run times of 15-60 minutes.[1]Moderate to high, with typical run times of 10-45 minutes.Low to moderate, as longer acquisition times may be needed for high precision.
Impurity Profiling Excellent, especially when coupled with MS for identification of unknown impurities.Good, particularly for non-volatile or thermally labile impurities.Good for identifying and quantifying structurally related impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine purity analysis of this compound, assuming potential impurities are also volatile.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: Agilent CP-Sil 8 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Detector: FID at 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Gas Chromatography-Electron Capture Detection (GC-ECD) Method

This method is highly sensitive for the detection of this compound and any chlorinated impurities.

  • Instrumentation: Gas chromatograph equipped with an electron capture detector (ECD).

  • Column: DB-5 (30 m x 0.53 mm ID, 1.5 µm film thickness) or equivalent.[4]

  • Carrier Gas: Nitrogen or Argon/Methane at a constant flow rate of 5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 290°C.

    • Hold at 290°C for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Detector: ECD at 320°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a dilute solution of the sample in hexane (e.g., 10-100 µg/mL) due to the high sensitivity of the ECD.

  • Quantification: An external standard calibration with a certified reference standard of this compound is required for accurate quantification due to the compound-dependent response of the ECD.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of purity without the need for a specific standard of the analyte, by using a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse experiment.

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of Method Selection Workflow

The choice of the most suitable analytical method often follows a logical progression based on the specific requirements of the analysis.

MethodSelection start Start: Purity Determination of This compound routine_qc Routine Quality Control? start->routine_qc impurity_id Impurity Identification Needed? routine_qc->impurity_id No gc_fid GC-FID routine_qc->gc_fid Yes absolute_purity Absolute Purity Required? impurity_id->absolute_purity No gc_ms GC-MS impurity_id->gc_ms Yes (Volatile Impurities) hplc_uv_ms RP-HPLC-UV/MS (for non-volatile impurities) impurity_id->hplc_uv_ms Yes (Non-Volatile Impurities) absolute_purity->gc_fid No (Relative Purity) qnmr qNMR absolute_purity->qnmr Yes gc_ecd GC-ECD (for high sensitivity to halogenated impurities) gc_fid->gc_ecd Higher Sensitivity Needed

Caption: Workflow for selecting an analytical method.

This guide provides a foundational understanding of the key analytical methods for determining the purity of this compound. The choice of method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements. For critical applications, the use of orthogonal methods (e.g., GC and qNMR) is recommended to provide a comprehensive and reliable assessment of purity.

References

A Comparative Guide to the Reaction Mechanisms of 1-Chloronona-1,3-diene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of conjugated dienes makes them valuable synthons in organic chemistry, particularly in the synthesis of complex cyclic molecules relevant to drug development. The introduction of a halogen atom, as in 1-Chloronona-1,3-diene, can significantly influence the preferred reaction pathways, altering selectivity and leading to a diverse array of potential products. Understanding these reaction mechanisms at a theoretical level is crucial for predicting outcomes and designing efficient synthetic routes.

This guide provides a comparative analysis of the principal pericyclic reaction mechanisms available to this compound, based on Density Functional Theory (DFT) studies of analogous, simpler chlorinated diene systems. Due to the absence of specific experimental or computational data for this compound in the current literature, this comparison utilizes data from foundational systems like 1,3-butadiene and discusses the anticipated effects of chloro-substitution.

Competing Pericyclic Reaction Mechanisms

This compound, as a substituted conjugated diene, can potentially undergo several concerted or stepwise pericyclic reactions. The primary competing pathways include:

  • [4+2] Cycloaddition (Diels-Alder Reaction): A concerted reaction with a dienophile to form a six-membered ring. This is a common and powerful C-C bond-forming reaction.

  • [2+2] Cycloaddition: A reaction that can be photochemically allowed as a concerted process or proceed through a stepwise diradical mechanism under thermal conditions, leading to a four-membered ring. Halogenated alkenes are known to sometimes favor this pathway.

  • Electrocyclization: A unimolecular reaction involving the formation of a sigma bond between the termini of the conjugated system to yield a cyclobutene derivative.

The following sections compare the mechanistic features and expected energetic profiles of these pathways based on DFT calculations of relevant model systems.

Data Presentation: A Comparative Overview

The following table summarizes the key energetic parameters for the primary pericyclic reactions of a model diene system. Since specific DFT data for this compound is unavailable, values for the parent 1,3-butadiene + ethylene reaction are provided as a baseline, alongside a qualitative comparison for a chlorinated system.

Reaction MechanismReactants (Model System)Activation Energy (Ea) [kcal/mol]Reaction Energy (ΔEr) [kcal/mol]Key Mechanistic Features of the Chlorinated System
[4+2] Cycloaddition 1,3-Butadiene + Ethylene~22-28[1][2]~ -36 to -40[1]Concerted, asynchronous. The chloro group is expected to lower the activation energy and introduce regioselectivity.
[2+2] Cycloaddition 1,3-Butadiene + EthyleneThermally forbidden (concerted)Not applicableCan become competitive via a stepwise, diradical mechanism. Halogen substituents can stabilize the diradical intermediate.
Electrocyclization 1,3-Butadiene~40-50EndothermicConcerted, conrotatory (thermal). The chloro substituent will influence the barrier height and the stability of the resulting cyclobutene.

Detailed Experimental and Computational Protocols

The data and concepts presented are derived from computational studies employing Density Functional Theory (DFT). A typical protocol for investigating these reaction mechanisms is as follows:

Computational Protocol for Reaction Mechanism Studies:

  • Geometry Optimization: The ground state geometries of the reactants, transition states, intermediates, and products are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is performed.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values for the optimized geometries. Solvation effects can be included using a polarizable continuum model (PCM).

  • Data Analysis: The calculated energies are used to determine the activation energies (Ea) and reaction energies (ΔEr).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of a DFT study on reaction mechanisms and the signaling pathways of the compared reactions.

dft_workflow cluster_start Initial Setup cluster_calc DFT Calculations cluster_analysis Analysis and Interpretation start Define Reactants and Hypothesize Mechanisms geom_opt Geometry Optimization of all Species start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculations irc_calc IRC Calculations freq_calc->irc_calc Confirm TS connectivity ts_search->freq_calc energy_calc Single-Point Energy Calculations irc_calc->energy_calc pes Construct Potential Energy Surface energy_calc->pes results Compare Activation and Reaction Energies pes->results

Caption: Workflow for a typical DFT study of reaction mechanisms.

reaction_mechanisms cluster_reactants Reactants cluster_products Potential Products diene This compound da_product [4+2] Cycloadduct (Cyclohexene derivative) diene->da_product [4+2] Cycloaddition (Concerted) cyclo_product [2+2] Cycloadduct (Cyclobutane derivative) diene->cyclo_product [2+2] Cycloaddition (Stepwise/Diradical) electro_product Electrocyclization Product (Cyclobutene derivative) diene->electro_product Unimolecular Electrocyclization dienophile Dienophile (e.g., Ethylene) dienophile->da_product [4+2] Cycloaddition (Concerted) dienophile->cyclo_product [2+2] Cycloaddition (Stepwise/Diradical)

Caption: Competing pericyclic reaction pathways for this compound.

Comparison of Reaction Pathways

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the stereospecific synthesis of six-membered rings. For the parent 1,3-butadiene and ethylene system, DFT calculations place the activation energy in the range of 22-28 kcal/mol[1][2]. The reaction is highly exothermic.

For this compound, the chlorine substituent is expected to influence the reaction in two key ways:

  • Reactivity: The chloro group can act as a weak electron-withdrawing group via induction but can also donate electron density through resonance. The overall effect on the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) will likely lead to a smaller energy gap and thus a lower activation energy compared to the unsubstituted butadiene.

  • Regioselectivity: The chlorine atom breaks the symmetry of the diene, leading to the possibility of different regioisomers in the product. DFT studies can accurately predict the preferred isomer by calculating the activation energies for the different possible transition states.

diels_alder reactants Diene + Dienophile ts Transition State (Concerted, Asynchronous) reactants->ts product [4+2] Cycloadduct ts->product

Caption: Concerted pathway of the [4+2] Diels-Alder reaction.

[2+2] Cycloaddition

Thermally, a concerted [2+2] cycloaddition is symmetry-forbidden according to the Woodward-Hoffmann rules. However, a stepwise mechanism involving a diradical intermediate can become a viable alternative, particularly for halogenated reactants. Studies on the reaction of tetrafluoroethylene with butadiene have shown that the [2+2] pathway is kinetically favored over the [4+2] pathway. This is attributed to the ability of the halogen atoms to stabilize the radical centers in the intermediate.

For this compound, a similar stepwise [2+2] mechanism could be competitive, especially with electron-deficient dienophiles. This pathway would not be stereospecific due to the rotational freedom in the diradical intermediate.

two_plus_two reactants Diene + Dienophile ts1 First Transition State reactants->ts1 intermediate Diradical Intermediate ts1->intermediate ts2 Second Transition State intermediate->ts2 product [2+2] Cycloadduct ts2->product

Caption: Stepwise diradical mechanism for the [2+2] cycloaddition.

Electrocyclization

This unimolecular reaction would see this compound cyclize to form a substituted cyclobutene. For the parent 1,3-butadiene, this reaction is endothermic due to the formation of a strained four-membered ring, and it has a high activation barrier. The Woodward-Hoffmann rules predict a conrotatory motion of the termini of the diene for a thermal reaction. The chlorine substituent would be expected to influence the activation energy and the equilibrium position between the open-chain diene and the cyclic product.

electrocyclization reactant This compound ts Conrotatory Transition State reactant->ts product Chlorinated Cyclobutene Derivative ts->product

References

A Researcher's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of complex reaction mixtures is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds. This guide provides a comprehensive comparison of GC-MS methodologies, supported by experimental data and detailed protocols, to aid in the selection and optimization of this powerful analytical tool.

Principles of GC-MS in Reaction Analysis

Gas chromatography-mass spectrometry is a hybrid analytical technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] In essence, the gas chromatograph separates the components of a complex mixture based on their volatility and interaction with a stationary phase within a column.[1] As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.[1][2] This combination allows for both qualitative and quantitative evaluation of a chemical reaction, identifying products, byproducts, and unreacted starting materials.[1][3]

Comparison of GC-MS Mass Analyzer Performance

The choice of mass analyzer is a critical determinant of a GC-MS system's performance characteristics. The most common types used in reaction mixture analysis are quadrupole, time-of-flight (TOF), and ion trap analyzers. Each offers distinct advantages and disadvantages in terms of sensitivity, speed, and resolution.[4]

Mass AnalyzerPrinciple of OperationKey Advantages for Reaction AnalysisKey Disadvantages for Reaction Analysis
Quadrupole Uses oscillating electrical fields to filter ions based on their mass-to-charge ratio.[4]Cost-effective, robust, and offers good sensitivity in selected ion monitoring (SIM) mode for target compound quantification.[2][5]Slower scan speeds can be a limitation for fast-eluting peaks in rapid reaction monitoring.[2] Spectral information is acquired sequentially, which can lead to spectral skew if chromatographic peaks are very narrow.[2]
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance to a detector.[4][5]High data acquisition rates are ideal for fast chromatography and analyzing complex mixtures with many components.[5] Provides full mass spectra with high mass accuracy, aiding in the identification of unknown compounds.[6]Can have a higher cost compared to quadrupole systems. Non-linear detector responses have been observed for some compounds.[5]
Ion Trap Traps ions in a small volume and sequentially ejects them to the detector based on their mass-to-charge ratio.[4]Capable of MS/MS experiments, which can provide detailed structural information for compound identification.Can be susceptible to space-charge effects when analyzing samples with a high concentration of a single component, potentially affecting quantification.
Quantitative Performance Comparison: Quadrupole vs. Time-of-Flight (TOF)

A direct comparison of a quadrupole and a TOF mass spectrometer for the analysis of halocarbon traces revealed significant performance differences. The TOF MS demonstrated higher sensitivity, with detection limits up to three times lower than the quadrupole MS operating in the sensitive single ion monitoring (SIM) mode.[5] While the quadrupole MS is a reliable and cost-effective option for targeted quantitative analysis, the TOF MS excels in applications requiring the analysis of a wide range of compounds or when dealing with very narrow chromatographic peaks due to its high data acquisition rate.[2][5]

Experimental Protocols for Reaction Mixture Analysis

The success of GC-MS analysis hinges on proper sample preparation and the selection of appropriate instrument parameters. Below are detailed protocols for the analysis of two common reaction types: esterification and Grignard reactions.

Protocol 1: GC-MS Analysis of an Esterification Reaction

This protocol is adapted for the analysis of the esterification of n-butanol with butyric acid.[7]

1. Sample Preparation:

  • Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Internal Standard Addition: To a 1.5 mL GC vial, add the reaction aliquot and 50 µL of an internal standard solution (e.g., dodecane in isooctane at a known concentration). The internal standard is crucial for accurate quantification.[7]

  • Dilution: Dilute the mixture with a suitable solvent (e.g., isooctane) to a final volume of approximately 1 mL. Ensure the final concentration is within the linear range of the instrument, typically around 10 µg/mL.[8]

  • Mixing: Vortex the vial to ensure homogeneity.

2. GC-MS Instrumentation and Parameters: [7]

  • Gas Chromatograph: Perkin Elmer Clarus SQ 8T GC/MS or equivalent.

  • Column: Elite-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Set to 200°C with a 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3.5 minutes.

    • Ramp 1: 10°C/min to 100°C, hold for 3 minutes.

    • Ramp 2: 10°C/min to 250°C, hold for 2.5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 40 to 400 for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis of specific products and reactants.

Protocol 2: GC-MS Analysis of a Grignard Reaction

This protocol is a general guideline for analyzing the product of a Grignard reaction.[9]

1. Sample Preparation:

  • Work-up: After the reaction is complete and has been quenched (e.g., with aqueous acid), separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Sampling: Transfer approximately 0.2 mL of the crude organic solution to a GC vial.[9]

  • Dilution: Dilute the sample with the reaction solvent (e.g., diethyl ether) to a final volume of about 1.5 mL.[9]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium.

  • Injector: Split/splitless injector, with the temperature set appropriately for the analytes (e.g., 250°C).

  • Oven Temperature Program: A suitable temperature program should be developed to separate the starting materials, product, and any major byproducts. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify all components in the mixture.

Data Analysis Workflow

The data generated from a GC-MS analysis of a reaction mixture requires a systematic workflow to extract meaningful qualitative and quantitative information.

GCMS_Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Output raw_data Raw GC-MS Data (.d file, .mzXML) peak_detection Peak Detection & Deconvolution raw_data->peak_detection library_search Library Matching (e.g., NIST) peak_detection->library_search peak_integration Peak Integration peak_detection->peak_integration qualitative Qualitative Analysis (Component Identification) library_search->qualitative quantitative Quantitative Analysis (Calibration Curve) peak_integration->quantitative report Analysis Report qualitative->report kinetics Reaction Kinetics (Concentration vs. Time) quantitative->kinetics kinetics->report

GC-MS Data Analysis Workflow

This workflow begins with the raw data from the instrument, proceeds through peak identification and integration, and culminates in qualitative and quantitative analysis to understand the reaction's progress and outcome.[10]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for analyzing a reaction mixture using GC-MS.

GCMS_Experimental_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Preparation cluster_analysis GC-MS Analysis cluster_data Data Output reaction Reaction Mixture sampling Aliquot Sampling reaction->sampling quenching Reaction Quenching sampling->quenching dilution Dilution & Internal Standard Addition quenching->dilution vial Transfer to GC Vial dilution->vial injection Injection into GC vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram & Mass Spectra detection->chromatogram

GC-MS Experimental Workflow

This workflow highlights the key steps from obtaining a sample from the reaction vessel to generating the raw data for analysis.

Conclusion

GC-MS is an indispensable tool for the detailed analysis of reaction mixtures in research and development. By understanding the comparative performance of different mass analyzers and adhering to robust experimental protocols, researchers can obtain high-quality, reliable data to guide their synthetic efforts. The workflows presented here provide a framework for the systematic application of GC-MS, from sample preparation to data interpretation, ultimately enabling a deeper understanding of chemical transformations.

References

Safety Operating Guide

Prudent Disposal of 1-Chloronona-1,3-diene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of halogenated organic compounds are critical for laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-Chloronona-1,3-diene, a chlorinated hydrocarbon, adherence to proper disposal protocols is paramount. Due to its chemical nature, this compound is classified as a hazardous waste and must be managed accordingly to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the appropriate safety precautions. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personnel must be equipped with the necessary personal protective equipment (PPE) to prevent skin and eye contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationsPurpose
Gloves Chemically resistant (e.g., Viton®, nitrile rubber - check manufacturer's compatibility chart)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and vapors.
Lab Coat Standard laboratory coat, flame-retardant recommendedTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of harmful vapors.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Non-essential personnel should evacuate the area. Ensure the area is well-ventilated to disperse vapors.[1]

  • Containment: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[1] Do not use combustible materials like paper towels to absorb the chemical.

  • Collection: Carefully collect the absorbed material and contaminated items into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Protocol

As a chlorinated hydrocarbon, this compound must not be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination of soil and water. The primary and recommended method for the disposal of chlorinated hydrocarbons is through a licensed hazardous waste management company.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, and glassware), in a dedicated and clearly labeled waste container.

    • The container must be made of a material compatible with chlorinated hydrocarbons and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., flammable, toxic).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from heat, sparks, and incompatible materials.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with an accurate description of the waste material.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

The most common industrial disposal method for chlorinated hydrocarbons is high-temperature incineration.[4][5] This process destroys the organic molecule and can allow for the recovery of materials like hydrochloric acid.[4][5] However, this is an industrial process and should not be attempted in a laboratory setting.

Disposal Workflow

cluster_lab In the Laboratory cluster_disposal Professional Disposal A Generate this compound Waste (Unused chemical, contaminated items) B Segregate and Collect in a Labeled, Compatible Container A->B C Securely Seal the Container B->C D Store in a Designated Hazardous Waste Accumulation Area C->D E Contact Environmental Health & Safety (EHS) or a Licensed Waste Contractor D->E When container is full or per institutional guidelines F Schedule Waste Pickup E->F G Waste is Transported to a Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 1-Chloronona-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Chloronona-1,3-diene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of structurally similar chemicals, such as chlorinated hydrocarbons and dienes. These compounds are often flammable, reactive, and may pose significant health risks. Therefore, extreme caution is advised.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection Chemically resistant gloves (e.g., Viton®, nitrile rubber - check manufacturer's compatibility data), a flame-retardant lab coat, and closed-toe shoes. Consider a chemical-resistant apron.Prevents skin contact, which may cause irritation, dermatitis, or absorption of the chemical. Flame-retardant material is crucial due to the potential flammability of dienes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or in poorly ventilated areas.Protects against inhalation of potentially harmful vapors, which can cause respiratory irritation and other systemic effects.
Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and in good working order.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate vicinity.

2. Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.

  • Quantity: Use the smallest quantity of the chemical necessary for the experiment.

  • Transfers: When transferring the liquid, use a funnel and work over a secondary containment tray to catch any spills.

3. Storage:

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

  • Segregation: Store halogenated compounds separately from non-halogenated waste streams to facilitate proper disposal.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, labeled, and sealed waste container.

  • Keep halogenated solvent waste separate from non-halogenated waste.[1][2] This is crucial as the disposal methods and costs for these two streams differ significantly.

2. Disposal Procedure:

  • Labeling: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compound" and list the chemical constituents.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

1. Spills:

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the identity of the spilled chemical.

2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Start Start: Obtain this compound Preparation Preparation - Designate Fume Hood - Verify Emergency Equipment - Prepare Spill Kit Start->Preparation Handling Handling - Use Fume Hood - No Ignition Sources - Use Smallest Quantity Preparation->Handling Storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Segregate from Incompatibles Handling->Storage Disposal Disposal - Segregate Halogenated Waste - Properly Label Container - Contact EHS for Pickup Handling->Disposal Emergency Emergency Event (Spill or Exposure) Handling->Emergency Storage->Handling If more is needed Storage->Emergency End End: Process Complete Disposal->End SpillResponse Spill Response - Evacuate (if large) - Use Spill Kit (if small) - Notify EHS Emergency->SpillResponse Spill ExposureResponse Exposure Response - Use Safety Shower/Eyewash - Seek Medical Attention Emergency->ExposureResponse Exposure SpillResponse->Disposal ExposureResponse->End After medical clearance

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.